molecular formula C5H7ClO2 B1590261 3-Chlorocyclobutanecarboxylic acid CAS No. 35207-71-7

3-Chlorocyclobutanecarboxylic acid

Cat. No.: B1590261
CAS No.: 35207-71-7
M. Wt: 134.56 g/mol
InChI Key: UJPLLCVUUMDULO-UHFFFAOYSA-N
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Description

3-Chlorocyclobutanecarboxylic acid is a useful research compound. Its molecular formula is C5H7ClO2 and its molecular weight is 134.56 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chlorocyclobutane-1-carboxylic acid
Source PubChem
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InChI

InChI=1S/C5H7ClO2/c6-4-1-3(2-4)5(7)8/h3-4H,1-2H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJPLLCVUUMDULO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80550391
Record name 3-Chlorocyclobutane-1-carboxylic acid
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Molecular Weight

134.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35207-71-7
Record name 3-Chlorocyclobutane-1-carboxylic acid
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Record name 3-chlorocyclobutane-1-carboxylic acid
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Foundational & Exploratory

The Synthesis of 3-Chlorocyclobutanecarboxylic Acid: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-Chlorocyclobutanecarboxylic acid is a pivotal building block in modern organic synthesis, finding extensive application in the development of novel therapeutics and advanced materials. Its rigid, four-membered ring structure, adorned with two key functional groups, offers a unique scaffold for the design of complex molecules with tailored properties. This in-depth technical guide provides a comprehensive overview of the synthetic strategies for accessing this compound, with a focus on the underlying principles, experimental protocols, and practical considerations for researchers in the pharmaceutical and chemical industries. We will delve into the established free-radical chlorination route, explore potential alternative strategies for constructing the cyclobutane core, and discuss the significance of this molecule in contemporary drug discovery.

Introduction: The Strategic Importance of the Cyclobutane Motif

The cyclobutane ring, once considered a synthetic curiosity due to its inherent ring strain, has emerged as a valuable structural motif in medicinal chemistry.[1][2] Its unique puckered conformation and the spatial orientation of its substituents provide a rigid framework that can enhance binding affinity to biological targets, improve metabolic stability, and fine-tune pharmacokinetic profiles.[3] Consequently, cyclobutane-containing compounds are increasingly prevalent in drug discovery pipelines.[4][5] this compound, with its strategically placed chloro and carboxylic acid functionalities, serves as a versatile precursor for a diverse array of more complex cyclobutane derivatives. The carboxylic acid moiety allows for straightforward amide bond formation and other derivatizations, while the chloro group can be displaced or participate in various coupling reactions.

Established Synthetic Route: Free-Radical Chlorination of 1,1-Cyclobutanedicarboxylic Acid

The most reliable and widely employed method for the synthesis of this compound is the free-radical chlorination of 1,1-cyclobutanedicarboxylic acid, followed by in-situ decarboxylation.[6][7] This one-step procedure, detailed in Organic Syntheses, offers a high-yield pathway to a compound that is otherwise challenging to prepare.[6]

Reaction Mechanism and Rationale

The reaction proceeds via a free-radical chain mechanism initiated by the thermal decomposition of benzoyl peroxide. The resulting radicals abstract a hydrogen atom from the C3 position of 1,1-cyclobutanedicarboxylic acid, leading to the formation of a cyclobutyl radical. This radical then reacts with sulfuryl chloride to yield the chlorinated product and a sulfonyl chloride radical, which propagates the chain. The subsequent decarboxylation is driven by heat, resulting in the formation of this compound. The selectivity for the C3 position is a notable feature of this reaction on the cyclobutane ring system.[6]

Free_Radical_Chlorination Start 1,1-Cyclobutanedicarboxylic Acid Radical_Initiation Benzoyl Peroxide (Initiator) Heat Start->Radical_Initiation H-abstraction Cyclobutyl_Radical Cyclobutyl Radical at C3 Radical_Initiation->Cyclobutyl_Radical Chlorination Sulfuryl Chloride (SO2Cl2) Cyclobutyl_Radical->Chlorination Reaction with SO2Cl2 Chlorinated_Intermediate 3-Chloro-1,1-cyclobutanedicarboxylic Acid Chlorination->Chlorinated_Intermediate Decarboxylation Heat (190-210 °C) Chlorinated_Intermediate->Decarboxylation Decarboxylation Product This compound Decarboxylation->Product

Figure 1: Mechanism of free-radical chlorination and decarboxylation.

Detailed Experimental Protocol

This protocol is adapted from Organic Syntheses, Coll. Vol. 6, p.271 (1988); Vol. 51, p.73 (1971).[6]

Materials:

ReagentMolar Mass ( g/mol )Amount (mol)Volume/Mass
1,1-Cyclobutanedicarboxylic Acid144.121.20172.8 g
Benzene78.11-1500 mL
Sulfuryl Chloride134.971.26170 g (102 mL)
Benzoyl Peroxide242.23-4.0 g

Procedure:

  • A 2-liter, three-necked, round-bottomed flask equipped with a mechanical stirrer is charged with 172.8 g (1.20 moles) of 1,1-cyclobutanedicarboxylic acid and 1500 mL of benzene.

  • The mixture is heated to reflux with stirring, and approximately 200 mL of the benzene-water azeotrope is removed by distillation to ensure anhydrous conditions.

  • The flask is then fitted with an addition funnel and a reflux condenser.

  • While maintaining reflux and stirring, 170 g (102 mL, 1.26 moles) of sulfuryl chloride is added from the funnel over a 40-minute period. Simultaneously, 4.0 g of benzoyl peroxide is added in small portions through the condenser.

  • After the addition is complete, the reaction mixture is heated at reflux for an additional 22 hours.

  • The benzene is removed by distillation.

  • The residue is heated to 190–210 °C for 45 minutes to effect decarboxylation.

  • The resulting black residue is distilled under reduced pressure to yield 65–79 g (40–49%) of a mixture of cis- and trans-3-chlorocyclobutanecarboxylic acid as a light yellow liquid (b.p. 131–137 °C at 15 mmHg).[6]

Safety Precautions: This reaction should be performed in a well-ventilated fume hood as it evolves hydrogen chloride and sulfur dioxide gas. Benzene is a known carcinogen and should be handled with appropriate personal protective equipment.[6]

Synthesis of the Starting Material: 1,1-Cyclobutanedicarboxylic Acid

A reliable supply of the starting material is crucial. 1,1-Cyclobutanedicarboxylic acid can be synthesized from diethyl malonate and 1,3-dibromopropane.[8]

Starting_Material_Synthesis Reactants Diethyl Malonate + 1,3-Dibromopropane Base Sodium Ethoxide Reactants->Base Deprotonation Cyclization Intramolecular Cyclization Base->Cyclization Intermediate Diethyl 1,1-Cyclobutanedicarboxylate Cyclization->Intermediate Hydrolysis Hydrolysis (e.g., KOH) Intermediate->Hydrolysis Product 1,1-Cyclobutanedicarboxylic Acid Hydrolysis->Product

Figure 2: Synthesis of 1,1-cyclobutanedicarboxylic acid.

Alternative Strategies for Cyclobutane Ring Construction

While the free-radical chlorination method is robust, exploring alternative synthetic strategies for constructing the cyclobutane core can offer advantages in terms of stereocontrol and functional group tolerance.

[2+2] Photocycloaddition

[2+2] Photocycloaddition reactions are a powerful tool for the synthesis of cyclobutane rings.[9][10] This approach involves the light-induced reaction of two alkene-containing molecules to form a four-membered ring. While a direct photochemical synthesis of this compound is not well-documented, one could envision a strategy involving the photocycloaddition of a suitable chlorinated alkene with an alkene bearing a carboxylic acid precursor, followed by functional group manipulation. The regioselectivity and stereoselectivity of these reactions can often be controlled by the choice of substrates, sensitizers, and reaction conditions.[11][12]

Photocycloaddition_Strategy Reactants Chlorinated Alkene + Alkene with COOH precursor Light hν (Light) Reactants->Light Cycloaddition [2+2] Photocycloaddition Light->Cycloaddition Cyclobutane_Intermediate Substituted Cyclobutane Cycloaddition->Cyclobutane_Intermediate Functionalization Functional Group Manipulation Cyclobutane_Intermediate->Functionalization Product This compound Derivative Functionalization->Product

Figure 3: General concept for a [2+2] photocycloaddition approach.

Ring-Closing Metathesis (RCM)

Ring-closing metathesis (RCM) has revolutionized the synthesis of cyclic compounds, including cyclobutenes, which can be subsequently functionalized to saturated cyclobutanes.[13][14] This method utilizes transition metal catalysts, such as Grubbs' or Schrock's catalysts, to form a cyclic alkene from a diene precursor. A potential RCM strategy for a 3-chlorocyclobutane derivative would involve the synthesis of a diene containing a chlorine atom and a carboxylic acid precursor at the appropriate positions, followed by catalytic ring closure. Subsequent reduction of the double bond would yield the desired saturated cyclobutane ring.[1][15][16]

Applications in Drug Discovery and Beyond

The rigid scaffold of this compound makes it an attractive starting material for the synthesis of a wide range of biologically active molecules. The carboxylic acid can be readily converted to amides, esters, and other derivatives, while the chloro group can be substituted or used in cross-coupling reactions to introduce further diversity. This allows for the exploration of chemical space around the cyclobutane core, a key activity in lead optimization.[17][18] The unique conformational constraints imposed by the cyclobutane ring can lead to enhanced selectivity and potency of drug candidates.[2] Beyond pharmaceuticals, cyclobutane dicarboxylic acids have been explored as monomers for the synthesis of novel polymers with unique thermal and mechanical properties.[19]

Conclusion

The synthesis of this compound via free-radical chlorination of 1,1-cyclobutanedicarboxylic acid remains a practical and efficient method for accessing this valuable building block. Understanding the nuances of this established procedure, as well as being aware of modern synthetic methodologies like [2+2] photocycloaddition and ring-closing metathesis for constructing the core cyclobutane ring, empowers researchers to design and execute innovative synthetic strategies. The continued exploration of cyclobutane-containing molecules in drug discovery and materials science underscores the importance of reliable and versatile synthetic routes to key intermediates like this compound.

References

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  • CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid.
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  • Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products. RSC Med. Chem.2024 , 15, 2431-2449. [Link]

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Sources

An In-Depth Technical Guide to the Physicochemical Properties of 3-Chlorocyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Molecule of Growing Importance in Medicinal Chemistry

3-Chlorocyclobutanecarboxylic acid is a halogenated cycloalkane carboxylic acid that has garnered significant interest within the realms of synthetic and medicinal chemistry. Its rigid cyclobutane scaffold, combined with the reactive handles of a carboxylic acid and a chlorine atom, makes it a valuable building block for the synthesis of complex molecular architectures.[1] The presence of the chlorine atom and the carboxylic acid group influences its electronic properties and provides sites for further chemical modification, rendering it a versatile intermediate in the development of novel therapeutic agents and agrochemicals.[2] This guide provides a comprehensive overview of the core physicochemical properties of this compound, offering insights into its synthesis, isomeric forms, and key characteristics relevant to its application in research and development.

Molecular Structure and Isomerism

This compound possesses a four-membered carbon ring substituted with a chlorine atom and a carboxylic acid group. Its molecular formula is C₅H₇ClO₂ and it has a molecular weight of approximately 134.56 g/mol .[3][4]

A critical aspect of this molecule's chemistry is the existence of cis and trans geometric isomers. In the cis isomer, the chloro and carboxyl groups are situated on the same face of the cyclobutane ring, while in the trans isomer, they are on opposite faces.[1] The stereochemistry of this compound can significantly impact its biological activity and its behavior in chemical reactions. The common synthesis route via free-radical chlorination of 1,1-cyclobutanedicarboxylic acid typically yields a mixture of both isomers.[1][5][6]

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is paramount for its effective use in synthesis and drug design. These properties dictate its solubility, reactivity, and pharmacokinetic profile in potential drug candidates.

PropertyValueSource(s)
Molecular Formula C₅H₇ClO₂[2][3][4]
Molecular Weight 134.56 g/mol [3][4]
Appearance Colorless to light yellow solid or liquid[2][7]
Boiling Point 253.4 ± 15.0 °C at 760 mmHg; 131-137 °C at 15 mmHg[3][5]
Melting Point 54-57 °C[7]
Density 1.3 ± 0.1 g/cm³[3]
Solubility Partially soluble in water; soluble in organic solvents such as ethanol and dimethylformamide (DMF)[7]
LogP (Octanol/Water Partition Coefficient) 0.56[3]
Vapor Pressure 0.0 ± 1.1 mmHg at 25°C[3]
Refractive Index (n_D) 1.4790 at 24°C[5]

Synthesis and Purification

A well-established and efficient one-step synthesis of this compound involves the free-radical chlorination of 1,1-cyclobutanedicarboxylic acid using sulfuryl chloride (SO₂Cl₂).[1][5] This method is advantageous due to its high yield and selectivity for the 3-position of the cyclobutane ring.[1][5]

Experimental Protocol: Synthesis of this compound

The following protocol is adapted from the procedure described in Organic Syntheses.[5]

Materials:

  • 1,1-Cyclobutanedicarboxylic acid

  • Sulfuryl chloride (SO₂Cl₂)

  • Benzoyl peroxide

  • Benzene (Caution: Carcinogen, handle in a well-ventilated hood with appropriate personal protective equipment)[5]

  • Anhydrous sodium sulfate

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and an addition funnel, a mixture of 1,1-cyclobutanedicarboxylic acid in benzene is heated to reflux to ensure anhydrous conditions.[5]

  • Sulfuryl chloride is added dropwise to the refluxing mixture, while benzoyl peroxide is added in small portions as a radical initiator.[5]

  • The reaction mixture is refluxed for several hours until the evolution of hydrogen chloride and sulfur dioxide ceases.[5]

  • The benzene is removed by distillation.

  • The residue is heated to a high temperature (around 190-210°C) to effect decarboxylation.[5]

  • The crude product is then purified by vacuum distillation to yield a mixture of cis- and trans-3-chlorocyclobutanecarboxylic acid.[5]

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous benzene is crucial as sulfuryl chloride reacts with water.

  • Radical Initiator: Benzoyl peroxide initiates the free-radical chain reaction necessary for the chlorination of the cyclobutane ring.

  • Decarboxylation: Heating the intermediate, 3-chloro-1,1-cyclobutanedicarboxylic acid, drives the loss of one of the carboxylic acid groups as carbon dioxide to form the desired product.[8][9]

  • Vacuum Distillation: This purification technique is employed to separate the product from non-volatile impurities and byproducts at a lower temperature, preventing potential decomposition.

Synthesis_Workflow cluster_synthesis Synthesis of this compound Start Start Reactants 1,1-Cyclobutanedicarboxylic Acid + Sulfuryl Chloride (Benzoyl Peroxide initiator) Start->Reactants Reaction Reflux in Benzene Reactants->Reaction Workup Solvent Removal & Decarboxylation Reaction->Workup Purification Vacuum Distillation Workup->Purification Product cis/trans-3-Chlorocyclobutanecarboxylic Acid Purification->Product

Caption: A simplified workflow for the synthesis of this compound.

Spectroscopic and Analytical Characterization

While detailed spectral data for this compound is not extensively published, standard analytical techniques can be employed for its characterization.

Proposed Analytical Workflow

Analytical_Workflow cluster_analysis Analytical Characterization Sample This compound GC_MS Gas Chromatography-Mass Spectrometry (GC-MS) Sample->GC_MS NMR Nuclear Magnetic Resonance (NMR) (¹H and ¹³C) Sample->NMR IR Infrared (IR) Spectroscopy Sample->IR pKa_Det pKa Determination Sample->pKa_Det

Caption: Recommended analytical workflow for the characterization of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is particularly useful for separating and identifying the cis and trans isomers.[6] The mass spectrum will confirm the molecular weight and provide fragmentation patterns characteristic of the molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show complex multiplets for the cyclobutane ring protons. The chemical shifts of the protons adjacent to the chlorine atom and the carboxylic acid group will be downfield compared to the other ring protons. The carboxylic acid proton will appear as a broad singlet at a characteristic downfield chemical shift (typically >10 ppm).[10]

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the four different types of carbon atoms in the molecule: the carbonyl carbon, the carbon bearing the chlorine atom, the carbon bearing the carboxylic acid group, and the methylene carbons of the ring.

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band around 2500-3300 cm⁻¹) and the C=O stretch of the carbonyl group (typically around 1700-1725 cm⁻¹).[10][11]

pKa Determination: The acidity of the carboxylic acid group, represented by its pKa value, is a crucial parameter. While not readily found in the literature for this specific compound, it can be determined experimentally via potentiometric titration. The pKa value for the related cyclobutanecarboxylic acid can serve as an approximate reference point.

Safety and Handling

This compound should be handled with care in a well-ventilated laboratory, following standard safety protocols for chemical reagents.[12][13][14][15] It is known to cause skin and eye irritation.[4][12][14] Appropriate personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times.[12][13][14] Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[12]

Conclusion and Future Outlook

This compound is a versatile and valuable building block in modern organic synthesis. Its well-defined structure and predictable reactivity make it an attractive starting material for the construction of more complex molecules with potential applications in drug discovery and materials science. This guide has provided a detailed overview of its fundamental physicochemical properties, synthesis, and analytical characterization. Further research into the stereoselective synthesis of its individual isomers and a more comprehensive documentation of its spectral and reactivity data will undoubtedly expand its utility and impact in the scientific community.

References

  • Lampman, G. M.; Aumiller, J. C. This compound. Org. Synth.1971, 51, 73.
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An In-depth Technical Guide to 3-Chlorocyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 3-chlorocyclobutanecarboxylic acid, a valuable building block in synthetic and medicinal chemistry. We will delve into its chemical identity, synthesis, physicochemical properties, reactivity, and applications, with a focus on providing practical insights for researchers, scientists, and drug development professionals.

Introduction and Chemical Identity

This compound is a disubstituted cyclobutane derivative featuring a carboxylic acid and a chlorine atom on the four-membered ring. This unique combination of a reactive functional group on a strained carbocyclic scaffold makes it a versatile intermediate for the synthesis of more complex molecules. The presence of two stereocenters gives rise to cis and trans diastereomers, each with distinct spatial arrangements and potentially different chemical and biological properties.

The Chemical Abstracts Service (CAS) has assigned the following numbers to this compound and its isomers:

IsomerCAS Number
cis/trans Mixture35207-71-7[1]
trans-isomer35207-70-6
cis-isomerNot explicitly assigned

While a specific CAS number for the cis-isomer of this compound is not readily found in public databases, CAS numbers for closely related cis-3-substituted cyclobutanecarboxylic acid derivatives, such as cis-3-(tert-butoxycarbonylamino)cyclobutanecarboxylic acid (1008773-79-2), are well-documented[2][3].

Table 1: Core Properties of this compound

PropertyValueSource
Molecular Formula C₅H₇ClO₂N/A
Molecular Weight 134.56 g/mol N/A
Appearance Colorless to light yellow liquid (isomeric mixture)[1]
Boiling Point 131-137 °C at 15 mm Hg (isomeric mixture)[1]

Synthesis and Purification

The most established method for the synthesis of this compound is the free-radical chlorination of 1,1-cyclobutanedicarboxylic acid, which yields a mixture of cis and trans isomers[1].

Non-Stereoselective Synthesis: Free-Radical Chlorination

This one-step synthesis is valued for its high yield and the relative selectivity of chlorination at the 3-position of the cyclobutane ring, a notable advantage over the often-unselective chlorination of acyclic carboxylic acids[1]. The reaction proceeds via a free-radical chain mechanism initiated by the decomposition of benzoyl peroxide. The subsequent decarboxylation of the chlorinated dicarboxylic acid affords the final product.

G A 1,1-Cyclobutanedicarboxylic Acid E Chlorinated Intermediate A->E Chlorination B Sulfuryl Chloride (SO₂Cl₂) B->E C Benzoyl Peroxide (Initiator) C->E D Reflux in Benzene D->E G cis/trans-3-Chlorocyclobutanecarboxylic Acid E->G Decarboxylation F Decarboxylation (Heat) F->G

Figure 1: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of a cis/trans Mixture [1]

  • Anhydrous Conditions: In a three-necked flask equipped with a stirrer, reflux condenser, and addition funnel, charge 1,1-cyclobutanedicarboxylic acid (1.20 moles) and benzene (1500 mL). Heat the mixture to reflux and distill off approximately 200 mL of the benzene-water azeotrope to ensure anhydrous conditions.

  • Radical Initiation and Chlorination: While maintaining reflux and stirring, add sulfuryl chloride (1.26 moles) from the addition funnel over 40 minutes. Concurrently, add benzoyl peroxide (4.0 g) in small portions through the condenser.

  • Reaction Progression: After the initial evolution of hydrogen chloride and sulfur dioxide subsides, continue to heat the mixture at reflux for 22 hours.

  • Decarboxylation: Remove the benzene by distillation. Heat the resulting residue to 190-210 °C for 45 minutes to induce decarboxylation.

  • Purification: The crude product is then purified by vacuum distillation to yield a mixture of cis- and trans-3-chlorocyclobutanecarboxylic acid.

Potential Stereoselective Synthetic Strategies

Obtaining stereochemically pure isomers of this compound is crucial for their application in drug discovery, where specific stereochemistry often dictates biological activity. While a definitive, high-yielding stereoselective synthesis for this specific molecule is not widely published, established methodologies for related cyclobutane systems suggest viable approaches.

One promising strategy involves the stereoselective reduction of a 3-oxocyclobutanecarboxylate ester to the corresponding cis- or trans-3-hydroxycyclobutanecarboxylate, followed by conversion of the hydroxyl group to a chloride with inversion of stereochemistry. The Mitsunobu reaction is a powerful tool for such inversions[4][5][6][7].

G A cis-3-Hydroxycyclobutanecarboxylate D trans-3-Chlorocyclobutanecarboxylate A->D Mitsunobu Reaction (Inversion) B PPh₃, DEAD/DIAD B->D C Chloride Source (e.g., ZnCl₂/py) C->D F trans-3-Chlorocyclobutanecarboxylic Acid D->F Ester Hydrolysis E Hydrolysis E->F

Figure 2: A potential stereoselective route to trans-3-chlorocyclobutanecarboxylic acid.

Isomer Separation

For synthetic routes that yield a diastereomeric mixture, separation of the cis and trans isomers is necessary. Common techniques include:

  • Fractional Distillation of Esters: The methyl or ethyl esters of the isomeric acids may have sufficiently different boiling points to allow for separation by careful fractional distillation.

  • Chromatography: High-performance liquid chromatography (HPLC) or gas chromatography (GC) can be employed for the separation of the isomers, particularly on an analytical or small preparative scale[3].

  • Selective Crystallization: The differential solubility of the isomers or their salts in various solvents may allow for separation by fractional crystallization[8].

Physicochemical and Spectroscopic Properties

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectra of the cis and trans isomers are expected to be distinct due to the different magnetic environments of the protons on the cyclobutane ring. The coupling constants between the protons on C1, C2, C3, and C4 will be particularly informative for assigning the stereochemistry.

¹³C NMR: The carbon chemical shifts will also differ between the two isomers, providing another tool for their differentiation. The carbon bearing the chlorine atom and the carboxylic acid carbon are expected to show the most significant differences.

Infrared (IR) Spectroscopy

The IR spectrum for both isomers will be dominated by a strong, broad absorption band for the O-H stretch of the carboxylic acid, typically in the range of 2500-3300 cm⁻¹. A sharp, strong absorption for the C=O stretch of the carboxylic acid will be present around 1700-1725 cm⁻¹. The C-Cl stretching vibration will likely appear in the fingerprint region, typically between 600 and 800 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom. Fragmentation patterns will likely involve the loss of the carboxylic acid group and the chlorine atom.

Acidity (pKa)

The pKa of this compound is expected to be influenced by the electron-withdrawing inductive effect of the chlorine atom. This will likely result in a lower pKa (stronger acid) compared to the parent cyclobutanecarboxylic acid (pKa ≈ 4.8)[9]. The pKa values for the cis and trans isomers may differ slightly due to through-space interactions between the chlorine and carboxylic acid groups.

Reactivity and Chemical Transformations

The bifunctional nature of this compound allows for a wide range of chemical transformations at both the carboxylic acid and the carbon-chlorine bond.

Reactions of the Carboxylic Acid Group

The carboxylic acid moiety can undergo standard transformations, including:

  • Esterification: Reaction with an alcohol in the presence of an acid catalyst.

  • Amide Formation: Conversion to an acyl chloride followed by reaction with an amine.

  • Reduction: Reduction to the corresponding alcohol using a reducing agent like lithium aluminum hydride.

Reactions at the Carbon-Chlorine Bond

The chlorine atom can be displaced by a variety of nucleophiles via an Sₙ2 reaction. The stereochemical outcome of this reaction (inversion or retention of configuration) will depend on the specific reaction conditions and the nature of the nucleophile.

Ring-Opening Reactions

The inherent strain of the cyclobutane ring can make it susceptible to ring-opening reactions under certain conditions, such as with strong nucleophiles or under thermal or photochemical activation.

Applications in Drug Discovery and Development

Cyclobutane-containing molecules are of significant interest in medicinal chemistry due to the unique conformational constraints imposed by the four-membered ring. This can lead to improved binding affinity and selectivity for biological targets. This compound serves as a key building block for the introduction of this motif into drug candidates.

While specific examples of marketed drugs derived directly from this compound are not prominent, its derivatives are found in various patented therapeutic agents. For instance, substituted cyclobutane carboxylic acids are described in patents for antiviral drugs and GPR120 modulators for the treatment of diabetes and related metabolic disorders.

Safety and Handling

As with all chlorinated organic compounds, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times. The compound is expected to be corrosive and an irritant. Due to the evolution of toxic gases (HCl and SO₂) during its synthesis, extreme caution must be exercised[1].

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its unique structural features and bifunctionality provide a platform for the creation of a diverse range of complex molecules. While the non-stereoselective synthesis is well-established, the development of robust stereoselective routes to the pure cis and trans isomers would significantly enhance its utility, particularly in the field of medicinal chemistry. Further characterization of the pure isomers, including detailed spectroscopic data, would be a valuable contribution to the chemical literature.

References

  • Lampman, G. M., & Aumiller, J. C. (1971). This compound. Organic Syntheses, 51, 73. doi:10.15227/orgsyn.051.0073
  • Chem-Impex. (n.d.). cis-3-[(tert-Butoxycarbonyl)amino]cyclobutanecarboxylic acid. Retrieved from [Link]

  • Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis, 1981(01), 1-28. doi:10.1055/s-1981-29317
  • Google Patents. (n.d.). Process for separating cis and trans isomers of cyclopropane carboxylic acids.
  • Hughes, D. L. (2004). The Mitsunobu Reaction. Organic Reactions, 1-473. doi:10.1002/0471264180.or042.02
  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

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Sources

stereoisomers of 3-chlorocyclobutanecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Stereoisomers of 3-Chlorocyclobutanecarboxylic Acid

Abstract

The cyclobutane scaffold is a structural motif of increasing importance in medicinal chemistry, valued for its ability to impart conformational rigidity and unique three-dimensional character to bioactive molecules.[1] Among the panoply of functionalized cyclobutanes, this compound stands out as a versatile building block. Its utility, however, is intrinsically linked to its stereochemistry. The presence of two stereocenters gives rise to four distinct stereoisomers, each with potentially unique pharmacological and pharmacokinetic profiles. This technical guide provides a comprehensive exploration of the , intended for researchers, scientists, and drug development professionals. We will dissect the foundational principles of its stereochemistry, detail robust protocols for synthesis and separation, and discuss the analytical techniques crucial for characterization.

Part 1: Foundational Stereochemistry of this compound

The Four Stereoisomers: A Complete Picture

The structure of this compound contains two stereocenters at the C1 and C3 positions. This gives rise to a total of four possible stereoisomers. These isomers are best understood by first separating them into two pairs of geometric isomers, also known as diastereomers: cis and trans.[2]

  • Geometric Isomerism (cis/trans) : In the cis isomer, the chloro and carboxyl groups are situated on the same face of the cyclobutane ring. In the trans isomer, they are on opposite faces.[2][3] These two forms are diastereomers—stereoisomers that are not mirror images of each other—and thus have different physical properties, which can be exploited for separation.

  • Enantiomeric Pairs : Each geometric isomer (cis and trans) is chiral and exists as a pair of non-superimposable mirror images called enantiomers.

    • The trans isomer is a racemic mixture of (1R,3R)-3-chlorocyclobutanecarboxylic acid and (1S,3S)-3-chlorocyclobutanecarboxylic acid.

    • The cis isomer is a racemic mixture of (1R,3S)-3-chlorocyclobutanecarboxylic acid and (1S,3R)-3-chlorocyclobutanecarboxylic acid.

The interrelationship between these four isomers is critical for any synthetic or analytical endeavor.

stereoisomers cluster_trans trans-Isomers (Diastereomers to cis) cluster_cis cis-Isomers (Diastereomers to trans) T1 (1R,3R) T2 (1S,3S) T1->T2 Enantiomers C1 (1R,3S) T1->C1 Diastereomers C2 (1S,3R) T1->C2 Diastereomers T2->C1 Diastereomers T2->C2 Diastereomers C1->C2 Enantiomers

Caption: Stereochemical relationships of this compound isomers.

Conformational Insights

The cyclobutane ring is not a planar square; it adopts a puckered or "butterfly" conformation to alleviate angular strain.[1] This puckering has profound implications for the spatial orientation of the substituents. In the cis isomer, one substituent will occupy a pseudo-axial position while the other is pseudo-equatorial. In the trans isomer, both substituents can occupy pseudo-equatorial positions, which is generally the more stable conformation. This conformational preference influences the molecule's reactivity and, critically, its ability to interact with chiral environments such as enzyme active sites. The defined three-dimensional structure that results from this puckering is a key reason for the utility of cyclobutanes in drug design.[1]

Part 2: Synthesis and Stereoisomer Separation

The synthesis of this compound typically yields a mixture of cis and trans diastereomers, necessitating subsequent separation. The resolution of the enantiomeric pairs requires specialized chiral techniques.

Synthesis: Selective Free-Radical Chlorination

A reliable method for synthesizing a mixture of cis- and trans-3-chlorocyclobutanecarboxylic acid is the free-radical chlorination of cyclobutanecarboxylic acid using sulfuryl chloride (SO₂Cl₂) with a radical initiator like benzoyl peroxide.[4] This method is noteworthy for its high regioselectivity.

Expertise & Causality : While free-radical chlorination of acyclic carboxylic acids often produces a mixture of positional isomers, the reaction on the cyclobutane ring is highly selective for the C3 position.[4] This selectivity is attributed to the electronic and steric environment of the cyclobutane ring, which directs the radical attack away from the electron-withdrawing carboxylic acid group at C1 and the adjacent C2/C4 positions.[2][4]

synthesis_workflow Start Cyclobutanecarboxylic Acid Reagents SO₂Cl₂ Benzoyl Peroxide Reflux Start->Reagents Product Mixture of cis/trans This compound Reagents->Product Purification Vacuum Distillation Product->Purification Final Purified cis/trans Mixture Purification->Final

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of cis/trans Mixture (Adapted from Organic Syntheses, Coll. Vol. 6, p.279 (1988))[4]

  • Anhydrous Setup : In a three-necked flask equipped with a stirrer, reflux condenser, and addition funnel, charge cyclobutanecarboxylic acid and benzene. Heat to reflux and distill a small amount of benzene to remove water azeotropically.

  • Reagent Addition : While maintaining reflux and stirring, add sulfuryl chloride from the addition funnel over ~40 minutes. Simultaneously, add benzoyl peroxide in small portions. Trustworthiness : This controlled addition prevents runaway reactions and ensures a steady generation of radicals. The reaction should be performed in an efficient fume hood due to the evolution of HCl and SO₂ gas.

  • Reaction : Continue heating at reflux for approximately 22 hours.

  • Decarboxylation (if starting from di-acid) : This step is for the precursor synthesis. For the chlorination, after the reflux period, remove the benzene by distillation.

  • Purification : The crude product is purified by vacuum distillation. A fraction containing the mixture of cis- and trans-3-chlorocyclobutanecarboxylic acid is collected.[4]

Separation of Geometric Isomers (cis/trans)

The separation of the cis and trans diastereomers is the first crucial step. Since diastereomers have different physical properties, methods such as fractional crystallization or chromatography can be employed.[2] Often, the isomers are converted to their methyl or ethyl ester derivatives to improve their volatility for separation by fractional distillation or gas chromatography.

PropertyRationale for Separation
Boiling Point Diastereomers will have slightly different boiling points, allowing for separation by careful fractional distillation, especially after esterification.
Solubility Differences in crystal lattice energies lead to different solubilities, enabling separation by fractional crystallization from a suitable solvent system.
Polarity The diastereomers will have different dipole moments, allowing for separation using column chromatography on silica gel or alumina.
Chiral Resolution of Enantiomers

Once the cis and trans diastereomers are separated, each racemic mixture must be resolved to isolate the pure enantiomers.

Methodology 1: Diastereomeric Salt Formation & Crystallization This classical method relies on reacting the racemic carboxylic acid with a single enantiomer of a chiral base (a resolving agent).[5] This creates a mixture of diastereomeric salts, which, like geometric isomers, have different solubilities and can be separated by crystallization.

Experimental Protocol: General Chiral Resolution

  • Salt Formation : Dissolve the racemic acid (e.g., pure trans-3-chlorocyclobutanecarboxylic acid) in a suitable solvent (e.g., ethanol). Add an equimolar amount of a chiral resolving agent (e.g., (R)-(+)-α-phenylethylamine).

  • Crystallization : Allow the solution to cool slowly. One diastereomeric salt will preferentially crystallize due to its lower solubility. Trustworthiness : The choice of solvent is critical and often requires empirical screening to achieve efficient separation.

  • Isolation : Filter the crystals and wash with a small amount of cold solvent. This isolates one diastereomeric salt. The other remains in the mother liquor.

  • Liberation of Acid : Treat the isolated salt with a strong acid (e.g., HCl) to protonate the carboxylic acid and liberate the enantiomerically enriched free acid. Extract the acid into an organic solvent.

  • Recovery : The enantiomer remaining in the mother liquor can be recovered by evaporation, followed by acidification and extraction.

resolution_workflow Racemate Racemic Acid (R-COOH + S-COOH) Mix Diastereomeric Salts (R-COOH:R-Amine) (S-COOH:R-Amine) Racemate->Mix Agent Chiral Base (R-Amine) Agent->Mix Crystallize Fractional Crystallization Mix->Crystallize Solid Solid Crystal (e.g., S-COOH:R-Amine) Crystallize->Solid Less Soluble Liquid Mother Liquor (e.g., R-COOH:R-Amine) Crystallize->Liquid More Soluble Acidify1 Acidification Solid->Acidify1 Acidify2 Acidification Liquid->Acidify2 Enant1 Pure Enantiomer 1 (S-COOH) Acidify1->Enant1 Enant2 Pure Enantiomer 2 (R-COOH) Acidify2->Enant2

Caption: Workflow for chiral resolution via diastereomeric salt formation.

Methodology 2: Chiral Chromatography Chiral High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative technique for separating enantiomers directly.[6] It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Protocol Outline: Preparative Chiral HPLC [6]

  • Column Selection : Choose a suitable CSP. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often effective for a wide range of compounds.

  • Mobile Phase Optimization : Develop an isocratic or gradient mobile phase, typically using hexane/isopropanol or a similar system, to achieve baseline separation of the enantiomers.[6]

  • Sample Preparation : Dissolve the racemic mixture (e.g., pure cis-3-chlorocyclobutanecarboxylic acid methyl ester) in the mobile phase.

  • Injection & Collection : Inject the sample onto the preparative column. Collect the eluting fractions corresponding to each enantiomeric peak separately.

  • Purity Analysis : Assess the enantiomeric excess (e.e.) of the collected fractions using analytical chiral HPLC.

Part 3: Analytical Characterization

Unequivocal characterization of each isolated stereoisomer is essential.

  • NMR Spectroscopy : ¹H and ¹³C NMR are invaluable for distinguishing between cis and trans diastereomers. The coupling constants (³J) between protons on C1 and C3 will differ significantly due to their different dihedral angles in the puckered ring. Chemical shifts are also sensitive to the stereochemical environment.

  • Polarimetry : Once enantiomers are separated, a polarimeter is used to measure their specific optical rotation ([α]ᴅ).[6] Enantiomers will rotate plane-polarized light to an equal but opposite degree.

  • Absolute Configuration Determination : Determining whether an enantiomer is R or S is non-trivial. The most definitive method is single-crystal X-ray crystallography of the pure enantiomer or a crystalline derivative. Alternatively, the absolute configuration can be assigned by chemical correlation to a compound of known stereochemistry.[7]

Conclusion

The four represent a rich platform for the design of novel chemical entities. Their synthesis yields a mixture that presents distinct, sequential separation challenges: first, the separation of diastereomers, and second, the resolution of enantiomers. Mastery of the synthetic protocols, separation techniques, and analytical characterization methods detailed in this guide is paramount for any researcher aiming to leverage the specific stereochemistry of this versatile building block. As the demand for stereochemically pure compounds in drug development continues to grow, a thorough understanding of these principles and practices provides a critical advantage in the rational design of next-generation therapeutics.

References

  • Wuitschik, G., et al. (2010). Cyclobutanes in Small‐Molecule Drug Candidates. Angewandte Chemie International Edition, 49(28), 4516-4528. Available at: [Link]

  • The Organic Chemistry Tutor. (2022, October 27). Small Cycloalkanes: Cyclobutane - Cyclohexane, Cis / Trans Isomerisation [Video]. YouTube. Available at: [Link]

  • Lampman, G. M., & Aumiller, J. C. (1971). This compound. Organic Syntheses, 51, 73. Available at: [Link]

  • Salazar, K. V., et al. (n.d.). CONFORMATIONAL ANALYSIS OF CYCLOBUTANECARBOXYLIC ACID. ResearchGate. Available at: [Link]

  • Heisig, G. B., & Stodola, F. H. (1943). Cyclobutanecarboxylic acid. Organic Syntheses, Coll. Vol. 3, 213. Available at: [Link]

  • Berardi, F., et al. (2018). Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. Molecules, 23(10), 2480. Available at: [Link]

  • Páez, J. A., et al. (2015). Chiral Resolution of Racemic Cyclopropanecarboxylic Acids in Supercritical Carbon Dioxide. Molecules, 20(8), 13974-13989. Available at: [Link]

  • Marckwald, W., & McKenzie, A. (1899). Ueber die Abhangigkeit des specifischen Drehungsvermogens von der Temperatur bei einigen Estern der Weinsaure. Berichte der deutschen chemischen Gesellschaft, 32(2), 2130-2137. (Historical reference for kinetic resolution, modern applications are widespread). Available at: [Link]

  • Shell, AG. (1978). Process for the separation of stereoisomers of substituted vinylcyclopropanecarboxylic acids. Google Patents. (EP0003060A1).

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spectroscopic data of 3-chlorocyclobutanecarboxylic acid (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 3-Chlorocyclobutanecarboxylic Acid

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of this compound, a key intermediate in various synthetic applications. While direct experimental spectra for this specific compound are not widely available in public databases, this document, grounded in fundamental spectroscopic principles and data from analogous structures, offers a robust predictive analysis. It is designed to equip researchers, scientists, and drug development professionals with the necessary insights to identify and characterize this molecule using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). Each section details the theoretical underpinnings, outlines a validated experimental protocol, and provides an expert interpretation of the expected spectral data.

Introduction: The Structural Elucidation Challenge

This compound presents a unique structural elucidation challenge due to the presence of a strained cyclobutane ring, a carboxylic acid functional group, and a halogen substituent. The interplay of these features gives rise to a distinct spectroscopic fingerprint. Accurate interpretation of its NMR, IR, and MS spectra is paramount for confirming its identity, assessing its purity, and understanding its chemical behavior in various applications, including as a building block in medicinal chemistry. This guide provides a foundational framework for its spectroscopic analysis. A procedure for the synthesis of cis- and trans-3-chlorocyclobutanecarboxylic acid has been reported, confirming the existence and stability of the molecule[1].

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are indispensable for confirming the connectivity and stereochemistry of the molecule.

Theoretical Principles

The chemical shifts in NMR are highly sensitive to the electronic environment of the nuclei. The electron-withdrawing nature of the chlorine atom and the carboxylic acid group will significantly influence the chemical shifts of the protons and carbons in the cyclobutane ring. The strained nature of the four-membered ring also affects the magnetic shielding of the nuclei.

  • ¹H NMR: The protons on the cyclobutane ring will exhibit complex splitting patterns due to geminal and vicinal couplings. The proton attached to the carbon bearing the chlorine (C3-H) and the proton on the carbon with the carboxylic acid (C1-H) are expected to be the most deshielded. The carboxylic acid proton itself will appear as a broad singlet at a very downfield chemical shift, typically around 12 ppm, and its position can be dependent on concentration and solvent[2].

  • ¹³C NMR: The carbonyl carbon of the carboxylic acid will have a characteristic chemical shift in the range of 165-185 ppm[2]. The carbons directly attached to the electron-withdrawing chlorine and carboxylic acid groups (C1 and C3) will be shifted downfield compared to the other ring carbons.

Experimental Protocol: NMR Analysis

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural interpretation.

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; CDCl₃ is a common choice for many organic molecules, while DMSO-d₆ can be useful for ensuring the solubility of carboxylic acids and observing the acidic proton.

  • Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. To confirm the presence of the carboxylic acid proton, a D₂O exchange experiment can be performed. Adding a drop of D₂O to the NMR tube will cause the acidic proton signal to disappear[2].

  • ¹³C NMR Acquisition: Obtain a ¹³C NMR spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.

Caption: Workflow for NMR Data Acquisition.

Predicted Spectral Data and Interpretation

Based on data for cyclobutanecarboxylic acid[3][4] and the known effects of a chlorine substituent, the following spectral features are predicted for this compound.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Rationale
COOH~12 (broad singlet)~175-180Characteristic chemical shift for carboxylic acids[2].
C1-H ~3.0-3.5 (multiplet)~40-45Alpha to carbonyl, deshielded.
C2-H ₂, C4-H~2.0-2.8 (multiplets)~25-35Ring protons adjacent to substituted carbons.
C3-H ~4.0-4.5 (multiplet)~55-65Alpha to chlorine, highly deshielded.
  • ¹H NMR Interpretation: The spectrum will likely be complex in the aliphatic region (2.0-4.5 ppm) due to overlapping multiplets. 2D NMR techniques such as COSY and HSQC would be invaluable in definitively assigning the proton and carbon signals. The stereochemistry (cis/trans) will influence the coupling constants between the ring protons.

  • ¹³C NMR Interpretation: The spectrum will show five distinct signals. The carbonyl carbon will be the most downfield. The C3 carbon, bonded to the electronegative chlorine, will be significantly shifted downfield compared to the C2 and C4 carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.

Theoretical Principles

The bonds within a molecule vibrate at specific frequencies. When infrared radiation is passed through a sample, the bonds absorb energy at their characteristic frequencies, resulting in an IR spectrum. The key functional groups in this compound, the carboxylic acid and the C-Cl bond, have very distinct absorption bands. Carboxylic acids typically exist as hydrogen-bonded dimers, which has a significant effect on the O-H stretching vibration[5].

Experimental Protocol: IR Analysis
  • Sample Preparation: For a liquid sample, a neat spectrum can be obtained by placing a drop of the compound between two salt plates (e.g., NaCl or KBr). For a solid, a KBr pellet can be prepared by grinding a small amount of the sample with KBr powder and pressing it into a disk. Alternatively, Attenuated Total Reflectance (ATR) IR spectroscopy can be used, which requires minimal sample preparation[6].

  • Data Acquisition: The sample is placed in the IR spectrometer, and the spectrum is recorded, typically over the range of 4000-400 cm⁻¹. A background spectrum is usually run first to subtract any atmospheric absorptions.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing a Place Sample on ATR Crystal b Acquire Background Spectrum a->b c Acquire Sample Spectrum b->c d Background Subtraction c->d e Identify Peak Frequencies d->e

Caption: Workflow for ATR-IR Data Acquisition.

Predicted Spectral Data and Interpretation

The IR spectrum of this compound is expected to show the following characteristic absorption bands.

Table 2: Predicted IR Absorption Bands

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
O-H stretch (carboxylic acid dimer)2500-3300Broad, Strong
C-H stretch (sp³)~2900-3000Medium-Strong
C=O stretch (carboxylic acid)1700-1725Strong, Sharp
C-O stretch1210-1320Medium
O-H bend1395-1440Medium
C-Cl stretch600-800Medium-Strong
  • Interpretation: The most prominent feature will be the very broad O-H stretching band from 2500-3300 cm⁻¹, which is characteristic of a hydrogen-bonded carboxylic acid[2][5][7][8]. Superimposed on this broad band will be the sharper C-H stretching absorptions[7]. A strong, sharp peak around 1710 cm⁻¹ will confirm the presence of the carbonyl group[2][7]. The presence of the C-Cl bond will be indicated by a medium to strong absorption in the fingerprint region (600-800 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural information based on its fragmentation pattern.

Theoretical Principles

In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, which ejects an electron from the molecule to form a molecular ion (M⁺•)[9]. The molecular ion is often unstable and fragments into smaller, charged species. The mass-to-charge ratio (m/z) of these ions is detected. The presence of chlorine is readily identifiable due to its isotopic distribution (³⁵Cl and ³⁷Cl in an approximately 3:1 ratio), which will result in an M+2 peak with about one-third the intensity of the molecular ion peak[10].

Experimental Protocol: MS Analysis
  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS)[11][12]. For a relatively volatile compound like this compound, GC-MS is a suitable technique.

  • Ionization: Electron ionization (EI) is a common method for small molecules.

  • Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The detector records the abundance of each ion at a specific m/z value.

Sources

An In-Depth Technical Guide to the Molecular Structure and Conformation of 3-Chlorocyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational landscape of 3-chlorocyclobutanecarboxylic acid. As a key building block in medicinal chemistry and materials science, a thorough understanding of its stereochemistry and conformational preferences is paramount for rational drug design and the development of novel materials. This document delves into the fundamental principles governing the puckered nature of the cyclobutane ring, the stereoisomerism of this compound, and the experimental and computational methodologies employed to elucidate its three-dimensional structure. While specific experimental data for this exact molecule is limited in publicly accessible literature, this guide synthesizes information from analogous 1,3-disubstituted cyclobutane systems to provide a robust predictive framework for its conformational behavior.

Introduction: The Significance of the Cyclobutane Motif

The cyclobutane ring, a four-membered carbocycle, is a prevalent structural motif in a wide array of biologically active molecules and functional materials. Its inherent ring strain and non-planar, puckered conformation impart unique stereochemical and electronic properties that can be exploited to modulate molecular shape, rigidity, and vectoral presentation of functional groups. In the context of drug development, the cyclobutane scaffold serves as a versatile bioisostere for various functional groups, influencing pharmacokinetic and pharmacodynamic properties. This compound, with its two stereogenic centers and the presence of both an electron-withdrawing chloro group and a hydrogen-bonding carboxylic acid moiety, presents a fascinating case study in conformational analysis.

Fundamentals of Cyclobutane Conformation

Unlike the planar representation often depicted in two-dimensional drawings, the cyclobutane ring is not flat. A planar conformation would necessitate C-C-C bond angles of 90°, leading to significant angle strain, and would also result in eclipsing interactions between all adjacent hydrogen atoms, causing substantial torsional strain. To alleviate this torsional strain, the cyclobutane ring adopts a puckered or "butterfly" conformation.[1] This puckering is characterized by one carbon atom being out of the plane of the other three, with a defined puckering angle. This dynamic process of ring-puckering leads to two primary, non-planar conformations that are in rapid equilibrium at room temperature. The energy barrier for this ring inversion is relatively low, typically in the range of 1.5 to 2.0 kcal/mol.

In a puckered cyclobutane ring, substituents can occupy two distinct positions: axial (projecting perpendicular to the approximate plane of the ring) and equatorial (projecting outwards from the ring). Generally, due to reduced steric hindrance, substituents preferentially occupy the equatorial position.

Stereoisomerism in this compound

This compound possesses two stereocenters at the C1 and C3 positions. This gives rise to two geometric isomers: cis and trans.

  • Cis-3-chlorocyclobutanecarboxylic acid: The chloro and carboxylic acid groups are on the same side of the cyclobutane ring.

  • Trans-3-chlorocyclobutanecarboxylic acid: The chloro and carboxylic acid groups are on opposite sides of the ring.

Each of these geometric isomers can exist as a pair of enantiomers (R,R and S,S for trans; R,S and S,R for cis). The synthesis of this compound, for instance, via the free radical chlorination of 1,1-cyclobutanedicarboxylic acid followed by decarboxylation, typically yields a mixture of the cis and trans isomers.[2] The separation of these isomers can be achieved by techniques such as gas chromatography.[2]

Conformational Analysis of cis and trans Isomers

The conformational preference of the chloro and carboxylic acid groups in both the cis and trans isomers is dictated by a balance of steric and electronic effects.

Trans-3-Chlorocyclobutanecarboxylic Acid

The trans isomer can exist in two principal puckered conformations: one with both substituents in equatorial positions (diequatorial) and one with both in axial positions (diaxial).

G cluster_trans Trans Isomer Conformations Trans_Diequatorial Diequatorial (e,e) More Stable Trans_Diaxial Diaxial (a,a) Less Stable Trans_Diequatorial->Trans_Diaxial Ring Inversion

Caption: Conformational equilibrium of trans-3-chlorocyclobutanecarboxylic acid.

Based on extensive studies of 1,3-disubstituted cyclobutanes, the diequatorial conformer is significantly more stable than the diaxial conformer. This preference is primarily due to the avoidance of severe 1,3-diaxial steric interactions that would occur between the two substituents in the diaxial conformation.

Cis-3-Chlorocyclobutanecarboxylic Acid

For the cis isomer, each puckered conformation will have one substituent in an axial position and the other in an equatorial position (axial-equatorial). Ring inversion converts one axial-equatorial conformer into another energetically equivalent axial-equatorial conformer.

G cluster_cis Cis Isomer Conformations Cis_Axial_Equatorial_1 Axial-Equatorial (a,e) Cis_Axial_Equatorial_2 Equatorial-Axial (e,a) Cis_Axial_Equatorial_1->Cis_Axial_Equatorial_2 Ring Inversion

Caption: Conformational equilibrium of cis-3-chlorocyclobutanecarboxylic acid.

In this case, the relative energetic preference will depend on the A-values (a measure of the steric bulk) of the chloro and carboxylic acid groups. Generally, the conformer where the bulkier group occupies the equatorial position is favored. However, intramolecular interactions, such as hydrogen bonding between the carboxylic acid and the chloro group, could potentially influence the conformational equilibrium.

Experimental and Computational Methodologies for Conformational Analysis

A synergistic approach combining experimental techniques and computational modeling is essential for a detailed understanding of the conformational landscape of this compound.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

1H NMR spectroscopy is a powerful tool for conformational analysis. The magnitude of the vicinal coupling constants (3JHH) between protons on adjacent carbons is dependent on the dihedral angle between them, as described by the Karplus equation. By analyzing the coupling constants of the ring protons, it is possible to deduce the preferred conformation.

Experimental Protocol: 1H NMR Analysis

  • Sample Preparation: Dissolve a precisely weighed sample of the purified cis or trans isomer of this compound in a suitable deuterated solvent (e.g., CDCl3, Acetone-d6) to a concentration of approximately 10-20 mg/mL.

  • Data Acquisition: Acquire the 1H NMR spectrum on a high-field NMR spectrometer (≥400 MHz) at a constant temperature.

  • Spectral Analysis:

    • Assign all proton resonances using 2D NMR techniques such as COSY and HSQC if necessary.

    • Accurately measure the coupling constants for all ring protons.

    • Compare the observed coupling constants with theoretical values for different puckered conformations to determine the predominant conformer.

X-ray Crystallography:

Single-crystal X-ray diffraction provides the most definitive information about the solid-state conformation of a molecule.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: Grow single crystals of the cis and trans isomers suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution in an appropriate solvent system.

  • Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.

  • Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the atomic positions and thermal parameters to obtain a detailed three-dimensional model of the molecule. This will provide precise bond lengths, bond angles, and dihedral angles.

Computational Modeling

In the absence of extensive experimental data, computational chemistry provides a powerful means to predict the conformational preferences of this compound.

Computational Protocol: Conformational Search and Energy Calculations

  • Structure Building: Build the initial 3D structures of the possible conformers of cis and trans-3-chlorocyclobutanecarboxylic acid.

  • Conformational Search: Perform a systematic or stochastic conformational search to identify all low-energy conformers.

  • Geometry Optimization and Energy Calculation: Optimize the geometry of each identified conformer using quantum mechanical methods, such as Density Functional Theory (DFT) with an appropriate basis set (e.g., B3LYP/6-31G(d)).

  • Analysis: Analyze the relative energies of the optimized conformers to determine the most stable structures and the equilibrium populations. Calculate key geometric parameters such as dihedral angles and puckering amplitudes.

Data Presentation and Interpretation

Table 1: Predicted Relative Energies and Puckering Angles for Conformers of trans-3-Chlorocyclobutanecarboxylic Acid

ConformerSubstituent PositionsRelative Energy (kcal/mol)Puckering Angle (°)
I Diequatorial (e,e)0.00~25-30
II Diaxial (a,a)> 2.0~20-25

Table 2: Predicted 1H NMR Coupling Constants (Hz) for a Representative Puckered Conformer of a trans-1,3-Disubstituted Cyclobutane

CouplingDihedral Angle (°)Predicted 3JHH (Hz)
J1,2-cis~30~7-9
J1,2-trans~150~9-12
J2,3-cis~30~7-9
J2,3-trans~150~9-12

Logical Workflow for Conformational Analysis

The following diagram illustrates a logical workflow for the comprehensive conformational analysis of this compound.

G cluster_synthesis Synthesis & Separation cluster_analysis Conformational Analysis Synthesis Synthesis of This compound Separation Separation of cis and trans Isomers Synthesis->Separation NMR NMR Spectroscopy (1H, 13C, COSY) Separation->NMR Xray X-ray Crystallography Separation->Xray Computational Computational Modeling (DFT Calculations) Separation->Computational Structure_Elucidation Elucidation of Preferred Conformation (Dihedral Angles, Energies) NMR->Structure_Elucidation Xray->Structure_Elucidation Computational->Structure_Elucidation

Caption: Workflow for the conformational analysis of this compound.

Conclusion and Future Perspectives

This technical guide has outlined the key principles and methodologies for understanding the molecular structure and conformation of this compound. The puckered nature of the cyclobutane ring, coupled with the stereochemical relationship of the chloro and carboxylic acid substituents, gives rise to a complex conformational landscape. For the trans isomer, a strong preference for the diequatorial conformation is predicted to minimize steric interactions. The conformational equilibrium of the cis isomer is expected to be more nuanced, potentially influenced by a combination of steric and intramolecular forces.

Future research should focus on obtaining precise experimental data for both the cis and trans isomers of this compound through high-resolution NMR spectroscopy and single-crystal X-ray diffraction. These experimental findings, in conjunction with high-level computational studies, will provide a definitive understanding of its conformational preferences. Such knowledge is invaluable for the rational design of novel pharmaceuticals and advanced materials that incorporate this important structural motif.

References

  • Lampman, G. M.; Aumiller, J. C. This compound. Org. Synth.1971 , 51, 109. [Link]

  • Eliel, E. L.; Wilen, S. H.; Mander, L. N. Stereochemistry of Organic Compounds. John Wiley & Sons, 1994. [Link]

Sources

history of 3-chlorocyclobutanecarboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Historical and Modern Synthesis of 3-Chlorocyclobutanecarboxylic Acid

Authored by: Gemini, Senior Application Scientist

Abstract

This compound is a pivotal building block in contemporary medicinal chemistry and materials science. Its rigid, three-dimensional scaffold and dual functional handles—a carboxylic acid and a reactive chlorine atom—offer a unique platform for developing novel therapeutics and advanced materials. The cyclobutane motif can serve as a bioisosteric replacement for other chemical groups, enhancing the pharmacokinetic profiles of drug candidates.[1][2] This guide provides a comprehensive exploration of the synthetic history of this compound, tracing its evolution from early, often arduous methods to the efficient and elegant strategies employed today. We will delve into the mechanistic underpinnings of key transformations, provide detailed experimental protocols, and discuss the rationale behind the development of these synthetic routes, offering field-proven insights for researchers, scientists, and professionals in drug development.

Introduction: The Strategic Value of the Cyclobutane Core

The cyclobutane ring, once considered a synthetic curiosity due to its inherent ring strain of approximately 26 kcal/mol, is now a highly sought-after structural motif in drug design.[3] Its unique, puckered three-dimensional geometry provides a rigid scaffold that can orient pharmacophoric elements in a precise spatial arrangement, often leading to enhanced binding affinity and selectivity for biological targets.[2] Furthermore, the cyclobutane unit is increasingly utilized as a bioisostere for common functional groups like gem-dimethyl groups, alkynes, and even aromatic rings. This substitution can favorably modulate a molecule's physicochemical properties, such as metabolic stability and membrane permeability, which are critical for the development of effective pharmaceuticals.[1][4]

This compound, in particular, stands out as a versatile intermediate.[1] The carboxylic acid moiety provides a convenient handle for amide bond formation, esterification, or reduction, while the chlorine atom can be displaced via nucleophilic substitution, enabling the introduction of diverse functionalities.[1] This dual reactivity makes it an invaluable precursor for constructing complex molecular architectures. This guide will navigate the historical landscape of its synthesis, from foundational methods to modern, stereoselective innovations.

Early Pathways: The Emergence of a Foundational Method

The synthesis of substituted cyclobutanes was historically challenging. Early attempts were often multi-step, low-yielding, and not amenable to large-scale production.[5][6] A significant breakthrough in the practical synthesis of this compound came with the application of free-radical chemistry.

The Lampman-Aumiller Synthesis: Free-Radical Chlorination

A robust and high-yield, one-step method for preparing this compound was established based on the free-radical chlorination of 1,1-cyclobutanedicarboxylic acid.[1][5] This procedure, detailed in Organic Syntheses, remains a cornerstone for accessing this compound.[5]

The core of this transformation is the reaction of 1,1-cyclobutanedicarboxylic acid with sulfuryl chloride (SO₂Cl₂) in the presence of a radical initiator, such as benzoyl peroxide. The reaction proceeds through a free-radical chain mechanism. While the free-radical chlorination of many aliphatic carboxylic acids often yields a mixture of positional isomers, the cyclobutane ring exhibits remarkable selectivity, with the attack favoring the C3 position.[5] The initial chlorination is followed by thermal decarboxylation at high temperatures (190–210°C) to yield the final product as a mixture of cis and trans isomers.[5]

Causality Behind Experimental Choices:
  • Starting Material: 1,1-Cyclobutanedicarboxylic acid is an ideal precursor. It is readily prepared from the condensation of diethyl malonate with trimethylene bromide followed by hydrolysis and is commercially available.[5][7] The gem-dicarboxylic acid structure facilitates the final decarboxylation step.

  • Reagent Selection: Sulfuryl chloride is an effective source of chlorine radicals upon initiation. Benzoyl peroxide is a standard thermal initiator that decomposes at the reaction's reflux temperature to generate the necessary radicals to start the chain reaction.

  • Solvent: Benzene was historically used to maintain the reaction at a suitable reflux temperature and to facilitate the removal of water as an azeotrope, ensuring anhydrous conditions.[5] Modern protocols would substitute benzene with a safer solvent like chlorobenzene or carbon tetrachloride, with appropriate safety precautions.

  • Decarboxylation: The high-temperature decarboxylation step is crucial. Heating the chlorinated diacid intermediate drives off carbon dioxide, leading to the desired monosubstituted carboxylic acid.[5][8]

Experimental Workflow: Free-Radical Chlorination

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Charge flask with 1,1-cyclobutanedicarboxylic acid and benzene B Heat to reflux and distill azeotrope to ensure anhydrous conditions A->B C Add sulfuryl chloride and benzoyl peroxide over 40 mins B->C D Maintain reflux for ~22 hours C->D E HCl and SO₂ evolve C->E F Remove benzene by distillation D->F G Heat residue to 190-210°C for 45 mins (Decarboxylation) F->G H Vacuum distill the crude product G->H I Collect cis/trans This compound H->I

Caption: Workflow for the free-radical chlorination and decarboxylation synthesis.

Detailed Protocol: Synthesis of cis- and trans-3-Chlorocyclobutanecarboxylic Acid [5]
  • Apparatus Setup: A 2-liter, three-necked, round-bottomed flask is equipped with a mechanical stirrer, an addition funnel, and a reflux condenser.

  • Anhydrous Conditions: The flask is charged with 1,1-cyclobutanedicarboxylic acid (172.8 g, 1.200 moles) and benzene (1500 ml). The mixture is heated to reflux, and approximately 200 ml of the benzene-water azeotrope is distilled off to ensure the system is anhydrous.

  • Reagent Addition: While maintaining reflux and stirring, sulfuryl chloride (170 g, 1.26 moles) is added from the addition funnel over a 40-minute period. Simultaneously, benzoyl peroxide (4.0 g) is added in small portions through the condenser.

  • Reaction: An induction period is followed by the evolution of hydrogen chloride and sulfur dioxide gas (perform in a fume hood). The mixture is maintained at reflux for 22 hours.

  • Decarboxylation: After the reflux period, the benzene is removed by distillation. The resulting residue is heated to 190–210°C for 45 minutes to effect decarboxylation.

  • Purification: The dark residue is transferred to a smaller flask and distilled under vacuum. The fraction boiling at 131–137°C (15 mm Hg) is collected, yielding 65–79 g (40–49%) of a mixture of cis- and trans-3-chlorocyclobutanecarboxylic acid.

ParameterValueReference
Starting Material1,1-Cyclobutanedicarboxylic Acid[5]
ReagentsSulfuryl Chloride, Benzoyl Peroxide[5]
SolventBenzene[5]
Reaction Time~22 hours[5]
Decarboxylation Temp.190–210°C[5]
Overall Yield40–49%[5]
ProductMixture of cis and trans isomers[5]

Modern Strategies: The Power of [2+2] Cycloaddition

While the free-radical pathway is effective, modern organic synthesis often demands greater control over stereochemistry and functional group tolerance. For this, [2+2] cycloaddition reactions have become the most important and frequently used method for constructing cyclobutane rings.[9][10][11] These reactions involve the union of two unsaturated components (like alkenes) to form a four-membered ring.

Photochemical [2+2] Cycloaddition

The first described [2+2] cycloadditions were photochemical dimerizations of olefins, dating back to 1877.[9] This method remains a powerful tool. The reaction is typically initiated by UV irradiation, which excites an alkene to a higher energy state. In the presence of a photosensitizer (e.g., acetone, benzophenone), the alkene is excited to a more stable triplet state, which then reacts with a ground-state alkene through a 1,4-diradical intermediate that cyclizes to form the cyclobutane ring.[3]

To synthesize a precursor for this compound, one could envision the photocycloaddition of an alkene like vinyl acetate with a chloro-substituted alkene, followed by hydrolysis and oxidation. The regioselectivity and stereoselectivity of these reactions can often be controlled by the choice of substrates and reaction conditions.[9][11]

Generalized Mechanism: Sensitized Photochemical [2+2] Cycloaddition

G cluster_mechanism Reaction Pathway A Sensitizer (S₀) B Sensitizer* (S₁) A->B C Sensitizer* (T₁) B->C ISC D Alkene₁ (S₀) C->D Energy Transfer C->D E Alkene₁* (T₁) F Alkene₂ (S₀) E->F + G 1,4-Diradical Intermediate E->G H Cyclobutane Product G->H Ring Closure

Sources

A Comprehensive Technical Guide to Sourcing and Utilizing 3-Chlorocyclobutanecarboxylic Acid for Advanced Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of 3-chlorocyclobutanecarboxylic acid (CAS No. 35207-71-7), a valuable building block in medicinal chemistry and organic synthesis. Authored from the perspective of a Senior Application Scientist, this document synthesizes technical data with practical insights to empower researchers in making informed decisions regarding the procurement and application of this versatile compound. We will delve into the landscape of commercial suppliers, the critical interpretation of analytical documentation, and the fundamental chemistry that underpins its utility and potential challenges.

The Strategic Importance of this compound in Modern Synthesis

This compound is a bifunctional molecule featuring a strained cyclobutane ring, a carboxylic acid handle for diverse chemical modifications, and a chlorine atom that can serve as a leaving group or a site for further functionalization. This unique combination of features makes it a sought-after intermediate in the synthesis of complex molecular architectures, particularly in the realm of drug discovery. The rigid cyclobutane scaffold can impart favorable conformational constraints on a molecule, potentially enhancing its binding affinity and selectivity for biological targets.

Identifying and Qualifying Commercial Suppliers

A reliable supply of high-quality starting materials is the bedrock of successful research. For this compound, a number of commercial suppliers are available, primarily based in Asia. The following table summarizes key information for several prominent suppliers. It is crucial to note that purity claims should always be verified by in-house analysis or by requesting lot-specific data from the supplier.

SupplierPurityAvailable QuantitiesContact Information
Shanghai Aladdin Biochemical Technology Co., LTD≥ 97.0%1gEmail:
Dayang Chem (Hangzhou) Co., Ltd.≥ 98.0%100g, 1kg, 100kg, 1000kgEmail:
BLD Pharm≥ 95%Inquire
Crysdot LLC≥ 95%5gEmail:
Shanghai Nianxing Industrial Co., Ltd≥ 97.0%InquireEmail:
Shanghai Jizhi Biochemical Technology Co., Ltd≥ 97.0%1gEmail:
Shanghai Amole Biotechnology Co., Ltd.≥ 97.0%100mg, 1g, 10g, 250mgEmail:

Expert Insight: When selecting a supplier, consider not only the quoted purity but also the transparency of their documentation. A reputable supplier will readily provide a Certificate of Analysis (CoA) and a Safety Data Sheet (SDS) for the specific lot you are purchasing. For larger quantities or cGMP applications, a more thorough supplier qualification process, including audits, may be necessary.

Deconstructing the Certificate of Analysis (CoA)

The Certificate of Analysis is a critical document that provides a detailed quality profile of a specific batch of a chemical. While a specific CoA for this compound is not publicly available, a typical CoA for a similar compound would include the following key parameters.[1][2][3] Researchers should meticulously review this document to ensure the material meets the requirements of their intended application.

A typical Certificate of Analysis would include:

  • Product Identification: Name, CAS Number, Molecular Formula, Molecular Weight.

  • Physical Properties: Appearance (e.g., white to off-white solid), Melting Point.

  • Analytical Data:

    • Purity: Typically determined by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). The chromatogram should be inspected for the presence of any significant impurities.

    • Identity Confirmation: Confirmation of the chemical structure is usually achieved through Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS). The spectral data should be consistent with the expected structure of this compound.

    • Water Content: Often determined by Karl Fischer titration.

    • Residual Solvents: Assessed by GC, this is particularly important if the material is intended for pharmaceutical use.

Self-Validating System: Cross-reference the data on the CoA with established literature values and your own analytical capabilities. If possible, run a simple identity test (e.g., NMR) upon receipt of the material to confirm it matches the supplier's data.

Synthesis, Impurities, and Stereochemistry: A Deeper Dive

Understanding the synthetic route to this compound is paramount for anticipating potential impurities. The most common and efficient synthesis is a one-step procedure involving the free-radical chlorination of 1,1-cyclobutanedicarboxylic acid with sulfuryl chloride, followed by decarboxylation.[4]

Figure 1: A simplified schematic of the common synthetic route to this compound.

Causality Behind Impurities: This synthetic method can lead to several potential impurities.[4]

  • Unreacted Starting Material: Incomplete chlorination can result in the presence of cyclobutanecarboxylic acid.

  • Dichlorinated Byproducts: Over-chlorination can produce dichlorocyclobutanecarboxylic acid isomers, which can be challenging to separate from the desired product.

  • Solvent Residues: The use of solvents like benzene in the reaction and purification steps can lead to their presence in the final product.

Stereochemistry: The synthesis typically produces a mixture of cis and trans isomers of this compound. The ratio of these isomers can vary and may be important for the stereochemical outcome of subsequent reactions. If a specific isomer is required, further purification by chromatography or crystallization may be necessary. The supplier's CoA may or may not provide information on the isomeric ratio.

Safe Handling and Storage: Adherence to Best Practices

Key Safety Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.

  • Storage: Store in a tightly sealed container in a cool, dry place. BLD Pharm recommends storage at 2-8°C.[6]

  • In case of contact:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.

    • Skin: Wash off with soap and plenty of water.

    • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.

    • Ingestion: Do not induce vomiting. Seek immediate medical attention.

Application in Drug Discovery and Organic Synthesis

This compound serves as a versatile building block for introducing the cyclobutane motif into larger molecules. The carboxylic acid can be readily converted to a variety of other functional groups, such as esters, amides, and acid chlorides, providing numerous avenues for synthetic elaboration. The chlorine atom can be displaced by nucleophiles or participate in cross-coupling reactions.

While specific examples of marketed drugs derived directly from this compound are not widely documented, the broader class of cyclobutane-containing molecules has significant applications in pharmaceuticals. The cyclobutane ring can act as a bioisostere for other groups, improve metabolic stability, and provide a rigid scaffold to orient pharmacophoric elements. Ethyl cyclobutanecarboxylate, a closely related derivative, is highlighted as a crucial intermediate in the synthesis of advanced pharmaceutical agents. The principles of utilizing the cyclobutane core from this compound are directly applicable to these advanced synthetic endeavors.

Conclusion

This compound is a valuable and versatile building block for chemical synthesis, particularly in the field of drug discovery. A thorough understanding of the supplier landscape, the ability to critically evaluate analytical data, and a firm grasp of the underlying chemistry are essential for its effective and safe utilization. By adhering to the principles of scientific integrity and exercising due diligence in sourcing and handling, researchers can confidently incorporate this important intermediate into their synthetic strategies to drive innovation and discovery.

References

  • Shanghai Aladdin Biochemical Technology Co., LTD. 3-chloro cyclobutane carboxylicacid. Chemsrc.com. (2022-03-04).
  • Chemsrc. 3-chloro cyclobutane carboxylicacid | CAS#:35207-71-7.
  • PubChem. 3-Chlorocyclobutane-1-carboxylic acid.
  • BLD Pharm. This compound | 35207-71-7.
  • ChemicalBook. This compound | 35207-71-7.
  • Crysdot LLC. This compound.
  • Organic Syntheses. This compound.
  • Thermo Fisher Scientific.
  • MedchemExpress.com.
  • ChemScene.
  • ResearchG
  • PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.
  • Simson Pharma Limited. Cyclobutanecarboxylic acid | CAS No- 3721-95-7.
  • 1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity.
  • PubMed. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.
  • NINGBO INNO PHARMCHEM CO.,LTD.

Sources

An In-depth Technical Guide to the Safe Handling and Application of 3-Chlorocyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Chemist's Perspective on a Versatile Building Block

3-Chlorocyclobutanecarboxylic acid is a compelling bifunctional molecule that has garnered significant interest within the realms of medicinal chemistry and organic synthesis. Its utility is rooted in the unique structural combination of a strained cyclobutane ring, a reactive carboxylic acid handle, and a strategically positioned chlorine atom. This arrangement offers a gateway to a diverse array of more complex molecular architectures, making it a valuable intermediate in the synthesis of novel pharmaceutical candidates and other high-value chemical entities.[1][2]

The rigid, puckered structure of the cyclobutane core is particularly noteworthy. In drug design, incorporating such a motif can confer a degree of conformational restriction upon a molecule. This rigidity can be advantageous for enhancing binding affinity and selectivity to a specific biological target. Furthermore, the cyclobutane scaffold can improve a drug candidate's pharmacokinetic profile by bolstering its metabolic stability.[1] The carboxylic acid and chlorine functionalities provide orthogonal handles for chemical modification, allowing for the stepwise construction of intricate molecular designs.[1]

However, the very features that make this compound synthetically attractive—its strained ring and reactive functional groups—also necessitate a thorough understanding and rigorous implementation of safety protocols. This guide provides a comprehensive overview of the safe handling, storage, and disposal of this compound, grounded in established safety principles and technical data. It is intended for researchers, scientists, and drug development professionals who seek to harness the synthetic potential of this compound without compromising laboratory safety.

Section 1: Hazard Identification and Classification

A foundational aspect of safe chemical handling is a clear and comprehensive understanding of the potential hazards. This compound is classified as a hazardous substance, and it is imperative to recognize and respect its associated risks.

Globally Harmonized System (GHS) Classification

The primary hazards associated with this compound are related to its corrosive and irritant properties. The GHS classification, as compiled from multiple safety data sheets, is summarized below.

Hazard ClassCategoryHazard StatementSignal WordPictogram
Skin Corrosion/IrritationCategory 1B / 1C / 2H314: Causes severe skin burns and eye damage. / H315: Causes skin irritation.Danger / WarningCorrosion
Serious Eye Damage/Eye IrritationCategory 1H318: Causes serious eye damage.DangerCorrosion
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation.WarningExclamation Mark

Note: The specific classification for skin corrosion/irritation can vary between suppliers (from Category 1B/1C, indicating severe burns, to Category 2, indicating irritation). It is prudent to handle the compound as being capable of causing severe skin damage.[3][4][5][6]

Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is crucial for its safe handling and for anticipating its behavior under various laboratory conditions.

PropertyValueSource
Molecular Formula C₅H₇ClO₂[3][7]
Molecular Weight 134.56 g/mol [3]
Appearance Colorless to light yellow solid or liquid[2][7][8]
Melting Point Approximately 54-57 °C[7][8]
Boiling Point ~131–137 °C at 15 mmHg / ~253 °C at 760 mmHg[7][9]
Density ~1.3 g/cm³[7]
Flash Point ~107 °C[7]
Solubility Partially soluble in water; more soluble in organic solvents like ethanol and DMF.[7][8]

Section 2: Risk Assessment and Control Measures

A systematic approach to risk assessment is fundamental to ensuring laboratory safety. This involves identifying potential exposure scenarios and implementing a hierarchy of controls to mitigate the identified risks.

Engineering Controls

The primary line of defense against exposure to hazardous chemicals is the implementation of robust engineering controls.

  • Fume Hood: All handling of this compound, especially when heating or manipulating the solid, should be conducted in a well-ventilated chemical fume hood to prevent inhalation of vapors or dust.[9][10][11]

  • Safety Shower and Eyewash Station: A safety shower and eyewash station must be readily accessible in the immediate vicinity of where the compound is handled.[4][12]

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent skin and eye contact. The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken.[13]

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles and a face shield.[13][14]Provides protection against splashes and airborne particles, crucial given the severe eye damage hazard.[3][4]
Hand Protection Chemically resistant gloves (e.g., nitrile or neoprene).[13][14] Double gloving is recommended for extended handling.Protects against skin corrosion and irritation.[3][6] Always inspect gloves for integrity before use.
Body Protection A polyethylene-coated polypropylene disposable gown or a lab coat made of a material resistant to chemical permeation.[14]Prevents contamination of personal clothing and skin. Cloth lab coats are not recommended as they can absorb the chemical.
Respiratory Protection Generally not required when working in a certified fume hood. For situations with a higher risk of aerosol generation (e.g., large-scale handling, spill cleanup), a fit-tested NIOSH-approved respirator may be necessary.[10][14]Mitigates the risk of respiratory tract irritation.[3]

PPE_Workflow cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) D1 1. Gown D2 2. Mask/Respirator D1->D2 D3 3. Goggles/Face Shield D2->D3 D4 4. Gloves D3->D4 F1 1. Gloves F2 2. Gown F1->F2 F3 3. Goggles/Face Shield F2->F3 Wash1 Wash Hands F2->Wash1 Exit Work Area F4 4. Mask/Respirator F3->F4 Wash2 Wash Hands Thoroughly F4->Wash2

Caption: A decision-making workflow for responding to a chemical spill.

Section 5: Reactivity, Stability, and Synthesis Considerations

Chemical Stability and Reactivity
  • Stability: this compound is stable under normal storage conditions. [4]* Hazardous Reactions: No hazardous polymerization is expected to occur. [4]* Incompatibilities: As previously noted, it is incompatible with strong oxidizing agents and strong bases. [5][6][7]The carboxylic acid functionality can react exothermically with bases.

  • Hazardous Decomposition Products: Thermal decomposition may produce irritating gases and vapors, including carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride (HCl) gas. [5][12]

Insights from a Synthetic Procedure

A common laboratory-scale synthesis of this compound involves the free-radical chlorination of 1,1-cyclobutanedicarboxylic acid using sulfuryl chloride, followed by decarboxylation. [9][11]This procedure highlights several key safety considerations:

  • Reagent Hazards: Sulfuryl chloride is corrosive and reacts with moisture to release HCl and sulfuric acid. Benzene, a solvent used in some older procedures, is a known carcinogen and should be replaced with a safer alternative where possible. [9][11]* Byproduct Evolution: The reaction evolves hydrogen chloride and sulfur dioxide gases, which are toxic and corrosive. The entire apparatus must be contained within a high-efficiency fume hood. [9]* Exothermic Potential: The addition of reagents and subsequent heating steps should be carefully controlled to manage the reaction rate and prevent uncontrolled exotherms.

Section 6: Disposal Considerations

Chemical waste must be managed responsibly to protect human health and the environment.

  • Waste Disposal: Dispose of this compound and any contaminated materials as hazardous chemical waste. [4][9][11]Disposal must be carried out by a licensed waste disposal company in accordance with all local, state, and federal regulations. [4]* Container Disposal: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. Do not reuse empty containers. [4]

Conclusion

This compound is a valuable tool in the arsenal of the modern medicinal and synthetic chemist. Its unique structural attributes provide a powerful platform for the design and synthesis of novel molecules. However, its inherent reactivity and hazardous properties demand a disciplined and informed approach to its handling. By integrating the principles of hazard identification, risk assessment, and control measures outlined in this guide, researchers can confidently and safely leverage the synthetic potential of this important chemical building block, paving the way for future discoveries in drug development and beyond.

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Methodological & Application

Application Notes & Protocols: The Strategic Use of 3-Chlorocyclobutanecarboxylic Acid in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-Chlorocyclobutanecarboxylic acid has emerged as a pivotal building block in synthetic chemistry, prized for its unique combination of a strained carbocyclic core and versatile functional handles. The inherent ring strain of the cyclobutane moiety, coupled with the strategic placement of a chloro leaving group and a modifiable carboxylic acid, renders it an ideal precursor for complex molecular architectures. This guide provides an in-depth exploration of its synthesis, physicochemical properties, and core applications, with a particular focus on its role in constructing bicyclo[1.1.0]butanes—highly sought-after motifs in medicinal chemistry for their role as saturated bioisosteres.[1][2] Detailed, field-proven protocols are presented to enable researchers, scientists, and drug development professionals to effectively harness the synthetic potential of this valuable reagent.

Physicochemical & Safety Profile

A thorough understanding of a reagent's properties and hazards is fundamental to its successful and safe application.

Physical and Chemical Properties

This compound is typically isolated as a mixture of cis and trans isomers.[3][4] Its key properties are summarized below.

PropertyValueSource
Molecular Formula C₅H₇ClO₂[5]
Molecular Weight 134.56 g/mol [5]
Appearance Light yellow liquid[3][4]
Boiling Point 131–137 °C at 15 mmHg[3][4]
Refractive Index (n²⁴/D) 1.4790[3]
Safety and Handling

Safe laboratory practice is paramount when handling this compound and its precursors.

  • GHS Hazard Classification: this compound is classified as a substance that causes skin irritation, serious eye damage, and may cause respiratory irritation.[5]

  • Engineering Controls: The synthesis of this compound involves the evolution of hydrogen chloride (HCl) and sulfur dioxide (SO₂) gases.[3][4] All procedures should be conducted within a well-ventilated chemical fume hood.

  • Personal Protective Equipment (PPE): Standard PPE, including safety goggles, chemical-resistant gloves, and a lab coat, is required.

  • Solvent Hazards: The synthesis protocols often utilize benzene, a known carcinogen. All operations involving benzene must be performed in a fume hood with appropriate glove protection.[3]

Synthesis of this compound

The most reliable and scalable route to this compound is the free-radical chlorination of 1,1-cyclobutanedicarboxylic acid, followed by thermal decarboxylation.[3][6][7] This one-step method is advantageous as it provides selective halogenation at the 3-position of the cyclobutane ring, a feat not easily achieved with other chlorination methods which often yield mixtures of positional isomers.[3][4]

Synthesis Workflow Diagram

Start 1,1-Cyclobutanedicarboxylic Acid Step1 Step 1: Free-Radical Chlorination (Reflux, 22h) Start->Step1 Reagents SO₂Cl₂ (Sulfuryl Chloride) Benzoyl Peroxide (Initiator) Benzene (Solvent) Reagents->Step1 Intermediate Chlorinated Diacid Intermediate Step1->Intermediate Step2 Step 2: Thermal Decarboxylation (190-210°C) Intermediate->Step2 Purification Vacuum Distillation Step2->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound.

Detailed Synthesis Protocol

This protocol is adapted from the robust procedure published in Organic Syntheses.[3]

ReagentMolar Eq.MW ( g/mol )Amount
1,1-Cyclobutanedicarboxylic Acid1.0144.12172.8 g (1.20 mol)
Benzene-78.111500 mL
Sulfuryl Chloride (SO₂Cl₂)1.05134.97170 g (1.26 mol)
Benzoyl Peroxide~0.003242.234.0 g

Step-by-Step Methodology:

  • Apparatus Setup: Equip a 2-liter, three-necked, round-bottomed flask with a mechanical stirrer, a reflux condenser, and an addition funnel.

  • Anhydrous Conditions: Charge the flask with 1,1-cyclobutanedicarboxylic acid (172.8 g) and benzene (1500 mL). Heat the mixture to reflux and distill off approximately 200 mL of the benzene/water azeotrope to ensure the reaction is anhydrous. This is a critical step, as moisture can interfere with the chlorinating agent.

  • Reagent Addition: While maintaining reflux and stirring, add sulfuryl chloride (170 g) from the addition funnel over a 40-minute period. Concurrently, add benzoyl peroxide (4.0 g) in small portions through the top of the condenser. Benzoyl peroxide acts as a radical initiator, generating the chlorine radicals necessary for the reaction.

  • Reaction: After the addition is complete, continue heating at reflux for 22 hours. The initial solid dissolves after about 1 hour.

  • Decarboxylation: Remove the benzene solvent by distillation. Heat the resulting black residue to 190–210°C for 45 minutes. This high temperature induces thermal decarboxylation of the intermediate chlorinated diacid to form the desired monocarboxylic acid.

  • Purification: Transfer the cooled residue to a smaller flask and perform vacuum distillation. Collect the fraction boiling at 131–137°C (15 mmHg). This yields 65–79 g (40–49%) of cis- and trans-3-chlorocyclobutanecarboxylic acid as a light yellow liquid.[3]

Key Applications in Organic Synthesis

The true value of this compound lies in its utility as a versatile intermediate. Its functional groups can be manipulated to generate a wide array of more complex structures.

Gateway to Bicyclo[1.1.0]butanes (BCBs)

Perhaps the most significant application of this reagent is in the synthesis of bicyclo[1.1.0]butanes. BCBs are increasingly used in drug discovery as bioisosteres for aryl rings, offering improved physicochemical properties such as enhanced solubility and metabolic stability while maintaining or improving biological activity.[1]

The transformation involves an intramolecular ring closure, where a nucleophilic center created from the carboxylic acid moiety displaces the chloride on the opposite side of the four-membered ring.

Start This compound Step1 Amide Formation (SOCl₂, (i-Pr)₂NH) Start->Step1 Amide 3-Chloro-N,N-diisopropyl- cyclobutanecarboxamide Step1->Amide Step2 Intramolecular Cyclization (LHMDS, 0°C) Amide->Step2 BCB N,N-Diisopropyl- bicyclo[1.1.0]butane-1-carboxamide Step2->BCB

Caption: Key steps in the synthesis of a bicyclo[1.1.0]butane derivative.

This two-step protocol is adapted from modern synthetic literature.[6][7]

Part A: Amide Formation

  • Acid Chloride Formation: In a fume hood, dissolve this compound (1.0 eq) in a suitable solvent like dichloromethane (DCM). Add thionyl chloride (SOCl₂, ~1.2 eq) dropwise at room temperature. Stir for 1 hour. The carboxylic acid is converted to the more reactive acyl chloride.[8]

  • Amination: In a separate flask, dissolve diisopropylamine ((i-Pr)₂NH, 1.1 eq) in DCM. Slowly add the crude acyl chloride solution from Step 1. Stir the solution for 24 hours at room temperature.

  • Workup: Wash the reaction mixture sequentially with aqueous HCl (1 M), saturated aqueous NaHCO₃, and brine. Dry the organic phase with anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 3-chloro-N,N-diisopropylcyclobutanecarboxamide.[6][7]

Part B: Intramolecular Cyclization

  • Reaction Setup: Dissolve the amide from Part A (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool the solution to 0°C in an ice bath.

  • Deprotonation and Cyclization: Slowly add a solution of lithium bis(trimethylsilyl)amide (LHMDS, 1.1 eq) in THF. Stir the reaction at 0°C for 4 hours. The strong, non-nucleophilic base LHMDS deprotonates the carbon alpha to the carbonyl group. The resulting carbanion acts as an internal nucleophile, attacking the carbon bearing the chlorine atom in an intramolecular Sₙ2 reaction to forge the central bond of the bicyclo[1.1.0]butane core.

  • Quench and Purification: Quench the reaction by adding a few drops of water. Remove the solvent in vacuo. Purify the residue by flash column chromatography to afford the desired bicyclo[1.1.0]butane product.[6]

Functional Group Interconversions

The carboxylic acid moiety provides a platform for numerous standard organic transformations, allowing for the synthesis of a library of 3-chlorocyclobutane derivatives.

G start This compound ester Methyl 3-Chlorocyclobutane- carboxylate start->ester MeOH, H⁺ (Fischer Esterification) acid_chloride 3-Chlorocyclobutane- carbonyl Chloride start->acid_chloride SOCl₂ alcohol (3-Chlorocyclobutyl)methanol start->alcohol LiAlH₄ (Reduction) amide 3-Chlorocyclobutane- carboxamide acid_chloride->amide R₂NH

Caption: Common transformations of the carboxylic acid group.

  • Esterification: Standard Fischer esterification conditions (e.g., methanol with a catalytic amount of strong acid) can be used to form the corresponding ester.[6]

  • Amidation: As described in Section 3.1, conversion to the acid chloride followed by reaction with a primary or secondary amine is a highly efficient method for amide synthesis.[6][7][8]

  • Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the carboxylic acid to the primary alcohol, (3-chlorocyclobutyl)methanol.[9]

Conclusion

This compound is a deceptively simple molecule with profound utility in modern organic synthesis. Its straightforward preparation and the orthogonal reactivity of its functional groups make it an invaluable starting material. Its premier application as a precursor to bicyclo[1.1.0]butanes solidifies its importance in the field of medicinal chemistry, enabling access to novel chemical space and facilitating the "escape from flatland" in drug design. The protocols and insights provided herein serve as a comprehensive resource for chemists seeking to leverage this powerful synthetic tool.

References

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Application Note & Protocols: Navigating the Reaction Mechanisms of 3-Chlorocyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides an in-depth exploration of the reaction mechanisms involving 3-chlorocyclobutanecarboxylic acid, a versatile building block in modern organic synthesis and drug discovery.[1][2] Due to its inherent ring strain and bifunctional nature, this molecule offers unique pathways for creating complex molecular architectures.[1][3] We will dissect key reaction classes including nucleophilic substitution, elimination, and ring-opening, providing not only detailed protocols but also the underlying mechanistic principles that govern selectivity and reactivity. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of strained cyclobutane systems.

Introduction: The Strategic Value of the Cyclobutane Scaffold

Cyclobutane derivatives have emerged from being mere chemical curiosities to becoming pivotal components in medicinal chemistry.[2][4] Their incorporation into drug candidates can confer several advantageous properties:

  • Conformational Restriction: The puckered, three-dimensional structure of the cyclobutane ring can lock flexible molecules into a bioactive conformation, enhancing binding affinity to biological targets.[1][2]

  • Metabolic Stability: Replacing metabolically vulnerable groups (e.g., gem-dimethyl) with a cyclobutane ring can significantly improve a drug's pharmacokinetic profile by increasing resistance to degradation.[1][2]

  • Novel Vectorial Exits: The defined stereochemistry of substituted cyclobutanes allows for precise orientation of pharmacophoric groups, enabling exploration of new binding pockets.

This compound is a particularly valuable synthon because its two functional groups—a carboxylic acid and a secondary chloride—can be manipulated orthogonally to construct diverse molecular frameworks.[1] Understanding the delicate interplay of steric and electronic effects dictated by the strained four-membered ring is paramount to harnessing its synthetic power.

Synthesis of this compound

A reliable and scalable synthesis of the title compound is the necessary starting point for any subsequent chemistry. While several routes exist, a common and effective method involves the free-radical chlorination of cyclobutanecarboxylic acid, which itself can be derived from 1,1-cyclobutanedicarboxylic acid.[5][6] The selectivity for the 3-position on the cyclobutane ring is notably higher than what is typically observed in free-radical chlorination of acyclic carboxylic acids.[5]

Protocol 2.1: Synthesis via Chlorination of Cyclobutanecarboxylic Acid

This protocol is adapted from a procedure published in Organic Syntheses, a trusted source for robust chemical preparations.[5]

Core Reaction: Cyclobutanecarboxylic Acid + SO₂Cl₂ --(Benzoyl Peroxide)--> this compound

Materials & Equipment:

  • Cyclobutanecarboxylic acid

  • Sulfuryl chloride (SO₂Cl₂), distilled

  • Benzoyl peroxide (radical initiator)

  • Benzene (solvent)

  • Standard reflux apparatus with a magnetic stirrer, heating mantle, and gas outlet to a scrubber (to neutralize evolved HCl and SO₂)

  • Distillation apparatus for purification

Step-by-Step Procedure:

  • Setup: In a fume hood, charge a 3-necked round-bottom flask with cyclobutanecarboxylic acid (1.0 eq) and benzene. Equip the flask with a reflux condenser, an addition funnel, and a stirrer.

  • Anhydrous Conditions: Heat the mixture to reflux to remove any residual water as a benzene-water azeotrope.

  • Initiation: Cool the mixture slightly and add benzoyl peroxide (0.02 eq) in small portions through the condenser.

  • Chlorination: While maintaining reflux, add sulfuryl chloride (1.05 eq) dropwise from the addition funnel over 40-60 minutes. Vigorous gas evolution (HCl, SO₂) will be observed.[5]

  • Reaction Completion: Continue refluxing for approximately 20-24 hours after the addition is complete.

  • Workup: Cool the reaction mixture. Carefully remove the benzene solvent by rotary evaporation.

  • Purification: The crude residue is purified by vacuum distillation to yield a mixture of cis- and trans-3-chlorocyclobutanecarboxylic acid.[5]

Safety Note: This reaction evolves toxic gases (HCl and SO₂) and should be performed exclusively in a well-ventilated chemical fume hood.[5][7] All personnel must wear appropriate Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves. A thorough risk assessment should be conducted before commencing.[7][8]

Key Reaction Mechanisms & Protocols

The reactivity of this compound is dominated by the chemistry of its secondary alkyl chloride, influenced by the strained ring system.

Nucleophilic Substitution (Sₙ1 and Sₙ2)

The substitution of the chloride atom is a cornerstone transformation. The choice between an Sₙ1 and Sₙ2 pathway is dictated by the nucleophile, solvent, and temperature, with the cyclobutane ring introducing unique stereoelectronic demands.

Expertise & Causality: Why the Cyclobutane Ring Matters

  • Sₙ2 Pathway: The Sₙ2 transition state requires a backside attack, leading to an inversion of stereochemistry. In a cyclobutane system, this is sterically hindered but feasible. The inherent ring strain can influence the energy of the pentacoordinate transition state.

  • Sₙ1 Pathway: The formation of a cyclobutyl cation is less favorable than a corresponding secondary acyclic carbocation due to increased angle strain. However, it can be accessed, especially with weak nucleophiles in polar protic solvents. This pathway leads to racemization if the starting material is chiral.

Diagram: Competing Sₙ1 and E1 Pathways

The Sₙ1 and E1 reactions often compete as they proceed through a common carbocation intermediate. The outcome is influenced by the basicity of the nucleophile and the reaction temperature.

G sub This compound carbocation Cyclobutyl Carbocation Intermediate sub->carbocation  Slow, Rate-  Determining Step  (Loss of Cl⁻) sn1_product Sₙ1 Product (e.g., 3-Hydroxy...) carbocation->sn1_product  Fast  + Nucleophile (e.g., H₂O) e1_product E1 Product (Cyclobutene...) carbocation->e1_product  Fast  - H⁺ (Base)

Caption: Sₙ1 and E1 competition via a carbocation intermediate.

Protocol 3.1.1: Sₙ2 Substitution with Sodium Azide

This protocol exemplifies a classic Sₙ2 reaction to produce 3-azidocyclobutanecarboxylic acid, a useful precursor for amines.

Materials & Equipment:

  • This compound (1.0 eq)

  • Sodium azide (NaN₃, 1.5 eq)

  • Dimethylformamide (DMF), anhydrous

  • Standard reaction flask with stirrer, condenser, and nitrogen inlet

  • Dipeptidyl peptidase, ethyl acetate, saturated NaHCO₃ solution, brine

Step-by-Step Procedure:

  • Setup: Dissolve this compound in anhydrous DMF in a flask under a nitrogen atmosphere.

  • Reaction: Add sodium azide and heat the mixture to 60-70 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion (typically 12-18 hours), cool the mixture to room temperature and pour it into water.

  • Extraction: Acidify the aqueous solution with 1M HCl to pH ~3 and extract the product with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash with water and then brine to remove residual DMF and salts.

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The product can be further purified by column chromatography or recrystallization if necessary.

Trustworthiness Check: The progress of this reaction can be validated by IR spectroscopy, where the appearance of a strong, sharp azide (N₃) stretch around 2100 cm⁻¹ provides definitive evidence of successful substitution.

Elimination Reactions (E1 and E2)

Elimination reactions provide access to cyclobutene derivatives. E2 eliminations are generally favored by strong, bulky bases, while E1 reactions compete with Sₙ1 under solvolytic conditions.[9][10]

Expertise & Causality: Stereochemical Control in E2

The E2 mechanism requires an anti-periplanar arrangement of the proton to be removed and the leaving group (chloride). This stereochemical constraint is critical in cyclic systems. For trans-3-chlorocyclobutanecarboxylic acid, deprotonation can occur at C2 or C4. For the cis-isomer, the puckered nature of the ring dictates which protons can achieve the necessary 180° dihedral angle with the C-Cl bond. This can be exploited to control the regioselectivity of the resulting double bond.

Diagram: The E2 Anti-Periplanar Requirement

Caption: Concerted E2 mechanism showing anti-periplanar geometry.

Protocol 3.2.1: E2 Elimination with a Bulky Base

This protocol uses potassium tert-butoxide to promote the formation of cyclobut-1-enecarboxylic acid.

Materials & Equipment:

  • This compound (1.0 eq)

  • Potassium tert-butoxide (KOtBu, 2.0 eq)

  • Tetrahydrofuran (THF), anhydrous

  • Standard reaction flask with stirrer and nitrogen inlet

  • 1M HCl, ether, brine

Step-by-Step Procedure:

  • Setup: Dissolve this compound in anhydrous THF in a flask under nitrogen and cool to 0 °C in an ice bath.

  • Base Addition: Add potassium tert-butoxide portion-wise, ensuring the temperature does not rise significantly. The strong base will deprotonate both the carboxylic acid and the α-proton for elimination.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Workup: Quench the reaction by slowly adding it to a cooled solution of 1M HCl.

  • Extraction: Extract the aqueous layer with ether (3x).

  • Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The resulting cyclobut-1-enecarboxylic acid can be purified by vacuum distillation or recrystallization.

Ring-Opening Reactions

The significant ring strain of the cyclobutane ring (approx. 26 kcal/mol) can be released through ring-opening reactions, often promoted by Lewis acids or transition metals.[3] These reactions can transform the cyclobutane core into valuable linear synthons.

Protocol 3.3.1: Lewis Acid-Catalyzed Ring Opening

This conceptual protocol outlines a pathway to generate γ-substituted linear products, a reaction class that is an active area of research.[11][12][13]

Conceptual Reaction: 3-Arylcyclobutanone + Lewis Acid (e.g., FeCl₃) --(H₂O)--> Aryl Alkyl Ketone[11]

Step-by-Step Rationale:

  • Activation: A Lewis acid (e.g., FeCl₃, Sc(OTf)₃) coordinates to the carbonyl oxygen of a cyclobutanone derivative (the carboxylic acid would first need to be converted to a ketone or protected).[11]

  • Bond Cleavage: This coordination activates the adjacent C-C bonds, facilitating cleavage. The presence of a participating group (like an aryl ring at the 3-position) can stabilize developing positive charge and direct the regioselectivity of the opening.[11]

  • Intermediate Trapping: The resulting open-chain intermediate can be trapped by a nucleophile (like water present in the reaction) or undergo further rearrangement to yield a linear, unsaturated product.[11]

Causality: The driving force for this reaction is the release of ring strain. The choice of Lewis acid and reaction conditions is critical to control the reaction pathway and prevent polymerization or other undesired side reactions.

Data Summary & Characterization

Precise characterization is essential for confirming reaction outcomes. Below is a representative table of spectroscopic data.

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (cm⁻¹)
cis/trans-3-Chlorocyclobutanecarboxylic Acid11.5-12.5 (br s, 1H, COOH), 4.2-4.5 (m, 1H, CHCl), 2.2-3.2 (m, 5H, ring CH/CH₂)178-180 (C=O), 55-58 (CHCl), 35-40 (CH₂), 25-30 (CH-COOH)2800-3300 (br, O-H), 1705 (C=O), 750 (C-Cl)
cis/trans-3-Azidocyclobutanecarboxylic Acid11.5-12.5 (br s, 1H, COOH), 4.0-4.3 (m, 1H, CHN₃), 2.1-3.1 (m, 5H, ring CH/CH₂)178-180 (C=O), 60-63 (CHN₃), 33-38 (CH₂), 24-29 (CH-COOH)2800-3300 (br, O-H), 2100 (N₃) , 1700 (C=O)
Cyclobut-1-enecarboxylic Acid10.0-11.0 (br s, 1H, COOH), 6.0-6.2 (m, 1H, vinyl CH), 2.4-2.8 (m, 4H, allylic CH₂)175-177 (C=O), 138-140 (=C-COOH), 125-128 (=CH), 30-35 (CH₂)2800-3300 (br, O-H), 1685 (C=O, conj.), 1640 (C=C)

Conclusion

This compound is a powerful and versatile building block whose reactivity is a fascinating interplay of classic organic mechanisms and the unique constraints of a strained ring system. A thorough understanding of the factors governing substitution, elimination, and ring-opening pathways allows chemists to strategically design and execute syntheses of complex molecules with high levels of control. The protocols and mechanistic insights provided herein serve as a foundational guide for researchers aiming to incorporate this valuable scaffold into their synthetic programs, particularly in the fields of medicinal chemistry and materials science.

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Application Notes and Protocols for the Derivatization of 3-Chlorocyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chlorocyclobutanecarboxylic acid is a valuable bifunctional building block in medicinal chemistry and organic synthesis. Its strained four-membered ring offers a unique three-dimensional scaffold that is increasingly incorporated into drug candidates to enhance metabolic stability, modulate conformation, and explore novel chemical space.[1] The presence of two orthogonal functional groups—a carboxylic acid and a secondary chloride—allows for sequential or selective derivatization, making it a versatile starting material for the synthesis of diverse compound libraries.

This guide provides detailed protocols for the derivatization of this compound at both the carboxylic acid moiety and the chloro-substituted carbon. The methodologies described herein are grounded in established chemical principles and are designed to be reproducible and scalable. We will delve into the causality behind experimental choices, providing insights to empower researchers to adapt and troubleshoot these protocols effectively.

Part 1: Derivatization of the Carboxylic Acid Group

The carboxylic acid functionality is a prime handle for derivatization, most commonly through the formation of esters and amides. These reactions proceed via nucleophilic acyl substitution, where the hydroxyl group of the carboxylic acid is replaced by an alkoxy or amino group, respectively.[1]

Protocol 1: Esterification via Acid Chloride Formation

This two-step protocol is a robust and widely used method for synthesizing esters from carboxylic acids. The first step involves the activation of the carboxylic acid by converting it to the more reactive acyl chloride using thionyl chloride (SOCl₂).[2] The resulting acyl chloride is then reacted with an alcohol to furnish the desired ester.

Workflow for Esterification via Acid Chloride

A This compound B Thionyl Chloride (SOCl₂) (Activation) A->B Step 1 C 3-Chlorocyclobutanecarbonyl chloride (Intermediate) B->C D Alcohol (R-OH) (Nucleophilic Attack) C->D Step 2 E Ester Derivative D->E

Caption: Workflow for the two-step esterification of this compound.

Step-by-Step Methodology:

Step 1: Synthesis of 3-Chlorocyclobutanecarbonyl Chloride

  • Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser fitted with a drying tube (containing calcium chloride).

  • Reagent Addition: To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 5-10 mL per gram of acid), add thionyl chloride (1.2-1.5 eq) dropwise at 0 °C.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and then heat to reflux for 1-2 hours. The evolution of HCl and SO₂ gas will be observed. The reaction can be monitored by IR spectroscopy by observing the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of the sharp C=O stretch of the acyl chloride at a higher wavenumber.

  • Work-up: After cooling to room temperature, remove the solvent and excess thionyl chloride under reduced pressure. The crude 3-chlorocyclobutanecarbonyl chloride is typically used in the next step without further purification.

Step 2: Ester Formation

  • Reaction Setup: In a separate flask under an inert atmosphere (nitrogen or argon), dissolve the alcohol (1.1 eq) in anhydrous DCM.

  • Reagent Addition: Cool the alcohol solution to 0 °C and add the crude 3-chlorocyclobutanecarbonyl chloride dropwise.

  • Reaction Progression: Stir the reaction at room temperature for 2-4 hours. Monitor the reaction by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution, water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude ester can be purified by silica gel column chromatography.

Parameter Value/Condition Rationale
Solvent Anhydrous DCMInert, low boiling point for easy removal.
Thionyl Chloride 1.2-1.5 equivalentsEnsures complete conversion to the acid chloride.
Temperature RefluxProvides sufficient energy to overcome the activation barrier.
Purification Column ChromatographyTo remove any unreacted starting materials or byproducts.
Protocol 2: Amide Coupling using EDC and HOBt

For the synthesis of amides, carbodiimide coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are frequently employed.[3] These reagents activate the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by an amine.[4] The addition of 1-hydroxybenzotriazole (HOBt) is known to suppress side reactions and improve yields.[3]

Workflow for EDC/HOBt Amide Coupling

A This compound B EDC / HOBt (Activation) A->B Step 1 C Active Ester Intermediate B->C D Amine (R-NH₂) (Nucleophilic Attack) C->D Step 2 E Amide Derivative D->E

Caption: Workflow for EDC/HOBt mediated amide coupling.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of this compound (1.0 eq) in an appropriate solvent (e.g., DMF or DCM, 10 mL per gram of acid), add HOBt (1.1 eq) and EDC·HCl (1.1 eq).

  • Amine Addition: Add the desired amine (1.1 eq) to the reaction mixture, followed by a tertiary amine base such as diisopropylethylamine (DIPEA) or triethylamine (TEA) (2-3 eq).

  • Reaction Progression: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude amide can be purified by silica gel column chromatography or recrystallization.

Parameter Value/Condition Rationale
Coupling Agents EDC·HCl (1.1 eq), HOBt (1.1 eq)Efficiently activates the carboxylic acid and minimizes side reactions.
Base DIPEA or TEA (2-3 eq)Neutralizes the HCl salt of EDC and the carboxylic acid proton.
Solvent DMF or DCMGood solubility for reactants; DMF is often preferred for more difficult couplings.
Temperature Room TemperatureMild conditions suitable for a wide range of functional groups.

Part 2: Derivatization at the Chloro-Substituted Carbon

The chlorine atom at the C-3 position of the cyclobutane ring is susceptible to nucleophilic substitution, providing a route to a variety of 3-substituted cyclobutane derivatives. This transformation typically proceeds via an Sₙ2 mechanism, although the strained nature of the cyclobutane ring can influence reactivity.

Protocol 3: Synthesis of 3-Azidocyclobutanecarboxylic Acid Derivatives

A key transformation is the introduction of an azide group, which can serve as a precursor for amines via reduction or participate in "click" chemistry reactions. The following protocol is adapted for the synthesis of cis-3-azidocyclobutane carboxylic acid from its corresponding methyl ester.[5]

Workflow for Azide Substitution

A Methyl 3-chlorocyclobutanecarboxylate B Sodium Azide (NaN₃) (Nucleophilic Substitution) A->B Step 1 C Methyl 3-azidocyclobutanecarboxylate B->C D Hydrolysis (e.g., NaOH) C->D Step 2 E 3-Azidocyclobutanecarboxylic Acid D->E

Caption: Synthesis of 3-azidocyclobutanecarboxylic acid via nucleophilic substitution and hydrolysis.

Step-by-Step Methodology:

Step 1: Synthesis of Methyl 3-azidocyclobutanecarboxylate

  • Reaction Setup: In a round-bottom flask, dissolve methyl 3-chlorocyclobutanecarboxylate (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF).

  • Reagent Addition: Add sodium azide (1.5-2.0 eq) to the solution.

  • Reaction Progression: Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. Monitor the reaction by TLC or GC-MS for the disappearance of the starting material.

  • Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with diethyl ether or ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Step 2: Hydrolysis to 3-Azidocyclobutanecarboxylic Acid

  • Reaction Setup: Dissolve the crude methyl 3-azidocyclobutanecarboxylate in a mixture of methanol and water.[5]

  • Reagent Addition: Add an aqueous solution of sodium hydroxide (1.1 eq) dropwise, maintaining the temperature below 28 °C.[5]

  • Reaction Progression: Stir the mixture at room temperature for 2 hours.[5]

  • Work-up and Purification: Evaporate the solvents in vacuo. Dilute the residue with water, wash with ether, and then acidify the aqueous layer with 1 M HCl. Extract the product with dichloromethane. Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate to yield the product.[5]

Parameter Value/Condition Rationale
Azide Source Sodium Azide (NaN₃)A common and effective nucleophile for introducing the azide group.
Solvent (Step 1) DMFA polar aprotic solvent that facilitates Sₙ2 reactions.
Temperature (Step 1) 60-80 °CProvides sufficient energy for the substitution reaction.
Hydrolysis NaOH in MeOH/H₂OStandard conditions for saponification of the methyl ester.

Stereochemical Considerations

This compound exists as a mixture of cis and trans isomers. The derivatization reactions described can proceed with retention or inversion of stereochemistry, or may result in a mixture of diastereomers. It is crucial to characterize the stereochemistry of the final products, often by NMR spectroscopy, and if necessary, to separate the isomers using techniques such as chiral HPLC or fractional crystallization.[6] The stereoselective synthesis of specific cyclobutane isomers is an active area of research.[7][8]

Characterization Data (Illustrative)

The following table provides expected NMR chemical shifts for representative derivatives. Actual values may vary depending on the solvent and specific substitution pattern.

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
cis-3-Azidocyclobutane carboxylic acid [5]11.88 (s, 1H, COOH), 3.8 (m, 1H), 3.2-2.0 (m, 5H)Not reported
N-Benzylbenzamide (Model Amide) [5]7.79 (d, 2H), 7.48-7.51 (t, 1H), 7.41-7.44 (m, 2H), 7.32-7.36 (m, 4H), 7.26-7.31 (m, 1H), 6.44 (br s, 1H, NH), 4.65 (d, 2H)167.5, 138.2, 134.5, 131.7, 128.9, 128.7, 128.1, 127.7, 127.1, 44.2
Benzyl 4-chlorobenzoate (Model Ester) [9]7.97-7.95 (m, 2H), 7.42-7.30 (m, 7H), 5.32 (s, 2H)165.3, 139.3, 135.7, 130.9, 128.5, 128.4, 128.2, 128.1, 66.7

Safety Precautions

  • Thionyl Chloride (SOCl₂): Highly corrosive and reacts violently with water. It is a lachrymator and should be handled exclusively in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • EDC·HCl: Can cause skin and eye irritation. Handle with gloves and safety glasses.

  • Sodium Azide (NaN₃): Highly toxic and can form explosive heavy metal azides. Avoid contact with acids, which liberates toxic hydrazoic acid gas. Handle with extreme care and appropriate PPE.

Always consult the Safety Data Sheet (SDS) for all reagents before use.

References

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  • Fujimoto, T., et al. (2021). Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold for TAK-828F, a Potent Retinoic Acid Receptor-Related Orphan Receptor (ROR)-γt Inverse Agonist. The Journal of Organic Chemistry, 86(17), 11843-11853. [Link]

  • Fujimoto, T., et al. (2021). Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold for TAK-828F, a Potent Retinoic Acid Receptor-Related Orphan Receptor (ROR)-γt Inverse Agonist. ACS Publications. [Link]

  • PrepChem. (n.d.). Synthesis of cis 3-Azidocyclobutane carboxylic acid. [Link]

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  • Butković, K., Marinić, Z., & Sindler-Kulyk, M. (2004). Complete 1H and 13C NMR spectral assignment of cis- and trans- 3-(2-[2-(4-methylphenyl)ethenyl]phenyl])sydnones. Magnetic Resonance in Chemistry, 42(12), 1053-1055. [Link]

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  • CN105037130A - Synthesis method of 3-oxocyclobutanecarboxylic acid.
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Application Note: Synthesis of 3-Chlorocyclobutanecarboxamides

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed guide for the synthesis of 3-chlorocyclobutanecarboxamides from 3-chlorocyclobutanecarboxylic acid. Amide bond formation is one of the most critical reactions in medicinal chemistry and drug discovery.[1] Cyclobutane rings and chloro-substituted molecules are privileged structures in pharmaceuticals, often enhancing metabolic stability, lipophilicity, and binding affinity.[2][3][4] This guide presents two primary, field-proven synthetic strategies: direct amide coupling and a two-step conversion via an acyl chloride intermediate. We offer in-depth protocols, mechanistic insights, and a comparative analysis to assist researchers in selecting the optimal method for their specific needs.

Introduction: The Significance of 3-Chlorocyclobutanecarboxamides

The cyclobutane motif is a valuable structural element found in various natural products and pharmaceutical agents, prized for its ability to introduce conformational rigidity and unique three-dimensional structures.[2] Furthermore, the incorporation of chlorine atoms into drug candidates can profoundly alter their physicochemical properties, often improving potency and pharmacokinetic profiles by increasing lipophilicity, which can enhance cell membrane permeability.[3][5] The combination of these two features in 3-chlorocyclobutanecarboxamides makes them attractive building blocks for the development of novel therapeutics.

The conversion of a carboxylic acid to an amide is a cornerstone of organic synthesis, yet the direct reaction between a carboxylic acid and an amine is generally unfavorable due to the formation of a stable ammonium carboxylate salt.[6][7] Therefore, activation of the carboxylic acid is necessary to facilitate the reaction. This guide details the two most robust and widely adopted strategies for this transformation.

Synthetic Overview & Strategic Choices

The synthesis of amides from this compound can be approached via two principal pathways. The choice between these methods depends on the amine's reactivity, the scale of the reaction, and the desired purity profile of the final product.

G cluster_start Starting Material cluster_product Product cluster_path1 Strategy 1: Direct Coupling cluster_path2 Strategy 2: Acyl Chloride Intermediate A This compound B Activated Intermediate (e.g., O-Acylisourea) A->B Coupling Agent (EDC, HATU, etc.) C 3-Chlorocyclobutanecarbonyl Chloride A->C Chlorinating Agent (SOCl₂, (COCl)₂) D 3-Chlorocyclobutanecarboxamide B->D Amine (R-NH2) Base (e.g., DIPEA) C->D Amine (R-NH2) Base (e.g., Pyridine, TEA)

Caption: High-level workflow for amide synthesis from this compound.

Strategy 1: Direct Amide Coupling

This one-pot method involves activating the carboxylic acid in situ with a coupling reagent, followed by the addition of an amine.[8] This approach is widely used due to its operational simplicity and the commercial availability of a vast array of coupling reagents.

Mechanistic Rationale

Carbodiimide reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are common activators. They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[9] This intermediate is susceptible to nucleophilic attack by the amine to form the amide bond. However, the O-acylisourea can rearrange to a stable N-acylurea byproduct, reducing yield. To mitigate this and suppress potential racemization, an additive like 1-hydroxybenzotriazole (HOBt) is often included. HOBt traps the O-acylisourea to form an active ester, which is less prone to side reactions and reacts cleanly with the amine.[1]

G A Carboxylic Acid (R-COOH) C O-Acylisourea (Active Intermediate) A->C + B EDC B->C E Amide Product (R-CONH-R') C->E + G HOBt Active Ester C->G + H N-Acylurea (Side Product) C->H Rearrangement (Side Reaction) D Amine (R'-NH2) D->E D->E F HOBt F->G G->E +

Caption: Simplified mechanism of EDC/HOBt mediated amide coupling.

Protocol 1: EDC/HOBt Mediated Amide Coupling

This protocol is a robust starting point for the synthesis of a wide range of amides.

Materials:

  • This compound

  • Amine of choice

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • To a round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

  • Dissolve the acid in anhydrous DCM or DMF (approx. 0.1-0.5 M concentration).

  • Add HOBt (1.2 eq) and the desired amine (1.1 eq).

  • Add DIPEA (2.0-3.0 eq) to the mixture. The base is crucial for neutralizing the EDC hydrochloride salt and the proton generated during the reaction.[9]

  • Cool the flask to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 eq) portion-wise to the stirred solution. Allowing the reaction to start at a lower temperature helps control any potential exotherm.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours.

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS by observing the consumption of the starting carboxylic acid.

  • Work-up:

    • Dilute the reaction mixture with DCM or Ethyl Acetate.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter and concentrate the solvent in vacuo.

  • Purification: The crude product is typically purified by flash column chromatography on silica gel to yield the pure 3-chlorocyclobutanecarboxamide.

Strategy 2: Two-Step Acyl Chloride Formation

This classic and highly reliable method involves converting the carboxylic acid to a more reactive acyl chloride intermediate, which is then reacted with the amine. This strategy is particularly effective for less reactive amines or when scaling up the reaction.[10]

Mechanistic Rationale

Reagents like thionyl chloride (SOCl₂) or oxalyl chloride convert carboxylic acids into highly electrophilic acyl chlorides.[9] The acyl chloride readily reacts with primary or secondary amines in what is known as the Schotten-Baumann reaction.[9] A base (e.g., pyridine, TEA) must be added, typically in excess, to neutralize the hydrochloric acid (HCl) generated during the reaction.[7][11] Without a base, the HCl would protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[7]

G A Carboxylic Acid (R-COOH) C Acyl Chloride (R-COCl) A->C + B SOCl₂ or (COCl)₂ B->C E Tetrahedral Intermediate C->E + H Byproducts: SO₂ + HCl or CO + CO₂ + HCl D Amine (R'-NH2) D->E F Amide Product (R-CONH-R') E->F Collapse & Proton Transfer G Base (e.g., TEA) G->F Neutralizes HCl

Caption: Pathway for amide synthesis via an acyl chloride intermediate.

Protocol 2: Synthesis via Acyl Chloride

This protocol is divided into two distinct steps. The acyl chloride can be isolated or, for convenience, used directly in the next step.

Part A: Synthesis of 3-Chlorocyclobutanecarbonyl Chloride Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • Anhydrous DCM or Toluene

  • A catalytic amount of anhydrous DMF (if using oxalyl chloride)

Procedure:

  • In a flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl and SO₂ fumes), add this compound (1.0 eq).

  • Add anhydrous DCM or Toluene.

  • Slowly add thionyl chloride (2.0-3.0 eq) at room temperature. The reaction is often exothermic.

  • Heat the mixture to reflux (typically 40-80 °C depending on the solvent) for 2-4 hours, or until gas evolution ceases.

  • Completion: The reaction is complete when the solution becomes clear and gas evolution stops.

  • Remove the excess SOCl₂ and solvent by distillation or under reduced pressure. The resulting crude 3-chlorocyclobutanecarbonyl chloride is often used directly in the next step without further purification.

Part B: Amidation of Acyl Chloride (Schotten-Baumann Conditions) Materials:

  • Crude 3-chlorocyclobutanecarbonyl chloride (from Part A)

  • Amine of choice

  • Anhydrous DCM or THF

  • Triethylamine (TEA) or Pyridine

Procedure:

  • Dissolve the amine (1.0 eq) and TEA (2.0 eq) in anhydrous DCM in a separate flask.

  • Cool the amine solution to 0 °C in an ice bath.

  • Dissolve the crude 3-chlorocyclobutanecarbonyl chloride (1.1 eq) in a minimal amount of anhydrous DCM.

  • Add the acyl chloride solution dropwise to the cold, stirred amine solution. A precipitate (triethylammonium chloride) will form immediately.[11]

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the amine.

  • Work-up:

    • Filter the mixture to remove the ammonium salt precipitate.

    • Wash the filtrate with water and then brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography or recrystallization.

Comparative Analysis of Synthetic Strategies

FeatureStrategy 1: Direct Coupling (e.g., EDC/HOBt)Strategy 2: Acyl Chloride Formation
Operational Steps One-potTwo steps; can be telescoped
Reagent Handling Solid reagents are generally easier and safer to handle.Thionyl/oxalyl chloride are corrosive and moisture-sensitive, requiring careful handling.[10]
Reaction Conditions Mild (0 °C to room temperature).Can require heating/reflux for acyl chloride formation. Amidation is often fast, even at 0 °C.
Substrate Scope Very broad. Excellent for sensitive or complex substrates.[1]Highly effective but the harsh conditions for acyl chloride formation may not suit acid-sensitive functional groups.
Byproduct Removal Water-soluble byproducts (EDC-urea, HOBt) are removed during aqueous work-up. Purification can sometimes be challenging.[2]Ammonium salt byproduct is often easily filtered off. The intermediate is highly pure after distillation.
Ideal Use Case Small-scale synthesis, medicinal chemistry, library synthesis, and with delicate or chiral molecules.[8]Large-scale synthesis, reactions with unreactive amines, and when cost is a primary driver.

Conclusion

The synthesis of 3-chlorocyclobutanecarboxamides can be achieved efficiently using either direct coupling or a two-step acyl chloride protocol. The direct coupling method, particularly with reagents like EDC/HOBt or HATU, offers operational simplicity and mild conditions suitable for complex and sensitive molecules. The acyl chloride pathway, while requiring harsher conditions and more careful reagent handling, is a robust, cost-effective, and highly scalable alternative, especially for less reactive amines. The choice of method should be guided by the specific amine substrate, reaction scale, and available laboratory resources. Both pathways provide reliable access to this valuable class of compounds for drug discovery and development.

References

  • A Conversion of Carboxylic Acids to Amides under Microwave Irradiation. (n.d.). Asian Journal of Chemistry.
  • Amide Synthesis. (n.d.). Fisher Scientific.
  • Le, N. N. D. (2025, July 25). Exploring Amide Coupling Reagents for Multi-Substituted Cyclobutane Synthesis.
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.).
  • Coupling Reagents. (n.d.). Aapptec Peptides.
  • Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.).
  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (n.d.).
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  • Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. (n.d.). Organic Syntheses Procedure.
  • Conversion of an acid chloride to an amide. (2020, September 30). YouTube.
  • Amide synthesis by acyl
  • Amide formation from carboxylic acid deriv
  • Pulle, J. S., et al. (2020). SYNTHESIS OF AMIDES BY ACTIVATION OF CARBOXYLIC ACIDS USING PHOSPHONITRILIC CHLORIDE. Indo American Journal of Pharmaceutical Research, 10(01).
  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (n.d.).
  • CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid. (n.d.).
  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (2019, July 1). PubMed.
  • Recent applications of click chemistry in drug discovery. (n.d.). PubMed.
  • One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. (n.d.). RSC Advances.

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Application Note & Protocol: A Scalable, Two-Stage Synthesis of 3-Chlorocyclobutanecarboxylic Acid for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the large-scale synthesis of 3-chlorocyclobutanecarboxylic acid, a valuable building block in medicinal chemistry and drug development. The protocol is structured in two primary stages: the initial synthesis of the key precursor, 1,1-cyclobutanedicarboxylic acid, via a malonic ester cyclization, followed by a robust, one-pot chlorination and decarboxylation to yield the target compound. This guide emphasizes the mechanistic rationale behind procedural choices, detailed step-by-step protocols suitable for scale-up, and critical safety considerations for industrial application.

Introduction and Strategic Overview

Cyclobutane derivatives are integral components in a variety of active pharmaceutical ingredients (APIs), prized for their ability to introduce conformational rigidity and unique three-dimensional structures.[1][2] this compound, in particular, serves as a versatile intermediate, offering two distinct functional handles for further chemical modification. However, its synthesis can be challenging.

This guide outlines a scalable and efficient two-stage synthetic strategy. The chosen pathway is based on well-established and reliable procedures, optimized for yield and operational simplicity on a larger scale.

The overall synthetic pathway proceeds as follows:

  • Stage 1: Synthesis of 1,1-Cyclobutanedicarboxylic Acid. This stage employs the classical malonic ester synthesis, reacting diethyl malonate with trimethylene bromide to form a cyclic diester, which is subsequently hydrolyzed to the dicarboxylic acid precursor.[3][4]

  • Stage 2: Chlorinative Decarboxylation. The precursor undergoes a free-radical chlorination using sulfuryl chloride, followed by thermal decarboxylation in the same reaction vessel to afford the final product, this compound.[5][6] This one-pot procedure is highly efficient for large-scale production.[5]

Synthetic_Pathway cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Chlorinative Decarboxylation Diethyl Malonate Diethyl Malonate Diethyl 1,1-Cyclobutanedicarboxylate Diethyl 1,1-Cyclobutanedicarboxylate Diethyl Malonate->Diethyl 1,1-Cyclobutanedicarboxylate NaOEt, EtOH Trimethylene Bromide Trimethylene Bromide Trimethylene Bromide->Diethyl 1,1-Cyclobutanedicarboxylate NaOEt, EtOH 1,1-Cyclobutanedicarboxylic Acid 1,1-Cyclobutanedicarboxylic Acid Diethyl 1,1-Cyclobutanedicarboxylate->1,1-Cyclobutanedicarboxylic Acid KOH, Hydrolysis 3-Chloro-1,1-cyclobutanedicarboxylic acid (intermediate) 3-Chloro-1,1-cyclobutanedicarboxylic acid (intermediate) 1,1-Cyclobutanedicarboxylic Acid->3-Chloro-1,1-cyclobutanedicarboxylic acid (intermediate) SO2Cl2, Benzoyl Peroxide This compound This compound 3-Chloro-1,1-cyclobutanedicarboxylic acid (intermediate)->this compound Heat (Δ), Decarboxylation

Caption: Overall two-stage synthetic pathway.

Stage 1: Synthesis of 1,1-Cyclobutanedicarboxylic Acid

Mechanistic Rationale

This synthesis begins with the deprotonation of diethyl malonate using a strong base, sodium ethoxide, to form a nucleophilic enolate. This enolate then participates in two sequential nucleophilic substitution (S_N2) reactions with trimethylene bromide. The first reaction forms an intermediate alkylated malonate, and the second, intramolecular reaction closes the four-membered ring. This cyclization is highly favored.[4] The resulting diethyl 1,1-cyclobutanedicarboxylate is then saponified (hydrolyzed) under basic conditions (potassium hydroxide), followed by acidification to yield the pure dicarboxylic acid.[3]

Detailed Experimental Protocol

This protocol is adapted from Organic Syntheses, Coll. Vol. 3, p. 213 (1955) for a representative scale.

A. Diethyl 1,1-Cyclobutanedicarboxylate Formation

  • Reactor Setup: Equip a 5 L three-necked round-bottom flask with a mechanical stirrer, a pressure-equalizing dropping funnel, a reflux condenser (with a drying tube), and a thermometer.

  • Charge Reagents: Charge the flask with diethyl malonate (320 g, 2.0 moles) and trimethylene bromide (424 g, 2.1 moles).

  • Base Addition: Prepare a solution of sodium ethoxide by dissolving sodium (92 g, 4.0 gram atoms) in absolute ethanol (1.6 L). Add this solution via the dropping funnel to the stirred reaction mixture.

  • Temperature Control: Maintain the internal reaction temperature between 60–65°C. Initial addition may require external cooling.

  • Reaction Completion: After the addition is complete, heat the mixture on a steam bath until a sample is neutral to phenolphthalein (approximately 2 hours).

  • Initial Workup: Add water to dissolve the precipitated sodium bromide. Remove the ethanol by distillation.

  • Isolation: Steam distill the mixture to isolate the crude ester. Separate the ester layer from the distillate and extract the aqueous layer with ether. Combine the organic layers and remove the ether by distillation.

B. Saponification to 1,1-Cyclobutanedicarboxylic Acid

  • Hydrolysis: To the crude ester from the previous step, add a solution of potassium hydroxide (224 g) in ethanol (400 mL). Reflux the mixture for 2 hours.

  • Solvent Removal: Remove most of the ethanol by distillation and evaporate the remaining mixture to dryness on a steam bath.

  • Acidification & Purification: Dissolve the residue in a minimum of hot water. Carefully acidify with concentrated hydrochloric acid to remove carbonates. Make the solution slightly alkaline with ammonia and add an excess of barium chloride solution to precipitate any unreacted malonate as barium malonate.

  • Filtration & Extraction: Filter the hot solution. Cool the filtrate and acidify with 12 N hydrochloric acid. Extract the solution thoroughly with four portions of ether.

  • Final Isolation: Dry the combined ether extracts over anhydrous calcium chloride, remove the ether by distillation, and crystallize the resulting solid from hot ethyl acetate to yield pure 1,1-cyclobutanedicarboxylic acid.[3]

Process Data Summary
ParameterValueSource
Diethyl Malonate1.0 equivalent[3]
Trimethylene Bromide1.05 equivalents[3]
Sodium2.0 equivalents[3]
Reaction Temperature60–65°C[3]
Hydrolysis Time2 hours[3]
Expected Yield55-60% (for diester)[4][5]

Stage 2: Synthesis of this compound

Mechanistic Rationale & Key Considerations

This stage leverages a free-radical halogenation mechanism.[5][6]

  • Initiation: Benzoyl peroxide, upon gentle heating, undergoes homolytic cleavage to form benzoyloxy radicals. These radicals can then decarboxylate to form phenyl radicals.

  • Propagation: A radical (either benzoyloxy or phenyl) abstracts a hydrogen atom from the 3-position of the 1,1-cyclobutanedicarboxylic acid, forming a stable cyclobutyl radical. This radical then reacts with sulfuryl chloride (SO₂Cl₂) to yield 3-chloro-1,1-cyclobutanedicarboxylic acid and a sulfonyl chloride radical (•SO₂Cl). This radical subsequently decomposes to sulfur dioxide (SO₂) and a chlorine radical (Cl•), which continues the chain reaction.

  • Selectivity: The chlorination of the cyclobutane ring with sulfuryl chloride is remarkably selective for the 3-position, unlike the chlorination of many acyclic carboxylic acids which yields mixtures of isomers.[5][6]

  • Decarboxylation: After the chlorination is complete, the reaction mixture is heated to a higher temperature (190–210°C). This thermal energy induces the decarboxylation of the 3-chloro-1,1-cyclobutanedicarboxylic acid intermediate, releasing carbon dioxide and yielding the final product.

Critical Safety & Solvent Choice: The original Organic Syntheses procedure utilizes benzene as the solvent.[5][6] Benzene is a known carcinogen and its use should be avoided in large-scale production. [5][6] Suitable alternative solvents with similar boiling points that can facilitate azeotropic water removal include toluene or chlorobenzene . These solvents are common in industrial settings and present a lower toxicity profile.

Detailed Experimental Protocol

This protocol is adapted from Organic Syntheses, Vol. 51, p. 73 (1971) with safety modifications.

Chlorination_Workflow A Charge Reactor: 1,1-Cyclobutanedicarboxylic Acid + Toluene B Azeotropic Distillation (Remove water) A->B Heat C Add Benzoyl Peroxide B->C D Add SO2Cl2 dropwise @ Reflux C->D E Maintain Reflux (22 hours) D->E Stir F Distill off Toluene E->F Heat G Thermal Decarboxylation (190-210°C) F->G Heat H Vacuum Distillation G->H I Collect Product: This compound H->I

Caption: Experimental workflow for chlorination and decarboxylation.

  • Reactor Setup: In an efficient fume hood, equip a 3 L three-necked, round-bottomed flask with a robust mechanical stirrer, a dropping funnel, and a distillation head connected to a reflux condenser.

  • Anhydrous Conditions: Charge the flask with 1,1-cyclobutanedicarboxylic acid (172.8 g, 1.20 moles) and toluene (1500 mL). Heat the mixture to reflux and distill off approximately 200 mL of the toluene/water azeotrope to ensure the system is anhydrous.

  • Initiator & Reagent Addition: Cool the mixture slightly below reflux. Add benzoyl peroxide (4.0 g, moistened with water for safety, then dried). While maintaining heating and stirring, add sulfuryl chloride (170 g, 1.26 moles, freshly distilled) from the dropping funnel over a 40-minute period. Caution: The reaction evolves hydrogen chloride and sulfur dioxide gas, which must be scrubbed.[5]

  • Reaction Period: After the addition is complete, maintain the mixture at a steady reflux for 22 hours. The solid starting material should dissolve within the first hour.

  • Solvent Removal: Once the reflux period is complete, reconfigure the apparatus for distillation and remove the toluene solvent by distillation at atmospheric pressure.

  • Decarboxylation: Heat the residual black oil to 190–210°C for 45-60 minutes until the evolution of carbon dioxide ceases.

  • Purification: Cool the residue slightly and transfer it to a smaller flask suitable for vacuum distillation. Distill the product under vacuum. The cis- and trans- isomers of this compound are collected as a light yellow liquid.[5][6]

Process Data Summary
ParameterValueSource
1,1-Cyclobutanedicarboxylic Acid1.0 equivalent[5]
Sulfuryl Chloride1.05 equivalents[5]
Benzoyl Peroxide~0.014 equivalents[5]
Reflux Time22 hours[5]
Decarboxylation Temperature190–210°C[5][6]
Boiling Point (Product)131–137°C @ 15 mm Hg[5][6]
Expected Yield40–49%[5][6]

Safety & Hazard Management

All procedures should be conducted by trained personnel with appropriate engineering controls (fume hoods) and personal protective equipment (PPE). A thorough risk assessment must be performed before commencing any scale-up operation.[3][5]

  • 1,1-Cyclobutanedicarboxylic Acid: Causes severe skin burns and eye damage. Avoid inhalation of dust.

  • Sulfuryl Chloride: Highly corrosive and reacts violently with water. The reaction evolves toxic gases (HCl, SO₂). Must be handled in a well-ventilated hood.[5]

  • Benzoyl Peroxide: Strong oxidizing agent and organic peroxide. Can be explosive if heated or subjected to shock, especially when dry. It is typically supplied moistened with water to reduce sensitivity.

  • Toluene/Chlorobenzene (Solvents): Flammable liquids. Toluene has known reproductive toxicity. Both should be handled with appropriate ventilation to avoid inhalation of vapors.

  • Gaseous Byproducts (HCl, SO₂): The reaction off-gas is acidic and toxic. It must be directed through a gas scrubber containing a basic solution (e.g., sodium hydroxide) before venting.

References

  • Title: The Synthesis and Properties of Cyclobutanecarboxylic Acid (CAS 3721-95-7) Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

  • Title: CYCLOBUTANECARBOXYLIC ACID Source: Organic Syntheses URL: [Link]

  • Title: Cyclobutanecarboxylic acid - general description Source: Georganics URL: [Link]

  • Title: THE PREPARATION OF CYCLOBUTANECARBOXYLIC ACID Source: Journal of Organic Chemistry URL: [Link]

  • Title: this compound Source: Organic Syntheses URL: [Link]

  • Title: THE PREPARATION OF CYCLOBUTANECARBOXYLIC ACID Source: Journal of Organic Chemistry (via OSTI.gov) URL: [Link]

  • Title: this compound Source: Organic Syntheses URL: [Link]

  • Title: Working with Hazardous Chemicals Source: ResearchGate (reprint of Organic Syntheses procedure) URL: [Link]

  • Title: 3-chloro-1,1-cyclobutanedicarboxylic acid Source: ChemSynthesis URL: [Link]

  • Title: Working with Hazardous Chemicals Source: ResearchGate (reprint of Organic Syntheses procedure for this compound) URL: [Link]

Sources

Application Notes & Protocols: 3-Chlorocyclobutanecarboxylic Acid in Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Strained Ring Building Block

In the vast landscape of molecular building blocks for materials science, 3-chlorocyclobutanecarboxylic acid stands out as a molecule of intriguing potential, yet it remains relatively underexplored. Its structure is a unique convergence of three key chemical features:

  • A strained cyclobutane ring : This rigid, non-planar aliphatic core can impart significant conformational rigidity to a polymer backbone or a mesogenic structure, influencing properties such as glass transition temperature (Tg) and thermal stability.

  • A reactive carboxylic acid : This functional group is a cornerstone of polymer chemistry, readily participating in condensation reactions to form esters and amides.

  • A versatile chloro substituent : The chlorine atom not only modifies the polarity and electronic properties of the molecule but also serves as a reactive handle for a wide array of nucleophilic substitution reactions, opening pathways for further functionalization.

The confluence of these features makes this compound a promising candidate for the development of novel polymers and liquid crystals with tailored properties. While direct, extensive literature on its materials applications is sparse, its synthesis is well-established and accessible.[1] This guide, therefore, aims to bridge this gap by providing detailed, scientifically-grounded application notes and proposed protocols for its use in materials science. The methodologies presented are based on established chemical principles and analogies drawn from closely related systems, offering a robust starting point for researchers and developers in the field.

Application Note 1: Synthesis of Polyesters with Pendant Chloro-functionalized Cyclobutane Moieties

Expertise & Experience: Rationale and Design

The incorporation of cyclic monomers into polyester backbones is a well-established strategy for enhancing thermal properties. The rigidity of the cyclobutane ring is expected to restrict segmental motion of the polymer chains, leading to a higher glass transition temperature (Tg) compared to analogous polyesters made from purely linear dicarboxylic acids.[2][3][4]

The carboxylic acid functionality of this compound allows it to act as an A-B type monomer in self-condensation, or more controllably, as a monofunctional acid in polycondensation with diols (an A-A + B-B approach). To create high molecular weight polymers, it is often advantageous to first convert the carboxylic acid to a more reactive derivative, such as an acid chloride. This allows the polymerization to proceed under milder conditions, minimizing side reactions.

The pendant chloro group on the resulting polyester is a key feature. It renders the polymer "functional," providing a reactive site for post-polymerization modification. This could include grafting of side chains or the introduction of cross-linking agents, allowing for the fine-tuning of material properties such as solubility, hydrophilicity, or mechanical strength.

Experimental Workflow: Polyester Synthesis

G cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Polycondensation cluster_2 Step 3: Purification & Characterization A 3-Chlorocyclobutane- carboxylic Acid C 3-Chlorocyclobutane- carbonyl Chloride A->C Reflux B Thionyl Chloride (SOCl2) or Oxalyl Chloride E Polyester with Pendant Chloro-Cyclobutane C->E Inert Solvent (e.g., Toluene) Base (e.g., Pyridine) Heat D Diol (e.g., 1,6-Hexanediol) F Precipitation in Methanol E->F G Characterization: NMR, GPC, DSC, TGA F->G

Caption: Workflow for polyester synthesis.

Trustworthiness: A Self-Validating Protocol

This protocol incorporates standard, well-understood reactions in polymer chemistry. Each step includes characterization to validate the outcome before proceeding.

Protocol 1.1: Synthesis of Poly(hexylene 3-chlorocyclobutanecarboxylate)

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • 1,6-Hexanediol

  • Pyridine (anhydrous)

  • Toluene (anhydrous)

  • Methanol

  • Dichloromethane (DCM)

Procedure:

Part A: Synthesis of 3-Chlorocyclobutanecarbonyl Chloride

  • Setup: In a fume hood, equip a 100 mL round-bottom flask with a reflux condenser and a magnetic stir bar. Add 13.65 g (0.1 mol) of this compound to the flask.

  • Reaction: Carefully add 11 mL (0.15 mol) of thionyl chloride to the flask.

  • Reflux: Heat the mixture to reflux (approx. 80°C) and maintain for 2 hours. The evolution of HCl and SO₂ gas will be observed. The reaction is complete when gas evolution ceases and the solution is clear.

    • Causality: Thionyl chloride converts the carboxylic acid to the more reactive acid chloride, which is necessary for efficient esterification with the diol at lower temperatures.[5][6]

  • Purification: Remove the excess thionyl chloride by distillation under atmospheric pressure, followed by vacuum distillation to purify the 3-chlorocyclobutanecarbonyl chloride product.

Part B: Polycondensation

  • Setup: In an oven-dried, 250 mL three-neck flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, dissolve 11.8 g (0.1 mol) of 1,6-hexanediol and 8.7 mL (0.11 mol) of anhydrous pyridine in 100 mL of anhydrous toluene.

  • Monomer Addition: Slowly add the freshly distilled 3-chlorocyclobutanecarbonyl chloride (15.5 g, 0.1 mol) dissolved in 20 mL of anhydrous toluene to the stirred diol solution at room temperature over 30 minutes.

    • Causality: Pyridine acts as a base to neutralize the HCl byproduct of the esterification reaction, driving the equilibrium towards the product.[7]

  • Polymerization: After the addition is complete, heat the reaction mixture to 90°C and maintain for 24 hours under a gentle stream of nitrogen to facilitate the removal of any remaining HCl and drive the reaction to completion.

  • Purification: a. Cool the reaction mixture to room temperature. The pyridinium hydrochloride salt will precipitate. Filter the salt and wash with toluene. b. Concentrate the filtrate using a rotary evaporator. c. Dissolve the viscous residue in a minimal amount of dichloromethane and precipitate the polymer by slowly adding the solution to a large volume of cold, stirring methanol. d. Collect the precipitated polymer by filtration and dry under vacuum at 40°C to a constant weight.

  • Characterization:

    • ¹H NMR: Confirm the polyester structure.

    • GPC (Gel Permeation Chromatography): Determine the molecular weight (Mn, Mw) and polydispersity index (PDI).

    • DSC (Differential Scanning Calorimetry): Determine the glass transition temperature (Tg) and melting temperature (Tm), if any.

    • TGA (Thermogravimetric Analysis): Assess the thermal stability of the polymer.

Data Presentation: Expected Thermal Properties

The following table presents predicted thermal properties based on data from analogous polyesters containing other cyclobutane diacids.[2][3][4][8] Actual values must be determined experimentally.

PropertyPredicted Value RangeRationale
Glass Transition (Tg)15 - 40 °CThe rigid cyclobutane ring increases Tg compared to fully aliphatic polyesters (e.g., PCL, Tg ~ -60°C).
Decomposition Temp. (TGA)250 - 350 °CCyclobutane polyesters generally exhibit moderate to high thermal stability.[2][8]

Application Note 2: Design and Synthesis of Novel Liquid Crystals

Expertise & Experience: Rationale and Design

The synthesis of thermotropic liquid crystals relies on creating molecules with a specific geometry: a rigid core (mesogen) and often flexible terminal chains.[9][10][11] The rigid core is responsible for the anisotropic packing that leads to the liquid crystalline phase. This compound offers a unique, non-aromatic, rigid core. By esterifying it with a known mesogenic phenol, such as 4-cyanophenol, it is possible to create a "calamitic" or rod-like molecule.

The chloro-substituent is expected to have a significant impact on the mesomorphic properties. It introduces a lateral dipole moment which can influence the dielectric anisotropy of the material. Furthermore, the steric bulk of the chlorine atom can disrupt molecular packing, potentially lowering the melting point and altering the type of liquid crystal phase observed.[9]

Experimental Workflow: Liquid Crystal Synthesis

G cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Esterification cluster_2 Step 3: Purification & Characterization A 3-Chlorocyclobutane- carboxylic Acid C 3-Chlorocyclobutane- carbonyl Chloride A->C Reflux B Thionyl Chloride E Target Liquid Crystal Molecule C->E DCM, Pyridine Room Temperature D 4-Cyanophenol (or other mesogenic phenol) F Column Chromatography Recrystallization E->F G Characterization: NMR, MS, DSC, POM F->G

Caption: Workflow for liquid crystal synthesis.

Trustworthiness: A Self-Validating Protocol

This protocol employs a standard esterification method widely used in the synthesis of liquid crystals.[12][13] The multi-step purification and comprehensive characterization ensure the identity and purity of the final compound, which is critical for observing well-defined mesophases.

Protocol 2.1: Synthesis of 4-cyanophenyl 3-chlorocyclobutanecarboxylate

Materials:

  • 3-Chlorocyclobutanecarbonyl chloride (from Protocol 1.1)

  • 4-Cyanophenol

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Silica gel for column chromatography

  • Hexane/Ethyl Acetate solvent system

Procedure:

  • Setup: In an oven-dried 100 mL flask under a nitrogen atmosphere, dissolve 1.19 g (10 mmol) of 4-cyanophenol and 0.87 mL (11 mmol) of anhydrous pyridine in 40 mL of anhydrous DCM. Cool the solution to 0°C in an ice bath.

  • Reaction: Slowly add a solution of 1.55 g (10 mmol) of 3-chlorocyclobutanecarbonyl chloride in 10 mL of anhydrous DCM to the cooled solution.

  • Stirring: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Workup: a. Quench the reaction by adding 20 mL of water. b. Transfer the mixture to a separatory funnel, separate the organic layer, and wash successively with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL). c. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: a. Purify the crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to elute the product. b. Further purify the collected fractions by recrystallization from ethanol to obtain a pure, crystalline solid.

    • Causality: High purity is essential for the formation of well-defined liquid crystal phases. Impurities can disrupt the molecular ordering and broaden or suppress phase transitions.[14]

  • Characterization:

    • ¹H & ¹³C NMR: Confirm the molecular structure.

    • Mass Spectrometry: Verify the molecular weight.

    • DSC: Determine the phase transition temperatures (e.g., crystal-to-nematic, nematic-to-isotropic) upon heating and cooling cycles.

    • Polarized Optical Microscopy (POM): Visually observe the textures of the liquid crystalline phases to identify them (e.g., nematic, smectic).

Data Presentation: Expected Mesomorphic Properties

The following table presents a hypothetical phase transition profile for the target molecule. The presence and temperature range of mesophases are highly sensitive to molecular structure.

TransitionPredicted Temperature (°C)Phase TypeRationale
Melting (Cr-N)70 - 95NematicThe combination of a rigid core and a polar terminal group is conducive to nematic phase formation.
Clearing (N-I)85 - 110IsotropicThe non-linearity and bulk of the cyclobutane and chloro-group may limit the thermal stability of the mesophase compared to purely aromatic systems.

Application Note 3: A Versatile Building Block for Functional Monomers

Expertise & Experience: Rationale and Design

The true versatility of this compound lies in the orthogonal reactivity of its two functional groups. The chloro group can be displaced by a variety of nucleophiles without affecting the carboxylic acid (or its protected form, like an ester). This allows for the synthesis of a diverse library of cyclobutane-based monomers for various applications.

For example, converting the chloro-group to an azide (via substitution with sodium azide) introduces a "clickable" functionality. The resulting azido-acid can be incorporated into polymers, which can then be functionalized using copper-catalyzed or strain-promoted alkyne-azide cycloaddition chemistry. This is a powerful tool for creating well-defined polymer architectures.

Logical Relationship: Functionalization Pathway

G A 3-Chlorocyclobutane- carboxylic Acid B Nucleophilic Substitution (SN2) A->B NaN3, DMF C Functionalized Monomer (e.g., Azido-, Amino-, Hydroxy-) B->C D Polymerization C->D E Functional Polymer D->E

Caption: Pathway for creating functional polymers.

Trustworthiness: A Self-Validating Protocol

The following protocol describes a standard nucleophilic substitution reaction. The success of the reaction can be easily monitored by techniques like TLC and confirmed by spectroscopic analysis.

Protocol 3.1: Synthesis of 3-Azidocyclobutanecarboxylic Acid

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • 1 M HCl

Procedure:

  • Setup: In a 100 mL round-bottom flask, dissolve 6.8 g (50 mmol) of this compound in 50 mL of DMF.

  • Reaction: Add 4.9 g (75 mmol) of sodium azide to the solution. Heat the mixture to 70°C and stir for 24 hours.

    • Caution: Sodium azide is highly toxic. Handle with appropriate personal protective equipment. Reactions involving azides should be conducted behind a blast shield.

  • Workup: a. Cool the reaction mixture to room temperature and pour it into 200 mL of water. b. Acidify the aqueous solution to pH 2 with 1 M HCl. c. Extract the product with ethyl acetate (3 x 75 mL). d. Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization or column chromatography if necessary.

  • Characterization:

    • ¹H & ¹³C NMR: Confirm the substitution of chlorine with the azide group.

    • FT-IR: Look for the characteristic strong azide stretch at ~2100 cm⁻¹.

This azido-functionalized monomer can then be used in polymerization reactions as described in Application Note 1, yielding a polyester with pendant azide groups ready for click chemistry modifications.

References

  • Accessing Cyclobutane Polymers: Overcoming Synthetic Challenges via Efficient Continuous Flow [2+2] Photopolymerization. ACS Macro Letters. [Link][2][15]

  • Bio-based polyesters synthesised from furanic cyclobutane diacid. European Coatings. [Link][3]

  • Synthesis of semi-rigid-biobased polyesters from renewable furanic cyclobutane diacid. Polymer Chemistry. [Link][4]

  • Synthesis, Thermochemistry, and Cure Behavior of Oligocyclobutane-Containing Prepolymers Relevant to Propellant Applications. ACS Applied Polymer Materials. [Link][8]

  • This compound. Organic Syntheses. [Link][1]

  • The molecular structure and the phase transition temperatures for the liquid crystals investigated. ResearchGate. [Link][16]

  • Stress-Responsive Polymers Containing Cyclobutane Core Mechanophores: Reactivity and Mechanistic Insights. ResearchGate. [Link][17]

  • Long term phase separation dynamics in liquid crystal-enriched microdroplets obtained from binary fluid mixtures. RSC Publishing. [Link][14]

  • Thermal Cleavage of Cyclobutane Rings in Photodimerized Coordination-Polymeric Sheets. ResearchGate. [Link][18]

  • Synthesis of polyesters by the reaction of dicarboxylic acids with alkyl dihalides using the DBU method. SciSpace. [Link][7]

  • Synthesis, Properties and Applications of Biodegradable Polymers Derived from Diols and Dicarboxylic Acids: From Polyesters to Poly(ester amide)s. PMC. [Link][19]

  • Preparation of Laterally Chloro-Substituted Schiff Base Ester Liquid Crystals: Mesomorphic and Optical Properties. MDPI. [Link][9]

  • Liquid crystalline phases and their transition temperatures. ResearchGate. [Link][10]

  • Phase transitions in liquid crystals. ResearchGate. [Link][11]

  • Preparation, Characterization and Applications of Liquid Crystals: A Review. IOSR Journal. [Link][12]

  • Synthesis and Mesomorphic Properties of New Heterocyclic Liquid Crystals with Ester-Chalcone Central Linkages. ResearchGate. [Link][20]

  • Polycondensation of Dicarboxylic Acids and Diols in Water Catalyzed by Surfactant-Combined Catalysts and Successive Chain Extension. ResearchGate. [Link][21]

  • Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. MDPI. [Link][22]

  • Nucleophilic Acyl Substitution Reaction Mechanism - Carboxylic Acid Derivatives, Organic Chemistry. YouTube. [Link][5]

  • Recent advances in the total synthesis of cyclobutane-containing natural products. Organic Chemistry Frontiers. [Link][23]

  • New Synthetic Route to Copoly(Ester-Thioester)s by Direct Polycondensation of Thio-Acids with Diols of Cycloketones Derivatives. ResearchGate. [Link][24]

  • Novel maleic anhydride derivatives: liquid crystalline materials with enhanced mesomorphic and optical characteristics. PubMed Central. [Link][25]

  • Synthesis and Characterization of Ionic Chiral Liquid Crystal Monomers and Assessment of their Contribution to Enhanced Performa. DTIC. [Link][13]

  • Lactic Acid Derivatives with Three-Phenyl Ring Molecular Core: Design and Mesomorphic Properties. ResearchGate. [Link][26]

  • Nucleophilic Acyl Substitution. YouTube. [Link][27]

  • The effect on mesomorphic properties of a triple bond in a terminal chain of 4,4′‐disubstituted phenyl benzoates and phenyl thiobenzoates. ResearchGate. [Link][28]

  • Synthesis of poly(dimethyldiphenylsiloxane) α,ω-diol copolymers by acid-catalyzed polycondensation. ResearchGate. [Link][29]

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Application Note & Protocols: 3-Chlorocyclobutanecarboxylic Acid as a Versatile Scaffold for the Synthesis of Novel Chemical Entities

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Cyclobutane Motif

The cyclobutane ring, once considered a synthetic curiosity, is now recognized as a valuable structural motif in modern drug discovery. Its unique, puckered three-dimensional geometry offers a distinct advantage over flat aromatic rings or more flexible acyclic chains, allowing for precise spatial orientation of pharmacophoric groups.[1][2] The inherent ring strain of cyclobutanes (approximately 26 kcal/mol) can also be harnessed for unique chemical transformations.[1] The introduction of a cyclobutane fragment into a molecule can improve metabolic stability, reduce planarity, and provide novel intellectual property.[2][3]

3-Chlorocyclobutanecarboxylic acid is an exceptionally useful bifunctional building block. It provides two orthogonal points for chemical modification: the carboxylic acid and the secondary chloride. This allows for a modular and divergent approach to the synthesis of complex molecular architectures. This guide provides detailed protocols and the underlying chemical principles for leveraging this versatile starting material to create novel compounds through nucleophilic substitution, functional group manipulation, and strategic ring expansion.

Synthetic Pathways & Experimental Protocols

This section details three distinct synthetic strategies starting from this compound. Each protocol is designed to be self-validating, with clear steps and explanations for key experimental choices.

Pathway I: Nucleophilic Substitution at the C3 Position

The secondary chloride on the cyclobutane ring is amenable to substitution by a variety of nucleophiles. The reaction can proceed through an SN1 or SN2 mechanism, and the choice of solvent and nucleophile is critical. Polar aprotic solvents like DMF or DMSO generally favor SN2 pathways, leading to inversion of stereochemistry, while polar protic solvents can facilitate SN1 reactions.[4]

Protocol 1: Synthesis of 3-Azidocyclobutanecarboxylic Acid

The azide functional group is a versatile synthon, serving as a precursor to amines via reduction or engaging in bioorthogonal "click" chemistry.

  • Causality & Rationale: Sodium azide (NaN₃) is an excellent nucleophile for displacing halides. The reaction is typically performed in a polar aprotic solvent like DMF to maximize the solubility of the azide salt and promote a bimolecular substitution pathway. Water is added during workup to precipitate the product, which has lower solubility in the aqueous mixture than the inorganic salts.

  • Experimental Workflow Diagram:

G start This compound reagents Sodium Azide (NaN₃) DMF start->reagents Add reaction Stir at 80 °C, 12-18h reagents->reaction Heat workup Workup: 1. Cool to RT 2. Add H₂O 3. Acidify (HCl) 4. Extract (EtOAc) reaction->workup product 3-Azidocyclobutanecarboxylic Acid workup->product G cluster_0 Activation cluster_1 Coupling start This compound couplers EDCI / HOBt DCM, DIPEA start->couplers activated Activated Ester Intermediate couplers->activated amine Benzylamine activated->amine Add product N-Benzyl-3-chlorocyclobutanecarboxamide amine->product G cluster_A Step A: Reduction cluster_B Step B: Diazotization & Ring Expansion azide 3-Azidocyclobutanecarboxylic Acid amine 3-Aminocyclobutanecarboxylic Acid azide->amine H₂, Pd/C MeOH diazonium Diazonium Salt Intermediate amine->diazonium NaNO₂, aq. HCl 0 °C carbocation1 Cyclobutyl Carbocation diazonium->carbocation1 - N₂ carbocation2 Cyclopentyl Carbocation carbocation1->carbocation2 1,2-Alkyl Shift (Ring Expansion) product 3-Hydroxycyclopentanecarboxylic Acid carbocation2->product H₂O Trap

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 3-Chlorocyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-chlorocyclobutanecarboxylic acid. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in obtaining this key building block in high purity. We will move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot effectively and adapt methodologies to your specific reaction outcomes.

Introduction: Understanding the Challenge

This compound is a valuable intermediate, but its purification is often non-trivial. The primary challenges stem from the presence of structurally similar impurities and the compound's physicochemical properties. Typical reaction mixtures may contain unreacted starting materials, over-chlorinated byproducts, and the de-halogenated analogue, all of which have similar polarities and boiling points, complicating separation.[1][2] This guide provides a systematic approach to tackling these issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect after synthesizing this compound?

A1: Based on common synthetic routes, such as the free-radical chlorination of 1,1-cyclobutanedicarboxylic acid followed by decarboxylation, the primary impurities include:

  • Cyclobutanecarboxylic acid: Formed if the starting diacid is not fully chlorinated.[1][2]

  • Dichlorinated cyclobutane species: Resulting from over-chlorination. These can be particularly difficult to separate.[1][2]

  • Unreacted 1,1-cyclobutanedicarboxylic acid: The precursor molecule which is significantly more polar.[3]

  • Cis/trans isomers: The product itself is a mixture of cis and trans isomers, which may or may not require separation depending on the subsequent synthetic steps.[1][4]

Q2: Which purification method should I try first?

A2: The choice of method depends on the scale of your reaction and the nature of the impurities. A general decision workflow is as follows:

  • For solid crude products with mainly solid impurities: Start with Recrystallization . It is the most efficient method for removing impurities with different solubility profiles and is highly scalable.

  • For oily crude products or complex mixtures: Vacuum Distillation is often the best initial bulk purification step, especially to remove non-volatile residues or impurities with significantly different boiling points.[1]

  • For high-purity requirements or difficult-to-separate impurities: Flash Column Chromatography is the method of choice. It offers the highest resolution but is less scalable than crystallization or distillation.

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Decision tree for selecting a primary purification method.

Troubleshooting Guide by Technique

Recrystallization

Recrystallization is a powerful technique for purifying solid carboxylic acids. It relies on the difference in solubility of the desired compound and impurities in a chosen solvent at different temperatures.

Problem: The compound "oils out" instead of forming crystals.

  • Cause: The boiling point of the solvent is higher than the melting point of your compound, causing it to melt before it dissolves. Alternatively, the solution is too concentrated, leading to supersaturation where the compound separates as a liquid.

  • Solution:

    • Add more hot solvent until the oil fully dissolves.

    • Re-heat the solution to ensure homogeneity, then allow it to cool much more slowly. Seeding with a previously obtained pure crystal can help induce proper crystallization.

    • Consider a different solvent or solvent system with a lower boiling point.

Problem: Very low or no recovery of crystals.

  • Cause: The compound is too soluble in the solvent even at low temperatures, or you used an excessive amount of solvent.

  • Solution:

    • Evaporate some of the solvent to increase the concentration of your compound and attempt to cool again.

    • If the compound is highly soluble, consider using a mixed-solvent system. Dissolve the compound in a minimum amount of a "good" solvent (in which it is very soluble) and then slowly add a "poor" solvent (in which it is insoluble) at an elevated temperature until the solution becomes turbid. Add a drop of the good solvent to clarify and then cool slowly.

Problem: Crystals are colored or appear impure.

  • Cause: Colored impurities are co-crystallizing with your product.

  • Solution:

    • Perform a hot filtration. If the impurities are insoluble at high temperatures, they can be filtered out from the hot solution before cooling.

    • Add a small amount of activated charcoal to the hot solution, boil for a few minutes, and then perform a hot filtration through a pad of Celite to remove the charcoal and the adsorbed impurities. Be aware that charcoal can also adsorb your product, so use it sparingly.

Flash Column Chromatography

Due to the polarity of the carboxylic acid group, this compound interacts strongly with standard silica gel.[5][6] This requires a relatively polar mobile phase for elution.

Problem: The compound will not elute from the column (Rf = 0).

  • Cause: The mobile phase (eluent) is not polar enough to displace the highly polar carboxylic acid from the polar silica gel stationary phase.[6]

  • Solution:

    • Increase the polarity of the eluent. For a typical ethyl acetate/hexane system, gradually increase the percentage of ethyl acetate.

    • If 100% ethyl acetate is insufficient, add a small percentage (0.5-2%) of acetic or formic acid to the mobile phase. The acid protonates the silica surface and the carboxylate form of the product, reducing the strong ionic interactions and allowing the compound to elute.

    • For very stubborn cases, switch to a more polar solvent like methanol in a dichloromethane or ethyl acetate base. A gradient elution, starting with low polarity and gradually increasing, is often most effective.[6]

Problem: Poor separation between the product and an impurity.

  • Cause: The chosen solvent system does not provide sufficient resolution.

  • Solution:

    • Find a better solvent system using Thin Layer Chromatography (TLC) first. Test various combinations of solvents (e.g., dichloromethane/methanol, acetone/hexane) to maximize the difference in Rf values (ΔRf).[7]

    • Ensure the column is packed correctly and not overloaded. A wide, short column generally provides lower resolution than a long, thin column. Do not load more than 5-10% of the silica gel mass with your crude product.

    • Consider alternative stationary phases. If normal phase silica fails, reverse-phase chromatography (using a C18 stationary phase and a polar eluent like water/acetonitrile) can be effective, as it separates based on hydrophobicity rather than polarity.[8]

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issue2 -> sol2a [label="Cause: Eluent too non-polar"]; issue2 -> sol2b [label="Cause: Strong silica interaction"]; issue2 -> sol2c [label="Cause: Very high polarity"]; }

Troubleshooting workflow for flash column chromatography.

Vacuum Distillation

This method is cited in literature for the initial purification of this compound and is excellent for separating it from non-volatile materials or compounds with significantly different boiling points.[1][2]

Problem: Violent bumping or foaming during heating.

  • Cause: Uneven boiling of the liquid under vacuum. Carboxylic acids can also dissolve gases that are rapidly released.

  • Solution:

    • Use a magnetic stir bar for vigorous agitation.

    • Introduce a slow, steady stream of nitrogen or argon through a long capillary tube that reaches the bottom of the flask. This provides nucleation sites for smooth boiling.

    • Ensure the system is completely dry; residual water can cause bumping.

Problem: The product appears to be decomposing (darkening, charring).

  • Cause: The distillation temperature is too high, causing thermal degradation.

  • Solution:

    • Improve the vacuum. A lower pressure will lower the boiling point of your compound, allowing for distillation at a safer temperature. Check all joints for leaks.

    • Use a fractional distillation column (e.g., a Vigreux column) to achieve better separation at a lower temperature, though this may require a slightly better vacuum.[1]

Experimental Protocols

Protocol 1: Recrystallization from a Mixed Solvent System (Water/Ethanol)

This protocol is a starting point. The optimal solvent ratio may need to be determined empirically.

  • Dissolution: Place the crude solid this compound in an Erlenmeyer flask. Add the minimum volume of hot ethanol required to just dissolve the solid.

  • Induce Turbidity: While the solution is still hot, add warm water dropwise with swirling until the solution becomes persistently cloudy (turbid). This indicates the saturation point has been reached.

  • Clarification: Add 1-2 drops of hot ethanol to make the solution clear again.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask. Slow cooling promotes the formation of larger, purer crystals.

  • Ice Bath: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold water-ethanol mixture (using the same ratio as your final solvent composition) to remove any adhering mother liquor.

  • Drying: Dry the crystals under vacuum to remove all residual solvent.

  • Validation: Check the purity of the dried crystals and the mother liquor via TLC or NMR to assess the efficiency of the purification.

Data Summary Table
PropertyValueSource
Molecular FormulaC₅H₇ClO₂[4]
Molecular Weight134.56 g/mol [4][9]
Boiling Point131-137 °C at 15 mmHg[1]
AppearanceLight yellow liquid or solid[1]
pKa (Predicted)~4.35N/A
PolarityPolar[5][6]

References

  • 3-Chlorocyclobutane-1-carboxylic acid - PubChem, National Center for Biotechnology Information. [Link]

  • 3-chloro cyclobutane carboxylicacid | CAS#:35207-71-7 - Chemsrc. [Link]

  • Do Polar Compounds Elute First In Column Chromatography? - Chemistry For Everyone. [Link]

  • Very polar compound purification using aqueous normal-phase flash column chromatography - Biotage. [Link]

  • Column Chromatography - Organic Chemistry at CU Boulder. [Link]

  • Chromatography to separate polar molecules? - Reddit r/OrganicChemistry. [Link]

  • How to purify a carboxylic acid by recrystallisation? - The Student Room. [Link]

  • Infographic: What's the Best Column for Polar Compound Retention? - Waters Blog. [Link]

  • Troubleshooting Flash Column Chromatography - University of Rochester, Department of Chemistry. [Link]

  • This compound - Organic Syntheses Procedure. [Link]

  • Purification of aromatic polycarboxylic acids by recrystallization - Google P
  • Protein purification troubleshooting guide - Dutscher. [Link]

  • 3-Chlorocyclobutane-1,1-dicarboxylic acid - PubChem, National Center for Biotechnology Information. [Link]

  • Purification of carboxylic acids by complexation with selective solvents - Google P
  • Recrystallization and Crystallization - University of California, Irvine. [Link]

  • Trouble Shooting Guide for Industrial Membrane Cleaning - PWT Chemicals. [Link]

  • 3-chloro-1,1-cyclobutanedicarboxylic acid - ChemSynthesis. [Link]

  • Cyclobutanecarboxylic Acid - Organic Syntheses Procedure. [Link]

  • Working with Hazardous Chemicals - ResearchGate (citing Organic Syntheses). [Link]

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Technical Support Center: Synthesis of 3-Chlorocyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-chlorocyclobutanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis. The inherent ring strain and stereochemical considerations of the cyclobutane ring often present unique hurdles.[1][2] This resource provides in-depth, field-proven insights in a troubleshooting and FAQ format to ensure successful and efficient synthesis.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.

Issue 1: Low Yield of this compound

Question: My reaction is resulting in a low yield of the desired this compound. What are the likely causes and how can I improve it?

Answer: Low yields can stem from several factors, primarily incomplete reaction, side reactions, or issues with the starting material. Let's break down the possibilities:

  • Incomplete Chlorination: The free-radical chlorination of cyclobutanecarboxylic acid requires careful control of reagents and conditions.[3]

    • Probable Cause: Insufficient radical initiator (e.g., benzoyl peroxide) or premature decomposition of the initiator. An inadequate amount of the chlorinating agent, sulfuryl chloride (SOCl₂), can also lead to unreacted starting material.[3][4]

    • Solution: Ensure the benzoyl peroxide is fresh and added in small portions throughout the addition of sulfuryl chloride to maintain a steady concentration of radicals.[4] Use a slight excess of sulfuryl chloride, but be cautious as a large excess can promote the formation of dichlorinated byproducts.[3][4]

  • Side Reactions: The formation of undesired byproducts is a common challenge.

    • Probable Cause: Over-chlorination leading to dichlorocyclobutanecarboxylic acid is a significant issue.[3][4] The presence of impurities in the starting cyclobutanecarboxylic acid or solvent can also lead to side reactions.

    • Solution: Carefully control the stoichiometry of sulfuryl chloride. Adding it dropwise over a period allows for better control of the reaction exotherm and minimizes localized high concentrations of the chlorinating agent.[4] Ensure the starting materials and solvent (e.g., benzene or carbon tetrachloride) are anhydrous, as water can react with sulfuryl chloride.[3]

  • Starting Material Quality: The purity of 1,1-cyclobutanedicarboxylic acid, a common precursor, is crucial.[3]

    • Probable Cause: Incomplete decarboxylation of 1,1-cyclobutanedicarboxylic acid to form cyclobutanecarboxylic acid prior to chlorination can complicate the reaction mixture.[5][6]

    • Solution: Ensure the decarboxylation step is complete by heating at the appropriate temperature (typically 160-170°C) until CO₂ evolution ceases before proceeding with the chlorination.[5][6]

Issue 2: Difficulty in Product Purification

Question: I'm struggling to isolate pure this compound from my reaction mixture. What are the best purification strategies?

Answer: Purification is often challenging due to the presence of unreacted starting material, dichlorinated byproducts, and isomeric products (cis and trans).[3][7]

  • Distillation Challenges:

    • Probable Cause: The boiling points of cyclobutanecarboxylic acid, this compound, and dichlorinated species can be close, making fractional distillation difficult.[3][4]

    • Solution: Vacuum distillation using a Vigreux column is the recommended method.[3][4] Collect fractions carefully and analyze them by Gas Chromatography (GC) to identify the desired product.[4][7] A forerun will likely contain unreacted cyclobutanecarboxylic acid.[3][4]

  • Chromatographic Separation:

    • Probable Cause: While not the primary method described in standard procedures, column chromatography can be employed for small-scale purifications or when high purity is essential. The polarity of the different components needs to be considered.

    • Solution: Silica gel chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) can effectively separate the components. Monitor the separation using Thin Layer Chromatography (TLC).

  • Separation of Cis and Trans Isomers:

    • Probable Cause: The synthesis typically produces a mixture of cis and trans isomers of this compound.[7]

    • Solution: Gas chromatography is an effective analytical technique to separate and quantify the isomers.[4][7] For preparative separation, specialized chromatographic techniques or fractional crystallization of derivatives might be necessary, though this can be complex.

Compound Typical Boiling Point (at 15 mmHg) Notes
Cyclobutanecarboxylic acid~100-130°C (in forerun)Lower boiling point than the chlorinated product.[3][4]
This compound131-137°CThe desired product fraction.[3][4]
Dichlorinated byproducts>137°CHigher boiling point, may remain as residue.[3]

Frequently Asked Questions (FAQs)

Q1: Why is the chlorination of cyclobutanecarboxylic acid regioselective for the 3-position?

The regioselectivity of the free-radical chlorination of cyclobutanecarboxylic acid is a fascinating outcome of electronic effects. While radical stability would favor abstraction of the hydrogen at the α-position (position 2) due to resonance stabilization from the carboxylic acid group, the electrophilic nature of the chlorine radical plays a dominant role.[8] The electron-withdrawing carboxylic acid group deactivates the α-position towards the electrophilic chlorine radical.[8] Consequently, the radical preferentially abstracts a hydrogen from the more electron-rich β-position (position 3), leading to the formation of this compound.[3][8] This is a classic example where electrostatic effects override the influence of radical stability in determining the reaction outcome.[8]

Q2: What is the significance of ring strain in the synthesis and reactivity of this compound?

The cyclobutane ring possesses significant ring strain (approximately 26.3 kcal/mol) due to angle strain (deviation from the ideal 109.5° tetrahedral bond angle) and torsional strain (eclipsing interactions of hydrogens).[1][2][9][10] This inherent strain has several implications:

  • Reactivity: The strained ring makes cyclobutane derivatives more reactive than their acyclic or larger-ring counterparts.[9][11] Reactions that lead to ring-opening are often thermodynamically favorable as they relieve this strain.

  • Conformation: To alleviate some torsional strain, the cyclobutane ring adopts a puckered or "butterfly" conformation rather than being planar.[2][11] This non-planar structure influences the stereochemical outcome of reactions.

  • Synthetic Utility: The unique reactivity endowed by ring strain makes cyclobutane derivatives, including this compound, valuable building blocks in organic synthesis for accessing more complex molecules.[12][13]

Q3: How can I characterize the cis and trans isomers of this compound?

A combination of chromatographic and spectroscopic techniques is essential for the characterization of the cis and trans isomers.

  • Gas Chromatography (GC): As mentioned earlier, GC is an excellent method for separating the two isomers.[4][7] Under specific conditions (e.g., a Dow-Corning 550 silicone oil column), the trans isomer typically has a shorter retention time than the cis isomer.[4][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for structural elucidation. The coupling constants and chemical shifts of the ring protons will differ between the cis and trans isomers due to their different spatial arrangements.

  • Infrared (IR) Spectroscopy: While IR spectroscopy may not definitively distinguish between the cis and trans isomers, it will confirm the presence of the key functional groups: the carboxylic acid (O-H and C=O stretches) and the C-Cl bond.

Q4: What safety precautions should be taken during the synthesis of this compound?

This synthesis involves several hazardous materials and conditions, necessitating strict adherence to safety protocols.

  • Sulfuryl Chloride: This is a corrosive and toxic substance. It reacts violently with water, releasing toxic gases. Handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[3][4]

  • Benzoyl Peroxide: This is a strong oxidizing agent and can be explosive when heated or subjected to friction. Store it appropriately and avoid contact with incompatible materials.[4]

  • Byproduct Gases: The reaction evolves hydrogen chloride (HCl) and sulfur dioxide (SO₂), both of which are toxic and corrosive gases. The entire procedure must be conducted in an efficient fume hood.[3][4]

  • High Temperatures: The decarboxylation and distillation steps involve high temperatures, posing a risk of burns. Use appropriate heating mantles and ensure glassware is free of cracks.[4][5]

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a well-established procedure and is intended for trained organic chemists.[3][4]

Step 1: Decarboxylation of 1,1-Cyclobutanedicarboxylic Acid

  • Place 1,1-cyclobutanedicarboxylic acid in a round-bottom flask equipped for distillation.

  • Heat the flask in an oil or sand bath to approximately 160-170°C.

  • Continue heating until the evolution of carbon dioxide ceases.

  • Distill the resulting crude cyclobutanecarboxylic acid.

Step 2: Chlorination of Cyclobutanecarboxylic Acid

  • In a three-necked flask equipped with a mechanical stirrer, a reflux condenser, and an addition funnel, dissolve the cyclobutanecarboxylic acid in an anhydrous solvent like benzene or carbon tetrachloride.[3][4]

  • Heat the mixture to reflux.

  • From the addition funnel, add sulfuryl chloride dropwise over a period. Simultaneously, add small portions of benzoyl peroxide through the condenser.[4]

  • After the addition is complete, continue to heat at reflux for several hours to ensure the reaction goes to completion.[4]

Step 3: Work-up and Purification

  • Cool the reaction mixture to room temperature.

  • Remove the solvent by distillation.

  • Set up a vacuum distillation apparatus with a Vigreux column.

  • Carefully distill the crude product under reduced pressure. Collect the fraction boiling between 131-137°C (at 15 mmHg) as the mixture of cis- and trans-3-chlorocyclobutanecarboxylic acid.[3][4]

Visualization of the Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

SynthesisWorkflow cluster_start Starting Material Preparation cluster_reaction Chlorination Reaction cluster_end Purification start 1,1-Cyclobutanedicarboxylic Acid decarboxylation Decarboxylation (Heat, ~160-170°C) start->decarboxylation Step 1 intermediate Cyclobutanecarboxylic Acid decarboxylation->intermediate chlorination Free-Radical Chlorination (SO₂Cl₂, Benzoyl Peroxide, Reflux) intermediate->chlorination Step 2 crude Crude Product Mixture chlorination->crude purification Vacuum Distillation crude->purification Step 3 final_product This compound (cis/trans mixture) purification->final_product

Caption: Workflow for the synthesis of this compound.

References

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  • Organic Syntheses. (n.d.). 2,3-dicyanobutadiene. Organic Syntheses Procedure. Retrieved from [Link]

  • D'Annibale, A., & Tofani, D. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules, 18(12), 14757–14796.
  • Sicha, V., et al. (2018). Chlorinated Cubane-1,4-dicarboxylic Acids. The Journal of Organic Chemistry, 83(15), 8195–8203.
  • Google Patents. (n.d.). S-3-cyclohexenecarboxylic acid and its purification method.
  • Organic Syntheses. (n.d.). ASYMMETRIC SYNTHESIS OF trans-2-AMINOCYCLOHEXANECARBOXYLIC ACID DERIVATIVES FROM PYRROLOBENZODIAZEPINE-5,11-DIONES. Organic Syntheses Procedure. Retrieved from [Link]

  • Hunt, I. (n.d.). Ch4 : Selectivity. University of Calgary. Retrieved from [Link]

  • Eberson, L. (1962). 1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity.
  • Chad's Prep. (2020). 10.1 Free Radical Halogenation. YouTube. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2013). Regioselectivity of Free Radical Halogenation. YouTube. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2023). Introducing Cyclobutanecarboxylic Acid Chloride: A Versatile Building Block for Organic Synthesis. Retrieved from [Link]

  • Wang, Y., et al. (2024). Stereoselective Solid-State Synthesis of Biologically Active Cyclobutane and Dicyclobutane Isomers via Conformation Blocking and Transference. Molecules, 29(12), 2901.

Sources

optimizing reaction conditions for 3-chlorocyclobutanecarboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 3-Chlorocyclobutanecarboxylic Acid

Welcome to the technical support resource for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals who are working with or looking to optimize this important chemical transformation. The inherent ring strain of the cyclobutane moiety makes it a valuable, high-energy building block in organic synthesis, but its formation and functionalization can present unique challenges.[1][2] This document provides in-depth troubleshooting advice, answers to frequently asked questions, and a validated experimental protocol to ensure procedural success and safety.

The primary synthetic route discussed is the free-radical chlorination of 1,1-cyclobutanedicarboxylic acid with sulfuryl chloride, followed by thermal decarboxylation.[3][4] This method is often preferred due to its one-step nature for the chlorination and decarboxylation sequence, providing access to a compound not easily made by other means.[3][4]

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, focusing on root causes and actionable solutions.

Issue 1: Low or No Yield of the Final Product

  • Question: My reaction resulted in a very low yield, or I recovered mostly a black, tarry residue after distillation. What went wrong?

  • Answer: Low yield is a common issue that can stem from several factors throughout the multi-step process. Let's break down the potential causes:

    • Presence of Moisture: The free-radical chlorination reaction is sensitive to water. Any moisture in the reagents or glassware can consume the sulfuryl chloride and interfere with the radical chain reaction. The initial azeotropic distillation of benzene is a critical step to ensure anhydrous conditions.[3]

    • Inefficient Decarboxylation: The conversion of the chlorinated diacid to the final product requires a high temperature (190–210°C).[3][4] If this temperature is not reached or maintained for a sufficient duration (typically around 45 minutes), the decarboxylation will be incomplete, leaving behind the non-volatile diacid which contributes to the residue.

    • Degradation During Distillation: Overheating the residue during the final vacuum distillation can cause product decomposition, leading to charring and reduced yield. Ensure the vacuum is stable and the heating is gradual.

    • Impure Starting Material: The synthesis begins with 1,1-cyclobutanedicarboxylic acid. If this starting material is impure, it can introduce contaminants that interfere with the reaction. It is often prepared by saponifying diethyl 1,1-cyclobutanedicarboxylate, which itself is synthesized from diethyl malonate and 1,3-dibromopropane.[3][5][6] Ensure the diacid is properly purified, typically by recrystallization from ethyl acetate, before use.[3][5]

Issue 2: The Final Product is Contaminated with Unchlorinated Cyclobutanecarboxylic Acid

  • Question: My final product analysis (GC/NMR) shows a significant amount of cyclobutanecarboxylic acid. How can I improve the chlorination efficiency?

  • Answer: This is a clear indication that the initial chlorination step was incomplete. The forerun of the final distillation often contains this byproduct.[3][4]

    • Causality: The presence of cyclobutanecarboxylic acid means that a portion of the starting 1,1-cyclobutanedicarboxylic acid was not chlorinated before the decarboxylation step. This can happen due to insufficient reaction time, poor quality of the sulfuryl chloride, or an inadequate amount of the radical initiator (benzoyl peroxide).

    • Solution: First, ensure your sulfuryl chloride is of good quality; it is advisable to distill it before use.[3] Second, verify that the reaction was refluxed for the recommended time (e.g., 22 hours) to allow the reaction to go to completion.[3] However, a common mistake is to simply add a large excess of sulfuryl chloride to force the reaction. This should be avoided, as it leads to a different, more problematic impurity.

Issue 3: The Final Product is Contaminated with a Dichlorinated Impurity

  • Question: I tried to solve the incomplete chlorination issue by adding more sulfuryl chloride, but now I have a new impurity that is very difficult to separate. What is it and how do I prevent it?

  • Answer: You have encountered a classic optimization challenge in this synthesis. The impurity is likely a dichlorocyclobutanecarboxylic acid.

    • Causality & Trustworthiness: Authoritative procedures explicitly warn against this.[3][4] While it seems logical to increase the chlorinating agent to consume all the starting material, the free-radical attack on the cyclobutane ring does not stop cleanly at mono-chlorination. An excess of sulfuryl chloride increases the statistical probability of a second chlorination event, yielding a dichlorinated product. This byproduct has a boiling point very close to the desired this compound, making separation by distillation extremely difficult.[3][4]

    • Solution: Adherence to the correct stoichiometry is critical. It is better to have a small amount of the more easily separable cyclobutanecarboxylic acid byproduct than the nearly inseparable dichlorinated impurity. Use a slight molar excess of sulfuryl chloride (e.g., 1.05 equivalents relative to the diacid) as specified in validated protocols.[3]

Frequently Asked Questions (FAQs)

Q1: What are the critical safety precautions for this synthesis? A1: This procedure involves several hazards that must be managed with care.

  • Gas Evolution: The reaction of sulfuryl chloride and the subsequent decarboxylation evolve significant amounts of hydrogen chloride (HCl) and sulfur dioxide (SO₂), both of which are toxic and corrosive gases. This entire procedure must be performed in a well-ventilated chemical fume hood.[3][4]

  • Reagent Toxicity: Sulfuryl chloride is corrosive and reacts violently with water. Benzoyl peroxide is a strong oxidizing agent and can be explosive if heated improperly. Handle these reagents with appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • High Temperatures: The decarboxylation and distillation steps involve high temperatures (up to 210°C), requiring careful heating and monitoring to prevent accidents.

Q2: Can I use a different solvent instead of benzene? A2: Benzene is used both as a solvent and as an azeotroping agent to remove water.[3] Due to its toxicity, alternative solvents like toluene or carbon tetrachloride have been considered in similar free-radical chlorinations. However, any substitution would require re-optimization of the reaction conditions, as solvent polarity and boiling point can affect the reaction rate and azeotropic efficiency. For a validated procedure, it is best to adhere to the specified solvent unless a thorough optimization study is undertaken.

Q3: How can I monitor the progress of the chlorination reaction? A3: Monitoring the reaction can be challenging due to the heterogeneous nature of the initial mixture and the evolution of gas. A practical approach is to observe the dissolution of the solid 1,1-cyclobutanedicarboxylic acid, which typically occurs after about an hour of reflux.[3] The persistent evolution of HCl and SO₂ is also a good indicator that the reaction is proceeding. Given the long reaction time (22 hours), the most reliable method is to follow the established protocol duration, which has been proven to yield satisfactory results.[3]

Q4: How do I confirm the identity and purity of my final product? A4: A combination of analytical techniques should be used:

  • Gas Chromatography (GC): This is an excellent method to determine the purity of the product and quantify the presence of byproducts like cyclobutanecarboxylic acid. It can also separate the cis- and trans- isomers of the final product.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the chemical structure of this compound.

  • Boiling Point & Refractive Index: Physical constants measured during/after distillation, such as the boiling point at a specific pressure (e.g., 131–137°C at 15 mm Hg) and the refractive index, are good indicators of product identity and purity when compared to literature values.[3]

Optimized Experimental Protocol

This protocol is adapted from the well-established procedure published in Organic Syntheses.[3][4]

Step 1: Preparation of Anhydrous Reaction Mixture

  • Charge a 2 L, three-necked, round-bottomed flask equipped with a mechanical stirrer, a distillation head, and an addition funnel with 172.8 g (1.20 moles) of 1,1-cyclobutanedicarboxylic acid and 1500 mL of benzene.

  • Heat the mixture to reflux with stirring. Distill off approximately 200 mL of the benzene to remove water as a benzene-water azeotrope, ensuring anhydrous conditions.

  • Replace the distillation head with a reflux condenser fitted with a drying tube.

Step 2: Chlorination

  • While continuing to stir and heat at reflux, add 170 g (102 mL, 1.26 moles) of sulfuryl chloride from the addition funnel over a period of 40 minutes.

  • Simultaneously, add 4.0 g of benzoyl peroxide in small portions through the top of the condenser.

  • After a brief induction period, the evolution of HCl and SO₂ will become apparent.

  • Once the addition is complete, maintain the mixture at reflux for 22 hours. The solid starting material should dissolve completely within the first hour.

Step 3: Decarboxylation

  • After the reflux period, remove the benzene by distillation at atmospheric pressure.

  • Heat the remaining dark residue to 190–210°C for 45 minutes to effect decarboxylation. Vigorous gas evolution (CO₂) will be observed.

Step 4: Purification by Vacuum Distillation

  • Allow the black residue to cool slightly before transferring it to a smaller flask suitable for vacuum distillation.

  • Distill the residue under vacuum using a short Vigreux column.

  • Collect and discard the initial forerun, which boils at approximately 100–130°C (15 mm Hg) and contains cyclobutanecarboxylic acid.[3][4]

  • Collect the main fraction of cis- and trans-3-chlorocyclobutanecarboxylic acid, which distills at 131–137°C (15 mm Hg), as a light-yellow liquid.[3]

Reaction Parameters Summary Table

ParameterRecommended ValueRationale / Notes
Starting Material 1,1-Cyclobutanedicarboxylic AcidMust be pure and dry.
Solvent BenzeneActs as solvent and azeotroping agent to ensure anhydrous conditions.
Chlorinating Agent Sulfuryl Chloride (SO₂Cl₂)Molar Ratio: ~1.05 eq. Excess leads to hard-to-separate dichloro- impurity.[3][4]
Initiator Benzoyl PeroxideStandard free-radical initiator.
Chlorination Temp. Reflux (~80°C)Standard condition for this reaction.
Chlorination Time 22 hoursEnsures maximum conversion of the starting material.[3]
Decarboxylation Temp. 190–210°CCritical for complete removal of the second carboxylic acid group.[3][4]
Decarboxylation Time 45 minutesSufficient time for CO₂ evolution to cease.
Purification Method Vacuum DistillationNecessary to separate the product from non-volatile residue and forerun.
Typical Yield 40–49%Based on the starting 1,1-cyclobutanedicarboxylic acid.[3]

Experimental Workflow Diagram

The following diagram illustrates the key stages and decision points in the synthesis of this compound.

SynthesisWorkflow start Starting Materials: 1,1-Cyclobutanedicarboxylic Acid Benzene anhydrous Azeotropic Distillation (Ensure Anhydrous Conditions) start->anhydrous 1. Setup chlorination Chlorination: Add SOCl₂ & Benzoyl Peroxide Reflux for 22h anhydrous->chlorination 2. Prepare for Reaction workup1 Solvent Removal (Atmospheric Distillation) chlorination->workup1 3. Reaction Complete decarboxylation Thermal Decarboxylation (Heat to 190-210°C) workup1->decarboxylation 4. Isolate Crude purification Purification (Vacuum Distillation) decarboxylation->purification 5. Prepare for Purification ts_node Troubleshooting Point: Analyze Forerun & Product Fractions purification->ts_node forerun Forerun (Byproduct) Cyclobutanecarboxylic Acid product Final Product: This compound ts_node->forerun Low BP Fraction ts_node->product High BP Fraction

Caption: Workflow for the synthesis of this compound.

References

  • Organic Syntheses Procedure, this compound. Available from: [Link]

  • ResearchGate, Optimization of the reaction conditions for synthesis of 3 a. [a]. Available from: [Link]

  • ResearchGate, Optimization of the reaction conditions. a,b. Available from: [Link]

  • Organic Syntheses, 1,1-Cyclobutanedicarboxylic acid. Available from: [Link]

  • Baran Lab, Cyclobutanes in Organic Synthesis. Available from: [Link]

  • ResearchGate, Working with Hazardous Chemicals. Available from: [Link]

  • Chemistry Stack Exchange, Why isn't cyclobutane planar?. Available from: [Link]

  • Master Organic Chemistry, Ring Strain In Cyclopropane And Cyclobutane. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD., The Synthesis and Properties of Cyclobutanecarboxylic Acid (CAS 3721-95-7). Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD., The Synthesis Pathway of Cyclobutanecarbonyl Chloride Explained. Available from: [Link]

  • ChemSynthesis, 3-chloro-1,1-cyclobutanedicarboxylic acid. Available from: [Link]

  • Science of Synthesis, By Transformation of Other Cyclobutanes. Available from: [Link]

  • Pharmaguideline, Reactions of Cyclopropane and Cyclobutane. Available from: [Link]

  • Taylor & Francis, Cyclobutane – Knowledge and References. Available from: [Link]

  • ACS Publications, Applications of C–H Functionalization Logic to Cyclobutane Synthesis. Available from: [Link]

  • University of Calgary, Synthesis of Substituted Acetic Acids: The Malonic Ester Synthesis. Available from: [Link]

  • Google Patents, CN105037130A - Synthesis method of 3-oxocyclobutanecarboxylic acid.
  • Google Patents, CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid.
  • ACS Publications, 1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity. Available from: [Link]

  • Genentech, Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Available from: [Link]

  • Wikipedia, Malonic ester synthesis. Available from: [Link]

  • YouTube, Synthetic applications of Diethyl malonate (Malonic ester). Available from: [Link]

  • Google Patents, CN111099989A - S-3-cyclohexenecarboxylic acid and its purification method.
  • Organic Syntheses Procedure, Preparation of Cyclobutenone. Available from: [Link]

  • Organic Chemistry Portal, Cyclobutane synthesis. Available from: [Link]

Sources

Technical Support Center: Separation of Cis and Trans Isomers of 3-Chlorocyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the resolution of 3-chlorocyclobutanecarboxylic acid isomers. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this compound and require separation of the cis and trans geometric isomers.

This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols based on established chemical principles and analogous separations.

Structural Representation of Isomers

The first step in any separation strategy is to understand the structural differences between the components. The cis and trans isomers of this compound differ in the spatial arrangement of the chlorine and carboxylic acid groups relative to the cyclobutane ring.

Caption: 3D representation of cis and trans isomers.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the separation of cis and trans isomers of this compound.

Fractional Crystallization

Q1: I'm attempting fractional crystallization, but I'm not seeing any separation. What are the likely causes?

A1: Successful fractional crystallization relies on significant differences in the solubility of the isomers in the chosen solvent. If you are not observing separation, consider the following:

  • Solvent Choice: The solvent may not be optimal. You are looking for a solvent in which one isomer is significantly less soluble than the other, especially at lower temperatures.

  • Purity of the Mixture: Impurities can sometimes inhibit crystallization or co-crystallize with your desired isomer, preventing effective separation. The starting material is a liquid mixture, which suggests that obtaining a solid for crystallization might require derivatization or finding a solvent system that promotes crystallization.

  • Cooling Rate: Cooling the solution too quickly can lead to the co-precipitation of both isomers. A slow, controlled cooling process is crucial to allow for the selective crystallization of the less soluble isomer.

Troubleshooting Steps:

  • Solvent Screening: Perform small-scale solubility tests with a range of solvents of varying polarities (e.g., hexane, toluene, ethyl acetate, isopropanol, and mixtures thereof). The goal is to find a solvent where the solubility of the two isomers is noticeably different.

  • Purity Check: Analyze your starting mixture by GC to confirm the isomer ratio and identify any significant impurities that might interfere with crystallization.[1]

  • Optimize Cooling: Experiment with different cooling profiles. Try cooling the solution slowly in a controlled bath or simply allowing it to cool to room temperature on the benchtop, followed by further cooling in a refrigerator and then a freezer.

Q2: My compound oils out instead of crystallizing. How can I fix this?

A2: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is too high, or the solubility of the compound is too high at the temperature of crystallization.

Troubleshooting Steps:

  • Change Solvent System: Switch to a lower-boiling point solvent or use a solvent mixture. Adding a less polar co-solvent (an "anti-solvent") can often induce crystallization.

  • Seed Crystals: If you have a small amount of the pure isomer, adding a seed crystal to the supersaturated solution can initiate crystallization.

  • Concentration Adjustment: Your solution may be too concentrated. Try diluting the solution slightly before cooling.

Chromatographic Separation

Q3: I'm trying to separate the isomers by column chromatography, but the resolution is poor.

A3: Poor resolution in column chromatography can be due to several factors:

  • Stationary Phase: The choice of stationary phase (e.g., silica gel, alumina) is critical. For carboxylic acids, acidic alumina or silica gel treated with a small amount of acid in the eluent can sometimes improve peak shape and resolution.

  • Mobile Phase: The polarity of the mobile phase (eluent) directly impacts the separation. A solvent system that is too polar will elute both isomers quickly with little separation, while a system that is not polar enough will result in very long retention times and broad peaks.

  • Column Packing: An improperly packed column with channels or cracks will lead to poor separation.

Troubleshooting Steps:

  • TLC Analysis: Before running a column, optimize the solvent system using Thin Layer Chromatography (TLC). The ideal solvent system will give a good separation of the two spots with Rf values between 0.2 and 0.5.

  • Mobile Phase Modification: For carboxylic acids, adding a small amount of acetic or formic acid (0.1-1%) to the mobile phase can suppress the ionization of the carboxylic acid group, leading to sharper peaks and better separation.

  • Stationary Phase Selection: If silica gel is not providing adequate separation, consider using a different stationary phase, such as C18-functionalized silica (reversed-phase chromatography).

Q4: Can I use HPLC for this separation?

A4: Yes, High-Performance Liquid Chromatography (HPLC) is an excellent technique for both analytical and preparative separation of isomers. For geometric isomers like cis and trans-3-chlorocyclobutanecarboxylic acid, a reversed-phase column (e.g., C18) is a good starting point.

Initial HPLC Method Parameters:

ParameterRecommendation
Column C18, 5 µm, 4.6 x 250 mm
Mobile Phase Acetonitrile/Water with 0.1% Formic Acid (gradient or isocratic)
Detection UV at 210 nm
Flow Rate 1.0 mL/min

This method can be optimized by adjusting the gradient slope or the isocratic mobile phase composition to achieve baseline separation.

Chemical Separation Methods

Q5: I've read about separating carboxylic acid isomers by forming salts. How does this work?

A5: This method, often a form of fractional crystallization, relies on the differential solubility of diastereomeric salts. By reacting the mixture of cis and trans isomers with a chiral amine, you form a pair of diastereomeric salts. Since diastereomers have different physical properties, one salt may be significantly less soluble than the other in a given solvent, allowing for its selective crystallization. Alternatively, forming salts with achiral bases or metal ions can also lead to differences in solubility between the cis and trans salts. Patents for similar compounds, like cyclopropanecarboxylic acids, describe selective precipitation by carefully adjusting the pH of a solution of the sodium salts.[2]

Troubleshooting Steps:

  • Amine Screening: If pursuing diastereomeric salt formation, screen a variety of commercially available chiral amines (e.g., (R)-(+)-α-methylbenzylamine, cinchonidine).

  • Solvent Selection: The choice of solvent is crucial for the selective crystallization of the diastereomeric salt. A solvent screen is highly recommended.

  • pH Adjustment: For selective precipitation of the isomers themselves from an aqueous solution of their salts, carefully add a weak acid (like acetic acid or even carbon dioxide) to slowly lower the pH. One isomer may precipitate before the other.[2]

Experimental Protocols

The following protocols are starting points and may require optimization based on your specific experimental setup and the purity of your starting material.

Protocol 1: Analytical-Scale Separation by Gas Chromatography (GC)

This method is for determining the ratio of cis and trans isomers in a mixture.

GC_Workflow Sample Isomer Mixture Derivatization Derivatization (Optional) e.g., to methyl esters Sample->Derivatization Improves volatility Injection GC Injection Sample->Injection Direct injection possible Derivatization->Injection Separation Separation on Packed Column Injection->Separation Detection FID or MS Detection Separation->Detection Analysis Data Analysis (Peak Integration) Detection->Analysis Column_Chromatography Start Dissolve Isomer Mixture in Minimal Eluent Load Load onto Packed Silica Gel Column Start->Load Elute Elute with Optimized Solvent System Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions by TLC or GC Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Evaporate Evaporate Solvent Combine->Evaporate Isomers Isolated Cis and Trans Isomers Evaporate->Isomers

Sources

Technical Support Center: Synthesis of 3-Chlorocyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-chlorocyclobutanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurities encountered during this synthesis. Here, we provide in-depth troubleshooting advice and frequently asked questions based on established synthetic protocols and field-proven insights.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the synthesis and purification of this compound, particularly following the well-established method involving the chlorination of 1,1-cyclobutanedicarboxylic acid followed by decarboxylation.[1][2]

Issue 1: Low Yield of this compound

Symptom: The final isolated yield of the desired product is significantly lower than the expected 40-49%.[1]

Potential Causes & Solutions:

  • Incomplete Decarboxylation: The conversion of the intermediate 3-chloro-1,1-cyclobutanedicarboxylic acid to the final product requires a high temperature (190–210°C).[1][2] Insufficient heating time or temperature will result in incomplete reaction, leaving behind the dicarboxylic acid and reducing the yield of the desired monocarboxylic acid.

    • Solution: Ensure the reaction mixture is heated to the specified temperature range for the full duration (e.g., 45 minutes).[1] Monitoring the evolution of carbon dioxide can be an indicator of the reaction's progress.

  • Sub-optimal Chlorination: The free-radical chlorination with sulfuryl chloride is a critical step.[1] The reaction is sensitive to conditions and stoichiometry.

    • Solution: Use freshly distilled sulfuryl chloride and a reliable radical initiator like benzoyl peroxide.[1] Ensure the reaction is carried out under anhydrous conditions, as moisture can interfere with the reagents. The reflux time of 22 hours should be strictly followed to ensure maximum conversion.[1]

  • Losses during Workup and Distillation: The product is a liquid, and losses can occur during transfers and vacuum distillation.

    • Solution: Exercise care during transfers. When performing the vacuum distillation, ensure the system is free of leaks to maintain the specified pressure. A Vigreux column is recommended to improve separation from both lower and higher boiling point impurities.[1][2]

Issue 2: Presence of Unreacted Starting Material in the Final Product

Symptom: Analytical data (e.g., GC, NMR) of the distilled product shows the presence of cyclobutanecarboxylic acid. This is often observed in the forerun of the distillation.[1][2]

Causality: This impurity arises from the incomplete chlorination of 1,1-cyclobutanedicarboxylic acid. The unchlorinated diacid then undergoes decarboxylation to yield cyclobutanecarboxylic acid.[1]

Troubleshooting Workflow:

Symptom Symptom: Cyclobutanecarboxylic Acid Impurity Detected Cause Root Cause: Incomplete Chlorination of 1,1-Cyclobutanedicarboxylic Acid Symptom->Cause Purification Purification: Careful Fractional Distillation (Separate the forerun) Symptom->Purification Solution1 Solution 1: Ensure Anhydrous Conditions Cause->Solution1 Solution2 Solution 2: Verify Reagent Quality (fresh SOCl2, initiator) Cause->Solution2 Solution3 Solution 3: Strictly Adhere to Reaction Time & Temp. Cause->Solution3

Caption: Troubleshooting workflow for cyclobutanecarboxylic acid impurity.

Issue 3: Presence of a Dichlorinated Impurity

Symptom: A higher boiling point impurity is observed, which is difficult to separate from the desired product by distillation.[1][2]

Causality: This impurity is a dichlorinated cyclobutane species. It forms when an excess of sulfuryl chloride is used in an attempt to drive the chlorination of the starting material to completion.[1] This highlights a key challenge in this synthesis: balancing complete monochlorination with the prevention of dichlorination.

Preventative Measures:

  • Strict Stoichiometry: Do not use a significant excess of sulfuryl chloride. The reported procedures use a slight excess (e.g., 1.26 moles per 1.20 moles of diacid), and deviating from this can increase the formation of the dichlorinated byproduct.[1]

  • Controlled Addition: Add the sulfuryl chloride dropwise over a period of time (e.g., 40 minutes) rather than all at once to maintain better control over the reaction.[1]

Frequently Asked Questions (FAQs)

Q1: What are the primary impurities I should expect in the synthesis of this compound?

A1: The most common impurities are unreacted starting material that has been decarboxylated (cyclobutanecarboxylic acid) and a dichlorinated byproduct.[1][2] The former is typically found in the low-boiling forerun of the distillation, while the latter is a high-boiling impurity that can be difficult to separate from the product.[1]

Q2: My starting material, 1,1-cyclobutanedicarboxylic acid, appears impure. Could this affect my synthesis?

A2: Absolutely. The purity of your starting material is crucial. 1,1-Cyclobutanedicarboxylic acid is often prepared from the saponification of diethyl 1,1-cyclobutanedicarboxylate, which is synthesized from diethyl malonate and 1,3-dibromopropane.[1][3] A potential side product from this initial step is ethyl pentane-1,1,5,5-tetracarboxylate.[3] While purification steps are designed to remove these, any carryover of related species could lead to unexpected side reactions during chlorination. It is recommended to recrystallize the 1,1-cyclobutanedicarboxylic acid (e.g., from ethyl acetate) to a high purity before use.[1][3]

Q3: How can I best purify the crude this compound?

A3: Vacuum fractional distillation is the most effective method reported for purifying the crude product.[1][2] It is essential to use a fractionating column (like a Vigreux column) to achieve good separation. A detailed protocol is provided below.

Q4: The reaction mixture turns black during the final decarboxylation step. Is this normal?

A4: Yes, it is normal for a black residue to form during the high-temperature decarboxylation step (190–210°C).[1][2] This residue is non-volatile and will remain in the distillation flask.

Q5: What analytical techniques are recommended for monitoring the reaction and assessing final product purity?

A5: Gas Chromatography (GC) is an excellent technique for monitoring the disappearance of starting material and the formation of the product and byproducts.[1] For structural confirmation and purity assessment of the final product, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) are indispensable.

Data Summary Table: Product and Key Impurities
CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Notes
This compound C₅H₇ClO₂134.56131–137 (15 mm Hg)[1]Desired product (mixture of cis/trans isomers).
Cyclobutanecarboxylic AcidC₅H₈O₂100.12191.5–193.5 (740 mm Hg)[3]Lower boiling point impurity from incomplete chlorination.
Dichlorocyclobutanecarboxylic AcidC₅H₆Cl₂O₂169.01Higher than the productHigher boiling point impurity from over-chlorination.

Experimental Protocol: Purification by Vacuum Fractional Distillation

This protocol outlines the purification of crude this compound after the decarboxylation step.

Objective: To separate the desired product from lower-boiling unreacted materials and higher-boiling dichlorinated impurities.

Materials:

  • Crude this compound (black liquid residue post-decarboxylation)

  • Small distillation flask

  • 6-cm Vigreux column

  • Condenser

  • Receiving flask(s)

  • Vacuum pump and gauge

  • Heating mantle

Procedure:

  • Setup: Assemble the distillation apparatus. Ensure all glassware is dry and joints are properly sealed.

  • Transfer: Transfer the black crude residue into the distillation flask.

  • Vacuum Application: Carefully apply vacuum to the system, aiming for a pressure of approximately 15 mm Hg.

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Forerun Collection: Collect the initial fraction that distills at a lower temperature (approximately 100–130°C at 15 mm Hg). This fraction will primarily contain unreacted cyclobutanecarboxylic acid.[1]

  • Product Collection: Change the receiving flask and collect the main fraction, which distills at 131–137°C (at 15 mm Hg).[1][2] This is your purified this compound, which should be a light yellow liquid.[1]

  • Termination: Stop the distillation when the temperature either drops or rises sharply, or when only the black, non-volatile residue remains in the distillation flask.

  • Analysis: Analyze the collected product fraction for purity using GC or NMR.

Process Flow Diagram: Synthesis and Purification

A 1,1-Cyclobutanedicarboxylic Acid B Chlorination (SO2Cl2, Benzoyl Peroxide, Reflux) A->B C Crude Chlorinated Diacid Mixture B->C D Decarboxylation (190-210°C) C->D E Crude Product Mixture D->E F Vacuum Fractional Distillation E->F G Forerun: Cyclobutanecarboxylic Acid F->G H Main Fraction: This compound F->H I Residue: Dichlorinated Impurities, Tar F->I

Caption: Overall workflow for the synthesis and purification of this compound.

References
  • Lampman, G. M.; Aumiller, J. C. This compound. Org. Synth.1971 , 51, 73. [Link]

  • Cason, J.; Allen, C. F. H. 1,1-Cyclobutanedicarboxylic acid. Org. Synth.1941 , 21, 22. [Link]

  • Nevill, W. A.; Frank, D. S.; Trepka, R. D. The Free Radical Chlorination of 1,1-Cyclobutanedicarboxylic Acid. J. Org. Chem.1962 , 27 (1), 422–424. [Link]

  • National Research Council. 2011. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. Washington, DC: The National Academies Press. [Link]

  • Working with Hazardous Chemicals. Organic Syntheses. DOI:10.15227/orgsyn.051.0073. [Link]

Sources

stability and degradation of 3-chlorocyclobutanecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-chlorocyclobutanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions regarding the stability and degradation of this versatile chemical intermediate. My goal is to equip you with the scientific rationale behind experimental best practices, ensuring the integrity of your research.

I. Frequently Asked Questions (FAQs)

This section addresses common questions about the handling, storage, and inherent properties of this compound.

Q1: What are the ideal storage conditions for this compound?

A1: For optimal stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents and strong bases.[1][2][3] Refrigeration (2-8°C) is recommended for long-term storage to minimize potential degradation.

Q2: Is this compound sensitive to moisture?

A2: Yes, due to the presence of a secondary alkyl chloride, the compound is susceptible to hydrolysis, particularly under neutral to basic conditions. While stable in the short term, prolonged exposure to moisture, especially in non-acidic solutions, can lead to the formation of 3-hydroxycyclobutanecarboxylic acid.

Q3: Does this compound exist as isomers, and does that affect stability?

A3: Yes, this compound is typically synthesized as a mixture of cis and trans isomers.[4][5] While there is no extensive data on the differential stability of these isomers, their differing steric environments could potentially lead to different rates of degradation. It is crucial to monitor the isomeric ratio during stability studies.

Q4: What are the known impurities from its synthesis that I should be aware of?

A4: Common impurities arising from the synthesis via free-radical chlorination of 1,1-cyclobutanedicarboxylic acid include the unchlorinated starting material, cyclobutanecarboxylic acid, and dichlorinated cyclobutane derivatives.[4][5] The presence of these impurities can complicate the analysis of degradation products.

Q5: Is this compound light-sensitive?

II. Troubleshooting Guide

This section provides solutions to specific problems you might encounter during your experiments.

Problem 1: I am observing a new peak in my chromatogram after storing my sample in an aqueous buffer for 24 hours. What could it be?

  • Likely Cause: The most probable cause is the hydrolysis of the secondary chloride to the corresponding alcohol, 3-hydroxycyclobutanecarboxylic acid. The rate of hydrolysis is dependent on the pH of your buffer, with faster degradation occurring at neutral and basic pH.

  • Troubleshooting Steps:

    • Confirm Identity: If possible, use mass spectrometry (LC-MS) to determine the mass of the new peak. The expected mass would correspond to the hydroxylated product.

    • pH Control: If hydrolysis is undesirable, consider preparing your solutions in a slightly acidic buffer (pH 4-5) to slow down the substitution reaction.

    • Temperature: Lower the storage temperature of your solution to further decrease the rate of hydrolysis.

    • Consider Elimination: If you used a basic buffer, another possibility is the elimination of HCl to form cyclobutene-1-carboxylic acid. Check for a mass corresponding to this product as well.

Problem 2: My reaction yield is consistently low when using this compound as a starting material, especially when using a strong base.

  • Likely Cause: Strong, non-nucleophilic bases can promote the E2 elimination of hydrogen chloride from the cyclobutane ring, leading to the formation of cyclobutene-1-carboxylic acid. This side reaction consumes your starting material, reducing the yield of your desired product.

  • Troubleshooting Steps:

    • Base Selection: If possible, use a milder or more sterically hindered base to disfavor the elimination pathway.

    • Temperature Control: Run your reaction at the lowest possible temperature that still allows for the desired transformation to proceed at a reasonable rate. Elimination reactions are often favored at higher temperatures.

    • Reaction Monitoring: Use an in-process control (e.g., TLC, GC, or LC-MS) to monitor the formation of the elimination byproduct and optimize your reaction conditions accordingly.

Problem 3: The purity of my solid this compound has decreased over time, even when stored in what I thought were proper conditions.

  • Likely Cause: This could be due to slow degradation from exposure to atmospheric moisture or light over a prolonged period. Another possibility is the inherent thermal instability of the compound if it was exposed to elevated temperatures.

  • Troubleshooting Steps:

    • Re-evaluate Storage: Ensure the container is tightly sealed and consider storing it under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture and oxygen. Store in a dark location or use an amber vial.

    • Characterize Degradants: Use analytical techniques like GC-MS or LC-MS to identify the major degradants. This will provide clues as to the degradation pathway (e.g., hydrolysis, decarboxylation).

    • Purification: If the purity has dropped significantly, you may need to re-purify the material before use, for example, by distillation under reduced pressure.

III. Potential Degradation Pathways

Understanding the potential degradation pathways is crucial for designing stable formulations and interpreting stability data. The primary sites of reactivity on this compound are the secondary alkyl chloride and the carboxylic acid functional groups.

cluster_hydrolysis Hydrolysis (pH dependent) cluster_elimination Elimination (Base-catalyzed) cluster_thermal Thermal Degradation cluster_photo Photodegradation main This compound hydrolysis_prod 3-Hydroxycyclobutanecarboxylic Acid main->hydrolysis_prod H2O / OH- elimination_prod Cyclobutene-1-carboxylic Acid main->elimination_prod Strong Base decarboxylation_prod 1-Chlorocyclobutane + CO2 main->decarboxylation_prod Heat photo_prod Cyclobutanecarboxylic Acid + other radical products main->photo_prod UV Light

Caption: Potential degradation pathways of this compound.

IV. Experimental Protocol: Forced Degradation Study

A forced degradation study is essential to understand the intrinsic stability of a molecule.[7][8][9][10] This protocol outlines the conditions for stressing this compound.

Objective: To identify the potential degradation products and pathways of this compound under various stress conditions.

Materials:

  • This compound

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • 1 M Hydrochloric acid

  • 1 M Sodium hydroxide

  • 30% Hydrogen peroxide

  • Calibrated oven

  • Photostability chamber with UV and visible light sources

  • Analytical balance

  • Volumetric flasks and pipettes

  • HPLC or GC system with a suitable column and detector (e.g., UV, MS)

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Keep at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Keep at room temperature for 2 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation (Solution): Keep 2 mL of the stock solution at 60°C for 48 hours, protected from light.

    • Thermal Degradation (Solid): Place a small amount of solid this compound in an oven at 60°C for 48 hours.

    • Photodegradation: Expose 2 mL of the stock solution to light in a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis:

    • Before analysis, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

    • Dilute all samples to a suitable concentration with the mobile phase (for HPLC) or an appropriate solvent (for GC).

    • Analyze all stressed samples, along with a non-stressed control sample, using a validated stability-indicating analytical method (e.g., gradient HPLC-UV/MS or GC-MS).

Data Interpretation:

  • Compare the chromatograms of the stressed samples to the control.

  • Identify and quantify the new peaks (degradation products).

  • Use MS data to propose structures for the degradants.

  • Calculate the percentage of degradation in each condition.

cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_stock Prepare 1 mg/mL Stock Solution acid Acid Hydrolysis (1M HCl, 60°C) prep_stock->acid base Base Hydrolysis (1M NaOH, RT) prep_stock->base oxidation Oxidation (30% H2O2, RT) prep_stock->oxidation thermal Thermal (60°C, Solid & Solution) prep_stock->thermal photo Photolytic (ICH Q1B) prep_stock->photo neutralize Neutralize Acid/Base Samples acid->neutralize base->neutralize dilute Dilute Samples oxidation->dilute thermal->dilute photo->dilute neutralize->dilute analyze Analyze by HPLC/GC-MS dilute->analyze interpret Interpret Data analyze->interpret

Caption: Experimental workflow for a forced degradation study.

V. Summary of Expected Degradation

The following table summarizes the likely primary degradation products under different stress conditions based on the chemical nature of this compound.

Stress ConditionExpected Degradation PathwayLikely Primary Degradant(s)
Acidic (pH < 7) Slow Hydrolysis (SN1/SN2)3-Hydroxycyclobutanecarboxylic acid
Basic (pH > 7) Fast Hydrolysis (SN2), Elimination (E2)3-Hydroxycyclobutanecarboxylic acid, Cyclobutene-1-carboxylic acid
Oxidative Potential for various oxidative pathwaysDependent on specific reaction, may be complex
Thermal Decarboxylation, Dehydrochlorination1-Chlorocyclobutane, CO₂, HCl, Cyclobutene-1-carboxylic acid
Photolytic Radical DehalogenationCyclobutanecarboxylic acid and other radical-derived products

VI. References

  • Government of Canada. (n.d.). Digest on Chlorinated Paraffins. Retrieved from [Link]

  • ResearchGate. (2024). Photochemical Properties of Some Cl-Containing Halogenated Alkanes. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis and Properties of Cyclobutanecarboxylic Acid (CAS 3721-95-7). Retrieved from [Link]

  • Georganics. (n.d.). Cyclobutanecarboxylic acid - general description. Retrieved from [Link]

  • Sabinet. (n.d.). The stability of chlorinated waxes. Retrieved from [Link]

  • ResearchGate. (2024). Study of photochemical oxidation of standard chlorinated paraffins and identification of degradation products. Retrieved from [Link]

  • Cambridge Open Engage. (n.d.). Photochemical Degradation of Short-Chain Chlorinated Paraffins in Aqueous Solution by Hydrated Electrons and Hydroxyl Radicals. Retrieved from [Link]

  • ResearchGate. (2024). Kinetics of the Hydrolysis of Acyl Chlorides in Pure Water. Retrieved from [Link]

  • Vedantu. (n.d.). A secondary alkyl halide A hydrolyzed with alkaliB class 12 chemistry CBSE. Retrieved from [Link]

  • Toppr. (n.d.). Reactions of Acyl halide. Retrieved from [Link]

  • ResearchGate. (2024). Percentage of compounds degrading throughout time in the 20-year stability study. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Alkyl Halide Reactivity. Retrieved from [Link]

  • Quora. (2020). Why is acid chloride more reactive than alkyl chloride?. Retrieved from [Link]

  • MedCrave. (2016). Forced Degradation Studies. Retrieved from [Link]

  • ACS Publications. (n.d.). The Kinetics of the Hydrolysis of Acetylenic Chlorides and Their Reactions with Primary and Secondary Aliphatic Amines1. Retrieved from [Link]

  • Sparkl. (n.d.). Revision Notes - Comparison of Hydrolysis of Acyl Chlorides, Alkyl Chlorides and Aryl Chlorides. Retrieved from [Link]

  • Fiveable. (n.d.). Acid chlorides | Organic Chemistry II Class Notes. Retrieved from [Link]

  • PubMed. (2019). Degradation pathways of cyclic alkanes in Rhodococcus sp. NDKK48. Retrieved from [Link]

  • Organic Syntheses. (n.d.). This compound. Retrieved from [Link]

  • SciSpace. (2016). Forced Degradation Studies. Retrieved from [Link]

  • Pharmaceutical Technology. (n.d.). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • ACS Publications. (2024). Photochemical Fluoroalkylations with Fluorinated Gases Facilitated by a Robust Metal–Organic Framework. Retrieved from [Link]

  • National Institutes of Health. (n.d.). The Divergent Reactivity of Acid Chlorides Under Transition Metal Catalysis. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS. Retrieved from [Link]

  • PubMed. (2014). Metabolic diversity in bacterial degradation of aromatic compounds. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS. Retrieved from [Link]

  • ACS Publications. (n.d.). THERMAL DECOMPOSITION OF CYCLOBUTANE. Retrieved from [Link]

  • Google Patents. (n.d.). US3880925A - Separation and purification of cis and trans isomers. Retrieved from

  • National Institutes of Health. (n.d.). Separation of Cis-Trans Phospholipid Isomers using Reversed Phase LC with High Resolution MS Detection. Retrieved from [Link]

  • Chromatography Forum. (2014). Separation of cis/trans isomers. Retrieved from [Link]

  • Google Patents. (n.d.). CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid. Retrieved from

  • Organic Syntheses. (n.d.). 1. Procedure. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid. Retrieved from [Link]

Sources

Technical Support Center: 3-Chlorocyclobutanecarboxylic Acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for 3-chlorocyclobutanecarboxylic acid. This versatile building block is pivotal in the synthesis of complex molecules, particularly in pharmaceutical development where the cyclobutane motif is of significant interest.[1] However, its unique strained-ring structure and functional group combination can present specific challenges. This guide is structured as a series of frequently asked questions (FAQs) to directly address common issues encountered in the lab. We will delve into the causality behind these problems and provide robust, field-proven solutions to streamline your research and development efforts.

Section 1: Synthesis and Purity of Starting Material

A successful derivatization campaign begins with a high-quality starting material. The most common and efficient route to this compound is the free-radical chlorination of 1,1-cyclobutanedicarboxylic acid with sulfuryl chloride, followed by decarboxylation.[2][3]

FAQ: My synthesis of this compound resulted in a low yield and contains hard-to-separate impurities. What went wrong?

Answer:

This is a classic issue stemming from the delicate balance required during the free-radical chlorination and subsequent decarboxylation steps. The primary culprits are typically incomplete chlorination or over-chlorination.

Causality Analysis:

  • Unchlorinated Impurity (Cyclobutanecarboxylic Acid): This arises if the chlorination of the starting diacid is incomplete. The subsequent high-temperature decarboxylation step will produce cyclobutanecarboxylic acid alongside your desired product.[2]

  • Dichlorinated Impurity: Using an excessive amount of the chlorinating agent (sulfuryl chloride) in an attempt to drive the reaction to completion often leads to the formation of a dichlorinated species. This byproduct can be particularly difficult to separate from the desired monochlorinated product due to similar boiling points.[2]

Troubleshooting Protocol:

  • Stoichiometry is Key: Meticulously control the stoichiometry of sulfuryl chloride. Use only a slight excess (e.g., 1.05 equivalents) relative to the 1,1-cyclobutanedicarboxylic acid. Increasing the amount further risks dichlorination.[2][3]

  • Ensure Anhydrous Conditions: The reaction is sensitive to moisture. Before adding sulfuryl chloride, ensure your solvent (e.g., benzene) is anhydrous, for instance, by azeotropic distillation.[2]

  • Controlled Decarboxylation: After the chlorination is complete and the solvent has been removed, heat the residue carefully to 190–210°C to effect decarboxylation. Overheating can lead to decomposition and a dark, tarry residue, complicating purification.[2]

  • Purification Strategy: Fractional vacuum distillation is the most effective method for purification.

    • Collect the forerun, which will contain any unchlorinated cyclobutanecarboxylic acid.[2]

    • Carefully collect the main fraction of cis- and trans-3-chlorocyclobutanecarboxylic acid, monitoring the boiling point and refractive index.[2]

    • Leave the high-boiling dichlorinated impurities and tar in the distillation flask.

Analytical Verification:

  • Use Gas Chromatography (GC) to analyze the purity of your distilled fractions. The cis and trans isomers of the desired product will have distinct retention times, as will the unchlorinated and dichlorinated impurities.[2]

G cluster_synthesis Synthesis Troubleshooting start Start Synthesis check_impurities Analyze Crude Product (GC) start->check_impurities unchlorinated High Unchlorinated Impurity? check_impurities->unchlorinated Check Purity dichlorinated High Dichlorinated Impurity? unchlorinated->dichlorinated No fix_unchlorinated Action: Ensure anhydrous conditions & sufficient reaction time. unchlorinated->fix_unchlorinated Yes low_yield Low Yield / Tarring? dichlorinated->low_yield No fix_dichlorinated Action: Reduce SO2Cl2 stoichiometry to ~1.05 eq. dichlorinated->fix_dichlorinated Yes fix_low_yield Action: Control decarboxylation temperature (190-210°C). low_yield->fix_low_yield Yes purify Purify via Fractional Vacuum Distillation low_yield->purify No fix_unchlorinated->purify fix_dichlorinated->purify fix_low_yield->purify G cluster_amide Amide Coupling Decision Workflow start Select Amide Coupling Strategy substrate_type Substrate Type? start->substrate_type simple Simple / Unhindered Acid or Amine substrate_type->simple complex Hindered / Epimerization-Prone / Precious Amine substrate_type->complex reagent_simple Use Carbodiimide: EDC + HOBt simple->reagent_simple reagent_complex Use Uronium/Phosphonium Salt: HATU or PyBOP complex->reagent_complex protocol_simple Protocol: 1. Mix Acid, EDC, HOBt in DCM/DMF 2. Add Amine + Base (DIPEA) 3. Aqueous Workup reagent_simple->protocol_simple protocol_complex Protocol (Pre-activation): 1. Mix Acid, HATU in DMF 2. Stir 5 min 3. Add Amine + Base (DIPEA) 4. Monitor for Guanidinium Byproduct reagent_complex->protocol_complex

Sources

minimizing byproduct formation in 3-chlorocyclobutanecarboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 3-chlorocyclobutanecarboxylic acid. This resource is designed to provide in-depth troubleshooting guidance and address common challenges encountered during this synthesis. As Senior Application Scientists, we have compiled field-proven insights and scientifically grounded protocols to help you minimize byproduct formation and optimize your reaction outcomes.

I. Troubleshooting Guide: Minimizing Byproduct Formation

This section addresses specific issues that can arise during the synthesis of this compound, particularly focusing on the formation of unwanted byproducts.

Issue 1: Presence of Unreacted Cyclobutanecarboxylic Acid in the Final Product

Symptom: Your final distilled product contains a significant fraction of the starting material, cyclobutanecarboxylic acid, identified by a lower boiling point forerun during distillation.[1][2]

Root Cause Analysis:

This issue typically indicates incomplete chlorination of the starting diacid or the intermediate cyclobutanecarboxylic acid. Several factors can contribute to this:

  • Insufficient Chlorinating Agent: The stoichiometry of the chlorinating agent (e.g., sulfuryl chloride) to the starting diacid is critical. An inadequate amount will leave some of the starting material unreacted.

  • Decomposition of the Radical Initiator: The free-radical initiator, such as benzoyl peroxide, is thermally labile. If the reaction temperature is not maintained or if the initiator is old or improperly stored, its effectiveness can be compromised, leading to a lower concentration of chlorine radicals.[1]

  • Short Reaction Time: The free-radical chlorination of the cyclobutane ring is not instantaneous and requires a sufficient reaction time to go to completion.[1]

Troubleshooting Steps:

  • Verify Stoichiometry: Carefully check the molar ratio of sulfuryl chloride to 1,1-cyclobutanedicarboxylic acid. While the literature suggests a slight excess of sulfuryl chloride, simply increasing the amount can lead to other issues (see Issue 2).[1][2]

  • Initiator Quality and Addition: Use a fresh, properly stored batch of benzoyl peroxide. Add it in small portions throughout the addition of the sulfuryl chloride to maintain a steady concentration of radicals.[1]

  • Optimize Reaction Time: Ensure the reaction is refluxed for the recommended duration (e.g., 22 hours) to allow for complete chlorination.[1]

  • Anhydrous Conditions: Ensure the reaction is carried out under strictly anhydrous conditions. The presence of water can consume the chlorinating agent and affect the reaction efficiency.[1]

Issue 2: Formation of Dichlorinated Impurities

Symptom: Your product is contaminated with a dichlorinated impurity that is difficult to separate by distillation due to a close boiling point.[1][2]

Root Cause Analysis:

The formation of dichlorinated byproducts is a direct consequence of over-chlorination. The free-radical chlorination is a stepwise process, and if the reaction conditions are too harsh or the concentration of the chlorinating agent is too high, the desired monochlorinated product can undergo a second chlorination.

  • Excess Chlorinating Agent: Increasing the amount of sulfuryl chloride in an attempt to drive the reaction to completion is a common cause of dichlorination.[1][2]

  • High Reaction Temperature: Elevated temperatures can increase the rate of the second chlorination reaction relative to the first.

Troubleshooting Steps:

  • Control Stoichiometry: Avoid using a large excess of sulfuryl chloride. It is often better to have a small amount of unreacted starting material that can be more easily separated than to contend with dichlorinated impurities.[1][2]

  • Temperature Management: Maintain a steady reflux temperature. Avoid overheating the reaction mixture.

  • Gradual Addition: Add the sulfuryl chloride dropwise over a period of time to maintain a low, steady concentration in the reaction mixture. This can favor monochlorination.

Issue 3: Ring-Opening Byproducts

Symptom: You observe the formation of acyclic, linear byproducts, which can complicate purification.

Root Cause Analysis:

The cyclobutane ring is strained and can be susceptible to ring-opening reactions under certain conditions, especially with the generation of radical or ionic intermediates.[3][4]

  • High Temperatures During Decarboxylation: The decarboxylation step, if carried out at excessively high temperatures, can promote ring cleavage.[1][5]

  • Radical-Induced Ring Opening: While less common in this specific synthesis, high concentrations of radicals could potentially initiate ring-opening pathways.[6]

Troubleshooting Steps:

  • Controlled Decarboxylation: Carefully control the temperature during the decarboxylation step. Heat the residue to the recommended temperature range (190–210°C) for the specified time to effect decarboxylation without causing significant degradation.[1][2]

  • Inert Atmosphere: While not always standard for this procedure, performing the high-temperature decarboxylation under an inert atmosphere (e.g., nitrogen or argon) can help minimize oxidative side reactions that might contribute to ring opening.

II. Frequently Asked Questions (FAQs)

Q1: What is the purpose of the decarboxylation step?

The synthesis often starts with 1,1-cyclobutanedicarboxylic acid.[1][7] The initial chlorination reaction yields 3-chloro-1,1-cyclobutanedicarboxylic acid.[8] The subsequent heating step is crucial to remove one of the carboxylic acid groups as carbon dioxide, a process known as decarboxylation, to yield the final desired product, this compound.[1][5]

Q2: Why is sulfuryl chloride used as the chlorinating agent?

Sulfuryl chloride, in the presence of a radical initiator like benzoyl peroxide, is an effective reagent for free-radical chlorination.[1] For the cyclobutane ring, this method offers good selectivity for the 3-position.[1][2] Alternative chlorinating agents like thionyl chloride are typically used to convert carboxylic acids to acid chlorides, which is a different transformation.[9]

Q3: Can I use a different solvent instead of benzene?

The original procedure specifies benzene.[1] However, due to the toxicity of benzene, alternative non-polar solvents that are stable to free-radical conditions and have a suitable boiling point for reflux could be considered, such as carbon tetrachloride or chlorobenzene. Any solvent substitution would require careful optimization of the reaction conditions.

Q4: How can I effectively purify the final product?

Vacuum distillation is the recommended method for purifying this compound.[1][9] A Vigreux column can aid in separating the desired product from lower-boiling forerun (containing unreacted starting material) and higher-boiling residues (including dichlorinated byproducts and polymeric material).[1][2]

Q5: What is the expected yield of this synthesis?

The reported yield for this one-step synthesis is in the range of 40-49%.[1]

III. Experimental Protocol: Synthesis of this compound

This protocol is based on the established procedure from Organic Syntheses.[1]

Materials and Equipment:

  • 1,1-Cyclobutanedicarboxylic acid

  • Benzene (or a suitable alternative solvent)

  • Sulfuryl chloride

  • Benzoyl peroxide

  • 2-L three-necked round-bottomed flask

  • Mechanical stirrer

  • Reflux condenser

  • Addition funnel

  • Heating mantle

  • Distillation apparatus with a Vigreux column

Procedure:

  • Azeotropic Drying: In a 2-L three-necked flask equipped with a mechanical stirrer, add 172.8 g (1.200 moles) of 1,1-cyclobutanedicarboxylic acid and 1500 ml of benzene. Heat the mixture to reflux and distill off approximately 200 ml of the benzene-water azeotrope to ensure anhydrous conditions.

  • Reagent Addition: Fit the flask with an addition funnel and a reflux condenser. While stirring and maintaining reflux, add 170 g (1.26 moles) of sulfuryl chloride from the addition funnel over 40 minutes. Simultaneously, add 4.0 g of benzoyl peroxide in small portions through the top of the condenser.

  • Reflux: After the addition is complete, continue heating at reflux for 22 hours.

  • Solvent Removal: Remove the benzene by distillation.

  • Decarboxylation: Heat the remaining residue to 190–210°C for 45 minutes to induce decarboxylation.

  • Vacuum Distillation: Transfer the black residue to a smaller flask and distill under vacuum through a 6-cm Vigreux column. Collect the fraction boiling at 131–137°C (15 mm Hg) as the cis- and trans-3-chlorocyclobutanecarboxylic acid.

IV. Visualizing the Process

Workflow for Synthesis and Purification

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start with 1,1-Cyclobutanedicarboxylic Acid dry Azeotropic Drying with Benzene start->dry add_reagents Add Sulfuryl Chloride & Benzoyl Peroxide dry->add_reagents reflux Reflux for 22 hours add_reagents->reflux remove_solvent Remove Benzene by Distillation reflux->remove_solvent decarboxylate Decarboxylation (190-210°C) remove_solvent->decarboxylate distill Vacuum Distillation decarboxylate->distill product This compound distill->product

Caption: Synthesis and purification workflow.

Byproduct Formation Pathways

Byproducts cluster_main Main Reaction Pathway cluster_side Side Reactions SM Cyclobutanecarboxylic Acid (Starting Material) P This compound (Desired Product) SM->P Controlled Chlorination BP2 Unreacted Starting Material SM->BP2 Incomplete Reaction BP1 Dichlorinated Byproduct P->BP1 Over-chlorination

Caption: Byproduct formation pathways.

V. Quantitative Data Summary

ParameterRecommended Value/RangePotential Issue if Deviated
Molar Ratio (SO₂Cl₂ : Diacid)~1.05 : 1<1: Incomplete reaction>>1.1: Dichlorination[1][2]
Reflux Time22 hoursShorter: Incomplete reaction[1]
Decarboxylation Temperature190-210°CToo high: Ring opening/decomposition[1]
Product Boiling Point131-137°C @ 15 mm Hg-
Expected Yield40-49%-

VI. References

  • Organic Syntheses, Coll. Vol. 6, p. 271 (1988); Vol. 51, p. 73 (1971). [Link]

  • Ningbo Inno Pharmchem Co., Ltd. The Synthesis Pathway of Cyclobutanecarbonyl Chloride Explained. [Link]

  • Pharmaguideline. Reactions of Cyclopropane and Cyclobutane. [Link]

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Technical Support Center: Analytical Monitoring of 3-Chlorocyclobutanecarboxylic Acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical monitoring of reactions involving 3-chlorocyclobutanecarboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development who require robust and reliable methods to track reaction progress, quantify yield, and identify impurities. As a key building block in the synthesis of various pharmaceutical agents, understanding the analytical landscape for this compound is critical for process optimization and quality control.

This document moves beyond simple protocols to explain the underlying principles of method selection and troubleshooting, grounded in practical field experience and authoritative sources.

Section 1: Choosing Your Analytical Weapon: A Method Selection Guide

The choice of analytical technique is paramount and depends on the specific question you are trying to answer. Are you looking for rapid confirmation of product formation, precise quantification of reactants and products, or detailed structural elucidation of an unknown impurity?

The following decision tree provides a high-level guide for selecting the most appropriate technique for your needs.

MethodSelection start What is the primary analytical goal? goal1 Rapid Reaction Progress (Qualitative/Semi-Quantitative) start->goal1 goal2 Precise Quantification (Yield, Purity) start->goal2 goal3 Impurity Identification & Structural Elucidation start->goal3 method_nmr NMR Spectroscopy goal1->method_nmr Monitors key signals disappearing/appearing method_hplc HPLC / LC-MS goal1->method_hplc Tracks peak area changes method_gc Gas Chromatography (GC/GC-MS) (Requires Derivatization) goal2->method_gc Excellent for volatile derivatives goal2->method_hplc Versatile for non-volatile compounds goal3->method_nmr Provides detailed structural info goal3->method_hplc Coupled with MS for mass info method_ms High-Resolution MS method_hplc->method_ms For accurate mass

Caption: Decision tree for selecting an analytical method.

Section 2: Gas Chromatography (GC) - The Volatility Challenge

Gas chromatography is a powerful tool for separating and quantifying volatile compounds. However, this compound, with its polar carboxylic acid group, is non-volatile and exhibits poor chromatographic behavior (e.g., severe peak tailing) in its free form.[1] Therefore, derivatization is not optional; it is mandatory for successful GC analysis .[2]

The core principle of derivatization is to convert the polar, active hydrogen in the carboxylic acid group into a less polar, more volatile, and thermally stable functional group, such as an ester.[1][3]

Experimental Protocol: Silylation for GC-MS Analysis

This protocol details the conversion of this compound to its trimethylsilyl (TMS) ester, a common and effective derivatization strategy.

Objective: To prepare a sample for quantitative analysis of a reaction mixture by GC-MS.

Materials:

  • Reaction aliquot (e.g., 10-20 mg of the crude mixture)

  • Anhydrous Pyridine (solvent and catalyst)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Internal Standard (IS) solution (e.g., undecanoic acid in pyridine, if required for quantification)

  • GC vial with insert

Procedure:

  • Sample Preparation: Accurately weigh ~10 mg of the reaction mixture into a GC vial. If using an internal standard for precise quantification, add a known volume of the IS solution.

  • Solvent Addition: Add 200 µL of anhydrous pyridine to the vial. Cap and vortex briefly to dissolve the sample. Rationale: Pyridine is an excellent solvent for both the analyte and the reagent and acts as a catalyst by scavenging HCl produced during the reaction.

  • Derivatization: Add 100 µL of BSTFA + 1% TMCS to the vial. Cap tightly. Rationale: BSTFA is a powerful silylating agent. The TMCS catalyst accelerates the reaction, especially for sterically hindered or less reactive compounds.

  • Reaction: Heat the vial at 70°C for 30 minutes in a heating block or oven. Rationale: Heating ensures the derivatization reaction goes to completion. The completeness of the reaction is crucial for accurate and reproducible results.

  • Cooling & Analysis: Allow the vial to cool to room temperature. The sample is now ready for injection into the GC-MS.

  • GC-MS Parameters: A typical starting point for analysis is a non-polar column (e.g., DB-5ms or equivalent) with a temperature program starting at ~70°C and ramping to ~250°C. An example from a published procedure for the underivatized cis/trans isomers used a packed column at 190°C, which indicates the derivatized form will be amenable to standard conditions.[4]

GC Troubleshooting & FAQs

Q1: My chromatogram shows a broad, tailing peak at a long retention time, and my baseline is noisy. What's wrong? A: This is a classic sign of analyzing the underivatized carboxylic acid. The polar -COOH group interacts strongly with any active sites in the GC system (injector, column), leading to poor peak shape. The solution is to ensure your derivatization is complete.

Q2: I performed the silylation, but I still see the tailing peak for the free acid alongside my desired TMS-ester peak. How can I fix this? A: This indicates an incomplete derivatization reaction. Consider the following:

  • Moisture: Water is the enemy of silylation reagents. Ensure all glassware is oven-dried and use anhydrous solvents. Moisture will consume the BSTFA reagent.

  • Reagent Stoichiometry: Ensure you are using a sufficient excess of the silylating reagent. A general rule is at least a 2:1 molar ratio of BSTFA to active hydrogens in your sample.

  • Reaction Time/Temperature: For complex or sterically hindered molecules, you may need to increase the reaction time or temperature (e.g., 75°C for 45-60 minutes). Always monitor the disappearance of the starting material peak to determine optimal conditions.[2]

Q3: I see two peaks for my derivatized product. Are these impurities? A: Not necessarily. This compound exists as cis and trans stereoisomers. These isomers will likely be separated by the GC column, resulting in two distinct peaks.[4] You can confirm their identity by examining their mass spectra, which should be nearly identical.

ReagentAdvantagesDisadvantages
BSTFA / MSTFA (Silylation) Fast, clean reactions; volatile byproducts.Highly sensitive to moisture; derivatives can be hydrolytically unstable.[1]
Diazomethane (Alkylation) Quantitative and instantaneous reaction for methyl esters.[2]Toxic and potentially explosive; requires careful preparation.[2]
Alkyl Halides + Base Forms stable alkyl esters.[1]Slower reaction times; may require higher temperatures.
DMF-Dialkylacetals Reaction mixture can be injected directly; versatile.[2][3]Can be less "clean" than other methods.
Caption: Comparison of common GC derivatization reagents for carboxylic acids.

Section 3: High-Performance Liquid Chromatography (HPLC) - Taming Polarity

HPLC is often the method of choice for less volatile or thermally sensitive molecules. For this compound, reversed-phase (RP) HPLC is the most common approach.

The Challenge of Reversed-Phase Analysis

The primary challenge in RP-HPLC is achieving adequate retention for this small, polar molecule on a non-polar stationary phase (like a C18 column).[5] At neutral pH, the carboxylic acid will be deprotonated (-COO⁻), making it highly water-soluble and quick to elute with the mobile phase, often near the void volume.

The Causality of Control: To achieve retention, we must suppress the ionization of the carboxylic acid group. According to Le Chatelier's principle, by adding an acid to the mobile phase, we shift the equilibrium from the ionized form (R-COO⁻) back to the neutral, more hydrophobic protonated form (R-COOH). This neutral form interacts more strongly with the C18 stationary phase, resulting in increased retention.[6]

Experimental Protocol: RP-HPLC-UV Analysis

Objective: To monitor the consumption of a starting material and the formation of this compound.

Materials & Equipment:

  • HPLC system with UV detector

  • Reversed-Phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • HPLC-grade Acetonitrile (MeCN)

  • HPLC-grade Water

  • Acid modifier (e.g., Formic Acid or Phosphoric Acid)

  • Reaction aliquots, diluted in mobile phase

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile and Water with an acidic modifier. A good starting point is 30:70 MeCN:Water + 0.1% Formic Acid.[7] Rationale: Formic acid is volatile and MS-compatible. Phosphoric acid provides a more robustly buffered pH but is not suitable for LC-MS.[7][8]

  • Sample Preparation: Take a small aliquot of the reaction mixture (e.g., 50 µL) and dilute it in a known volume (e.g., 1 mL) of the mobile phase in an HPLC vial.

  • HPLC Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: 30:70 MeCN:H₂O + 0.1% Formic Acid (Isocratic)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection: UV at 210 nm. Rationale: The carboxyl group has a UV absorbance in the low wavelength region (~210 nm).[8]

    • Injection Volume: 10 µL

  • Analysis: Inject a standard of this compound to determine its retention time. Then, inject the prepared reaction aliquots to monitor the change in peak areas over time.

HPLC_Troubleshooting start Problem: Analyte elutes at void volume (No Retention) check1 Is the mobile phase acidic? (pH < pKa of acid) start->check1 action1 Add 0.1% Formic Acid or Phosphoric Acid to mobile phase. check1->action1 No action2 Decrease % Organic Solvent (e.g., from 30% to 10% MeCN) check1->action2 Yes end_node Retention Achieved action1->end_node action3 Consider a more polar column (e.g., C8, Cyano, or Aqueous C18) action2->action3 Still poor retention action2->end_node Retention improves action3->end_node

Caption: Troubleshooting flowchart for poor HPLC retention.

HPLC & LC-MS FAQs

Q1: I'm using 0.1% Formic Acid but my peak shape is still poor. A: While formic acid is MS-compatible, it may not be a strong enough acid to fully protonate your analyte, especially if the mobile phase has a high aqueous content. For method development using UV detection, try 0.1% Phosphoric Acid, which is a stronger acid and will ensure complete protonation, often leading to sharper peaks.[7][9]

Q2: My sensitivity is very low using LC-MS with electrospray ionization (ESI). What can I do? A: This is a common problem for small carboxylic acids, which often have poor ionization efficiency.[5][10]

  • Negative Ion Mode: Ensure you are operating in negative ion mode, as the carboxylic acid will readily lose a proton to form [M-H]⁻.

  • Derivatization: For trace-level quantification, consider a derivatization strategy to introduce a more easily ionizable group. Reagents like phenylenediamines can be used to label the carboxylic acid, significantly enhancing ESI response.[10]

Q3: Can I separate the cis and trans isomers by HPLC? A: Yes, it is often possible. The two isomers have slightly different polarities and shapes, which can be exploited. This may require significant method development, including screening different columns (e.g., C18, Phenyl-Hexyl) and optimizing the mobile phase composition and temperature. Chiral chromatography would be necessary to separate the enantiomers of a specific isomer if the synthesis is asymmetric.[11][12]

Section 4: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Structural Workhorse

NMR spectroscopy is an indispensable tool for monitoring reactions in real-time and for confirming the structure of starting materials, intermediates, and products.[13] It provides direct, quantitative information without the need for derivatization.

Monitoring a Reaction by ¹H NMR

The principle is straightforward: monitor the disappearance of signals corresponding to the starting material and the simultaneous appearance of new signals corresponding to the product.

For a reaction producing this compound, you would typically monitor:

  • Starting Material: The characteristic signals of your precursor.

  • Product: The appearance of signals in the cyclobutane region of the spectrum. The protons on a cyclobutane ring typically appear as complex multiplets.[14][15] The chemical shift for the protons in unsubstituted cyclobutane is around 1.96 ppm.[16][17] Substitution will cause shifts from this value.

Experimental Protocol: ¹H NMR Reaction Monitoring

Objective: To determine the % conversion of a reaction by analyzing a crude aliquot.

Materials & Equipment:

  • NMR Spectrometer

  • NMR tubes

  • Deuterated solvent (e.g., CDCl₃)

  • Internal Standard (e.g., 1,3,5-trimethoxybenzene or similar, with a known mass)

Procedure:

  • Prepare Internal Standard Stock: Accurately weigh a known amount of an inert internal standard (IS) into a volumetric flask and dissolve in the deuterated solvent (e.g., CDCl₃). The IS should have a simple, sharp singlet in a region of the spectrum that does not overlap with reactant or product signals.

  • Sample Preparation (t=0): Before initiating the reaction, withdraw a small, accurately weighed sample of the starting material. Add it to an NMR tube, then add a precise volume (e.g., 500 µL) of the IS stock solution.

  • Acquire t=0 Spectrum: Run a standard ¹H NMR spectrum. Integrate the characteristic peak of the starting material and the singlet of the internal standard. This provides your baseline ratio.

  • Run Reaction & Sample Periodically: Start the reaction. At various time points (e.g., 1h, 4h, 24h), withdraw a small aliquot. Crucially, the mass of this aliquot does not need to be known precisely.

  • Prepare Time-Point Samples: Add the reaction aliquot to an NMR tube containing the same precise volume (500 µL) of the IS stock solution used previously.

  • Acquire Spectra & Calculate Conversion: Run a spectrum for each time point. Identify a characteristic, well-resolved peak for the product. Calculate the % conversion using the following logic:

    • Compare the integral of the product peak to the integral of the constant internal standard peak.

    • The growth of the product integral relative to the IS integral is directly proportional to the amount of product formed.

NMR FAQs

Q1: The proton signals for my cyclobutane ring are a complex multiplet. How can I be sure it's my product? A: This is expected. The protons on the cyclobutane ring are spin-coupled to each other, often resulting in complex splitting patterns that are not easily interpreted by simple n+1 rules.[15] To confirm the structure:

  • ¹³C NMR: A ¹³C NMR spectrum will show the number of unique carbons.

  • 2D NMR: Techniques like COSY (to see H-H correlations) and HSQC (to see C-H correlations) are invaluable for definitively assigning the structure.

  • Spiking: Add a small amount of an authentic standard of this compound to your NMR sample. If the complex multiplet increases in intensity, it confirms the identity of your product.

Q2: Can I use NMR to determine the cis/trans ratio? A: Absolutely. The chemical environments of the protons in the cis and trans isomers are different, leading to distinct sets of signals in the ¹H NMR spectrum.[14] By integrating a well-resolved signal unique to the cis isomer and one unique to the trans isomer, you can directly determine their molar ratio in the mixture.

References

  • Vertex AI Search Grounding, GC Derivatization.
  • Bell, E. W., et al. (2003). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews - ACS Publications.
  • Encyclopedia of Chromatography. (n.d.). Acids: Derivatization for GC Analysis.
  • Appiah-Opong, R., et al. (2013). Derivatization Reactions and Reagents for Gas Chromatography Analysis. ResearchGate.
  • Ros, A., et al. (2019). NMR and Computational Studies on the Reactions of Enamines with Nitroalkenes That May Pass through Cyclobutanes. ACS Omega - ACS Publications.
  • Chan, T., et al. (2023). A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography–Mass Spectrometry. Analytical Chemistry - ACS Publications.
  • Sigma-Aldrich. (n.d.). The Use of Derivatization Reagents for Gas Chromatography (GC).
  • Lampman, G. M., & Aumiller, J. C. (1988). This compound. Organic Syntheses. Available at: [Link]

  • Seeberger, P. H., et al. (n.d.). Desymmetrization of Prochiral Cyclobutanones via Nitrogen Insertion: A Concise Route to Chiral γ‐Lactams. NIH. Available at: [Link]

  • ResearchGate. (2003). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Request PDF. Available at: [Link]

  • ResearchGate. (n.d.). NMR Spectroscopy of Cyclobutanes. Request PDF. Available at: [Link]

  • ResearchGate. (n.d.). Diversified Synthesis of Chiral Fluorinated Cyclobutane Derivatives Enabled by Regio‐ and Enantioselective Hydroboration. Request PDF. Available at: [Link]

  • Doc Brown's Advanced Organic Chemistry. (n.d.). cyclobutane low high resolution H-1 proton nmr spectrum. Available at: [Link]

  • ResearchGate. (n.d.). NMR Spectroscopy of Cyclobutanes. Request PDF. Available at: [Link]

  • Kumar, A., et al. (2022). An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer. PubMed Central. Available at: [Link]

  • University of Windsor. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. Available at: [Link]

  • LGC. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. Available at: [Link]

  • Baranac-Stojanović, M., & Stojanović, M. (2013). 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. PubMed. Available at: [Link]

  • Organic Syntheses Procedure. (n.d.). Preparation of Cyclobutenone. Available at: [Link]

  • SIELC Technologies. (n.d.). Separation of Cyclobutanecarboxylic acid on Newcrom R1 HPLC column. Available at: [Link]

  • ResearchGate. (n.d.). Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids. Available at: [Link]

  • Mele, A., et al. (2015). Chiral Cyclobutane β-Amino Acid-Based Amphiphiles: Influence of Cis/Trans Stereochemistry on Solution Self-Aggregation and Recognition. PubMed. Available at: [Link]

  • ResearchGate. (n.d.). Working with Hazardous Chemicals. Available at: [Link]

  • Shimadzu. (n.d.). Various Analysis Techniques for Organic Acids and Examples of Their Application. Available at: [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information. Available at: [Link]

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improving the yield of 3-chlorocyclobutanecarboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.## Technical Support Center: Synthesis of 3-Chlorocyclobutanecarboxylic Acid

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals to navigate the nuances of this synthesis, improve yields, and troubleshoot common experimental hurdles. The information presented here is synthesized from established protocols and field-proven insights to ensure scientific integrity and practical applicability.

Introduction

This compound is a valuable building block in medicinal chemistry and materials science, prized for the conformational rigidity imparted by its strained cyclobutane ring.[1] The most common and scalable synthesis proceeds via a free-radical chlorination of 1,1-cyclobutanedicarboxylic acid, followed by a thermal decarboxylation step.[2][3] While seemingly straightforward, this process involves critical parameters that can significantly impact yield and purity. This guide provides a structured, question-and-answer approach to address the specific challenges you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is the standard, most reliable method for synthesizing this compound?

The most widely cited and robust method is the one-step chlorination and decarboxylation of 1,1-cyclobutanedicarboxylic acid.[2] This procedure, detailed in Organic Syntheses, involves reacting the diacid with sulfuryl chloride (SO₂Cl₂) using benzoyl peroxide as a radical initiator, followed by heating to induce decarboxylation.[2][3]

Q2: What is a realistic yield to expect from this synthesis?

Reported yields for the purified, distilled product typically range from 40% to 49%.[2] Yields outside this range often point to specific, correctable issues in the reaction setup, reagent stoichiometry, or purification process.

Q3: What are the primary impurities I should anticipate in my crude product?

The main impurities are typically:

  • Cyclobutanecarboxylic acid: Arises from incomplete chlorination of the starting diacid.[2][3]

  • Dichlorinated cyclobutanecarboxylic acids: Result from over-chlorination and are noted to be difficult to separate from the desired product by distillation.[2][3]

Q4: Is the final product a single stereoisomer?

No, the synthesis produces a mixture of cis- and trans-This compound.[2] Gas chromatography (GC) analysis typically shows two distinct peaks for these isomers.[3] For most applications, the isomeric mixture is used directly. Chiral separation, if required, would necessitate a subsequent resolution step.

Troubleshooting Guide: From Low Yields to Purity Concerns

This section addresses specific problems encountered during the synthesis. The underlying logic for each troubleshooting step is explained to empower you to make informed decisions in your experiments.

Section 1: Low Final Yield

Q: My final, distilled yield is well below 40%. What are the most probable causes?

A low yield is a common issue that can stem from problems in the chlorination, decarboxylation, or purification stages. A systematic approach is required to diagnose the root cause. The most frequent culprits are incomplete chlorination, product degradation during decarboxylation, and mechanical losses during purification.

To pinpoint the issue, it is highly recommended to take an aliquot of the crude product (after benzene removal but before decarboxylation) for analysis (e.g., ¹H NMR or GC-MS after derivatization) to assess the efficiency of the chlorination step.

LowYieldTroubleshooting start Low Final Yield (<40%) check_crude Analyze Crude Product Pre-Decarboxylation start->check_crude sub_node_1 High % of Starting Material / Cyclobutanecarboxylic Acid in Final Product check_crude->sub_node_1 Incomplete Chlorination sub_node_2 Significant Charring / Large Black Residue check_crude->sub_node_2 Degradation sub_node_3 Crude Product Looks Good, But Final Yield is Low check_crude->sub_node_3 Purification Issue sol_1 Review Chlorination Protocol: - Ensure anhydrous conditions. - Check initiator quality/quantity. - Verify SO₂Cl₂ stoichiometry. sub_node_1->sol_1 sol_2 Optimize Decarboxylation: - Use precise temperature control (190-210°C). - Minimize heating time. - Ensure efficient vacuum. sub_node_2->sol_2 sol_3 Refine Purification Technique: - Use an efficient Vigreux column. - Ensure vacuum integrity. - Minimize transfer losses. sub_node_3->sol_3

Caption: Troubleshooting Flowchart for Low Yield.

Q: My GC analysis shows a large peak for cyclobutanecarboxylic acid. How do I prevent this?

This is a clear indication of incomplete chlorination.[2][3] The unchlorinated 1,1-cyclobutanedicarboxylic acid undergoes decarboxylation to yield cyclobutanecarboxylic acid, which then co-distills as a forerun.

  • Causality & Solution:

    • Moisture: The reaction is sensitive to water. Ensure your starting diacid is thoroughly dried and the benzene solvent is anhydrous. The established procedure includes an azeotropic distillation to remove water before adding reagents.[2]

    • Initiator Quality: Benzoyl peroxide is a radical initiator that starts the chain reaction. Ensure it is fresh and has not degraded. Add it in small portions during the sulfuryl chloride addition as specified.[2]

    • Reaction Time: The chlorination requires a prolonged reflux period (e.g., 22 hours) to proceed to completion.[2] Do not shorten this heating period.

Q: I observed significant charring and a large, black, intractable residue after decarboxylation, resulting in a poor yield.

This points to product degradation at the high temperatures required for decarboxylation (190–210°C).[2]

  • Causality & Solution:

    • Temperature Control: Overheating can cause polymerization and decomposition. Use a well-controlled heating mantle with a thermocouple or an oil/sand bath to maintain the temperature strictly within the recommended 190–210°C range.

    • Heating Duration: Heat only long enough to complete the decarboxylation, which is typically marked by the cessation of gas (CO₂) evolution. The standard procedure suggests around 45 minutes.[2] Prolonged heating at this temperature is detrimental.

    • Residual Impurities: The presence of unreacted benzoyl peroxide or other side products can sometimes catalyze decomposition. Ensure the chlorination reaction has gone to completion.

Section 2: Product Purity

Q: My distilled product is contaminated with a dichlorinated impurity that is difficult to remove.

This is a classic problem of over-chlorination. The free-radical chlorination is selective for the 3-position on the cyclobutane ring, but it is not perfectly so, and forcing the reaction can lead to a second chlorination event.[2][3]

  • Causality & Solution: The primary cause is using an excess of sulfuryl chloride. The Organic Syntheses procedure explicitly warns that increasing the amount of sulfuryl chloride to reduce unchlorinated starting material will instead increase the formation of a dichlorinated impurity.[2][3]

    • Action: Adhere strictly to the recommended stoichiometry. It is better to have a small amount of easily separable cyclobutanecarboxylic acid in the forerun than an inseparable dichlorinated impurity in your main product fraction. A slight molar excess (e.g., 1.05 equivalents) of sulfuryl chloride is typical.[2]

Q: The forerun of my distillation is very large, reducing the isolated yield of the main fraction.

The forerun consists mainly of cyclobutanecarboxylic acid and some of the desired product.[2] A large forerun directly correlates with the issue of incomplete chlorination as discussed in the low yield section. By improving the chlorination efficiency (ensuring anhydrous conditions, initiator quality, and sufficient reaction time), you will minimize the formation of cyclobutanecarboxylic acid and thus reduce the volume of the forerun.

Experimental Protocols & Data

Protocol 1: Synthesis of this compound

This protocol is adapted from Organic Syntheses, Coll. Vol. 6, p.271 (1988); Vol. 51, p.73 (1971).[2]

Step-by-Step Methodology:

  • Setup: In an efficient fume hood, charge a 2-L three-necked round-bottomed flask with 1,1-cyclobutanedicarboxylic acid (172.8 g, 1.20 moles) and benzene (1500 mL). Equip the flask with a mechanical stirrer, a Dean-Stark trap (or equivalent setup for azeotropic removal of water), and a reflux condenser.

  • Anhydrous Conditions: Stir and heat the mixture to reflux. Distill off approximately 200 mL of the benzene/water azeotrope to ensure the system is anhydrous.

  • Reagent Addition: Replace the Dean-Stark trap with an addition funnel. While maintaining reflux and stirring, add sulfuryl chloride (170 g, 1.26 moles) from the addition funnel over a 40-minute period. Simultaneously, add benzoyl peroxide (4.0 g) in small portions through the top of the condenser.

  • Chlorination Reaction: An induction period is often observed, followed by the evolution of HCl and SO₂ gas. After the addition is complete, maintain the mixture at reflux for 22 hours.

  • Solvent Removal: After the reflux period, remove the benzene by distillation.

  • Decarboxylation: Heat the dark residual oil in a bath at 190–210°C for 45 minutes, or until the evolution of CO₂ ceases.

  • Purification: Allow the black residue to cool slightly before transferring it to a smaller flask suitable for vacuum distillation. Distill the product under vacuum through a short Vigreux column.

Data Summary
CompoundMolar Mass ( g/mol )Boiling Point (°C)Expected YieldNotes
1,1-Cyclobutanedicarboxylic Acid144.13N/A (Solid)N/AStarting material. Must be dry.
Cyclobutanecarboxylic Acid100.12191-194 (760 mm Hg)VariableMain component of the forerun.[2]
This compound 134.56 131–137 (15 mm Hg) 40-49% Product (cis/trans mixture). [2]
Dichlorinated Impurity~169.00Higher than productMinimizeDifficult to separate by distillation.[2]

Visualized Workflow

SynthesisWorkflow A 1. Dry 1,1-Cyclobutane- dicarboxylic Acid in Benzene (Azeotropic Distillation) B 2. Add SO₂Cl₂ and Benzoyl Peroxide A->B C 3. Reflux for 22h (Chlorination) B->C D 4. Remove Benzene (Distillation) C->D E 5. Heat Residue (190-210°C, 45 min) (Decarboxylation) D->E F 6. Purify by Vacuum Distillation E->F G Final Product: 3-Chlorocyclobutane- carboxylic Acid F->G

Caption: Key Stages of the Synthesis Workflow.

References

  • Roos, O. G.; Marvel, C. S. (1971). "this compound". Organic Syntheses, 51, 73. doi:10.15227/orgsyn.051.0073. [Link]

  • Wiberg, K. B. (1965). "1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity". The Journal of Organic Chemistry, 30(4), 101–104. [Link]

  • Casanova, J.; Werner, N. D. (1963). "1,1-CYCLOBUTANEDICARBOXYLIC ACID". Organic Syntheses, 43, 22. doi:10.15227/orgsyn.043.0022. [Link]

  • Wessjohann, L. A., et al. (2022). "Cyclobutanes in Small‐Molecule Drug Candidates". ChemMedChem, 17(1), e202100483. doi:10.1002/cmdc.202100483. [Link]

  • Master Organic Chemistry. (2014). "Ring Strain In Cyclopropane And Cyclobutane". [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to the Characterization and Validation of 3-Chlorocyclobutanecarboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: The Rising Importance of the Cyclobutane Motif

In the landscape of modern medicinal chemistry, the cyclobutane ring has emerged as a valuable structural motif. Its inherent ring strain and well-defined three-dimensional geometry offer a unique scaffold for the design of novel therapeutics. Among these, 3-chlorocyclobutanecarboxylic acid and its derivatives serve as critical building blocks, providing a synthetically versatile handle for further chemical elaboration.[1] The presence of the chlorine atom and the carboxylic acid functionality allows for a diverse range of chemical transformations, making these compounds highly sought after as intermediates in drug development.[]

However, the very features that make these molecules attractive also present unique challenges in their characterization and validation. The conformational rigidity of the cyclobutane ring, the potential for cis/trans isomerism, and the reactivity of the chloro-substituent necessitate a multi-faceted analytical approach to ensure the identity, purity, and stability of these intermediates. This guide provides a comprehensive framework for the robust characterization and validation of this compound derivatives, drawing upon established analytical principles and field-proven insights to ensure the integrity of your research and development programs.

Section 1: The Analytical Workflow: A Strategy for Comprehensive Validation

A successful validation program is not merely a sequence of analytical tests but an integrated strategy. Each technique provides a piece of the puzzle, and together, they create a comprehensive profile of the molecule. The workflow should be designed to move from broad structural confirmation to detailed purity analysis and, finally, to the assessment of critical physicochemical properties.

Below is a logical workflow for the characterization and validation of a novel this compound derivative.

Validation_Workflow cluster_0 Phase 1: Synthesis & Initial Assessment cluster_1 Phase 2: Structural Elucidation cluster_2 Phase 3: Purity & Impurity Profiling cluster_3 Phase 4: Final Validation Synthesis Synthesis of Derivative Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification Crude Product NMR NMR Spectroscopy (1H, 13C, COSY, HSQC) Purification->NMR Structural Confirmation MS Mass Spectrometry (HRMS, GC-MS) Purification->MS FTIR FTIR Spectroscopy Purification->FTIR HPLC HPLC-UV/MS (Purity, Impurities) NMR->HPLC Purity Assessment MS->HPLC FTIR->HPLC Chiral_HPLC Chiral HPLC (Enantiomeric Purity) HPLC->Chiral_HPLC If Chiral DSC Differential Scanning Calorimetry (Purity) HPLC->DSC Orthogonal Purity Check Validated_Intermediate Validated Intermediate for Drug Development HPLC->Validated_Intermediate Chiral_HPLC->Validated_Intermediate DSC->Validated_Intermediate

Caption: Overall workflow for characterization and validation.

Section 2: Definitive Structural Elucidation

The first principle of validation is confirming that you have, in fact, synthesized the intended molecule. A combination of spectroscopic techniques is essential for an unambiguous structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure

NMR is the most powerful tool for determining the precise connectivity and stereochemistry of organic molecules. For cyclobutane derivatives, specific NMR experiments are crucial.

  • ¹H NMR: The proton NMR spectrum provides information on the electronic environment and connectivity of hydrogen atoms. For a this compound, one would expect complex splitting patterns due to the restricted rotation of the cyclobutane ring. The chemical shifts of the protons on the cyclobutane ring are typically found in the range of 1.5-3.5 ppm.[3] The coupling constants (J-values) between adjacent protons can provide valuable information about their dihedral angles and thus the stereochemistry (cis/trans) of the substituents.[4]

  • ¹³C NMR: This technique reveals the number of unique carbon environments. The carboxylic acid carbon will appear significantly downfield (>170 ppm), while the carbon bearing the chlorine atom will be in the range of 50-70 ppm.

  • 2D NMR (COSY, HSQC): Correlation Spectroscopy (COSY) is invaluable for establishing proton-proton coupling networks, confirming the connectivity within the cyclobutane ring. Heteronuclear Single Quantum Coherence (HSQC) correlates each proton to its directly attached carbon, allowing for unambiguous assignment of both ¹H and ¹³C signals.

Causality in Experimental Choice: We don't just run these experiments; we use them to answer specific questions. Is the chlorine atom cis or trans to the carboxylic acid? The magnitude of the ³J(HH) coupling constants, which can be determined from a high-resolution ¹H NMR spectrum, can help distinguish between these isomers.[5]

Mass Spectrometry (MS): Confirming Molecular Weight and Elemental Composition

Mass spectrometry provides the molecular weight of the compound, offering a fundamental check of its identity.

  • High-Resolution Mass Spectrometry (HRMS): This is non-negotiable for novel compounds. HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental formula. This is critical to distinguish between compounds with the same nominal mass but different atomic compositions.

  • Isotopic Pattern Analysis: The presence of a chlorine atom is readily confirmed by its characteristic isotopic signature. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 natural abundance.[6][7] This results in two molecular ion peaks in the mass spectrum, [M]⁺ and [M+2]⁺, with a relative intensity ratio of approximately 3:1, providing definitive evidence for the presence of a single chlorine atom.[6][8]

  • Fragmentation Analysis (GC-MS or MS/MS): By analyzing the fragmentation pattern, one can deduce structural features. Common fragmentation pathways for these molecules include the loss of the chlorine atom, the carboxylic acid group, or cleavage of the cyclobutane ring.[7][9]

Analytical_Integration center_node Validated Structure of 3-Chlorocyclobutanecarboxylic Acid Derivative NMR NMR (¹H, ¹³C, 2D) NMR->center_node Connectivity & Stereochemistry MS Mass Spectrometry (HRMS, Isotope Pattern) MS->center_node Molecular Formula & Halogen Presence HPLC Chromatography (Purity, Isomer Ratio) HPLC->center_node Purity & Isomeric Composition FTIR FTIR (Functional Groups) FTIR->center_node Key Functional Groups (C=O, C-Cl)

Caption: Integration of analytical data for structural validation.

Section 3: Purity Assessment and Impurity Profiling

For any intermediate destined for drug development, purity is paramount. Even small amounts of impurities can have significant impacts on the efficacy and safety of the final drug product.[][10]

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity

HPLC with UV detection is the workhorse for purity analysis. A well-developed HPLC method can separate the main compound from process-related impurities and degradation products.

Protocol: A Self-Validating HPLC Purity Method

  • Column Selection: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is a good starting point.

  • Mobile Phase: A gradient elution is typically required to resolve impurities with a wide range of polarities.

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program (Example):

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-22 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm (where the carboxylic acid chromophore absorbs).

  • System Suitability: Before sample analysis, inject a standard solution multiple times. The retention time and peak area should have a relative standard deviation (RSD) of <2%. This ensures the system is performing consistently.

  • Quantification: Purity is typically determined by area percent, assuming all impurities have a similar response factor at the chosen wavelength. For regulatory filings, reference standards for known impurities may be required for accurate quantification.

Comparative Analysis: Chiral vs. Achiral Separations

If the this compound derivative is chiral, assessing its enantiomeric purity is critical. This requires a specialized chiral HPLC method.

Parameter Standard (Achiral) HPLC Chiral HPLC
Objective Determine purity relative to process impurities and degradation products.Separate and quantify the two enantiomers.
Stationary Phase C18, C8 (non-chiral)Chiral Stationary Phase (CSP), e.g., polysaccharide-based (Cellulose, Amylose)[11]
Mobile Phase Water/Acetonitrile/Methanol gradients.[12]Often normal phase (e.g., Hexane/Ethanol) or specialized polar organic modes.[13]
Key Output Purity (%)Enantiomeric Excess (% ee)
Underlying Principle Separation based on hydrophobicity.Separation based on transient diastereomeric interactions with the CSP.[14]

Trustworthiness through Orthogonal Methods: Relying on a single analytical technique is risky. An orthogonal method, which measures the same property by a different principle, provides a higher level of confidence. Differential Scanning Calorimetry (DSC) is an excellent orthogonal technique for purity assessment of crystalline solids.[10] It measures purity based on the melting point depression caused by impurities, a thermodynamic property independent of chromatographic behavior.[10]

Section 4: Conclusion: A Framework for Confidence

The characterization and validation of this compound derivatives demand a rigorous, multi-technique approach. By integrating data from NMR for structural elucidation, mass spectrometry for molecular formula confirmation, and a combination of chromatographic and thermal methods for purity assessment, researchers can build a comprehensive data package. This not only ensures the quality and consistency of these critical intermediates but also provides a solid foundation for their successful application in drug discovery and development programs. Adhering to a self-validating analytical workflow, as outlined in this guide, is essential for maintaining scientific integrity and accelerating the path to novel therapeutics.

References

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  • The Importance of Purity Determination of Pharmaceuticals. NETZSCH Analyzing & Testing. Available at: [Link]

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  • Purity determination of the starting materials used in the synthesis of pharmaceutical substances. ResearchGate. Available at: [Link]

  • Small Molecule Hit Identification and Validation. Broad Institute. Available at: [Link]

  • Two-dimensional 1H NMR study of two cyclobutane type photodimers of thymidylyl-(3'----5')-thymidine. PubMed. Available at: [Link]

  • cyclobutane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclobutane 1-H nmr. doc brown's advanced organic chemistry revision notes. Available at: [Link]

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A Comparative Guide to the Synthetic Routes of 3-Chlorocyclobutanecarboxylic Acid for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of a Strained Scaffold in Drug Discovery

3-Chlorocyclobutanecarboxylic acid is a valuable building block in medicinal chemistry. Its rigid, three-dimensional structure provides a unique scaffold that can impart favorable pharmacokinetic properties to drug candidates, such as improved metabolic stability and receptor binding affinity. The presence of both a carboxylic acid and a chlorine atom offers orthogonal handles for further chemical modification, making it a versatile intermediate in the synthesis of complex molecular architectures. However, the synthesis of this strained cyclic compound presents several challenges, including regioselectivity, stereoselectivity, and the potential for side reactions. This guide provides a comparative analysis of the primary synthetic routes to this compound, offering insights into the experimental rationale and providing detailed protocols to aid researchers in selecting the most appropriate method for their specific needs.

Route 1: Free-Radical Chlorination of 1,1-Cyclobutanedicarboxylic Acid

This is a well-established and direct one-step approach to a mixture of cis- and trans-3-chlorocyclobutanecarboxylic acid.[1] The underlying principle of this synthesis is the free-radical halogenation of the cyclobutane ring, followed by in-situ decarboxylation.

Mechanism and Experimental Rationale

The reaction is initiated by the homolytic cleavage of a radical initiator, typically benzoyl peroxide, upon heating. The resulting radicals abstract a chlorine atom from sulfuryl chloride (SO₂Cl₂) to generate a chlorine radical. This highly reactive chlorine radical then abstracts a hydrogen atom from the 3-position of the 1,1-cyclobutanedicarboxylic acid. The selectivity for the 3-position is noteworthy, as free-radical chlorination of acyclic carboxylic acids often leads to a mixture of positional isomers.[1] In the cyclobutane ring, the 3-position is sterically more accessible and the resulting secondary radical is relatively stable.

The subsequent reaction of the cyclobutyl radical with another molecule of sulfuryl chloride propagates the chain and yields 3-chloro-1,1-cyclobutanedicarboxylic acid. The final step is a thermal decarboxylation at elevated temperatures (190–210°C) to afford the desired product.[1]

The choice of sulfuryl chloride is critical; it serves as a more convenient and selective source of chlorine radicals compared to gaseous chlorine. Benzene is often used as the solvent due to its ability to dissolve the starting diacid and its stability under radical conditions.[1]

Caption: Conceptual pathway for diastereoselective synthesis.

Advantages and Disadvantages

The main advantage of this type of approach is the high diastereoselectivity, providing access to a single isomer. This is crucial for structure-activity relationship (SAR) studies in drug discovery. However, this is a multi-step synthesis, which can result in a lower overall yield compared to the one-step free-radical chlorination. The synthesis of the starting 3-chlorocyclobutanone would also be required.

Alternative and Emerging Synthetic Strategies

Synthesis from 3-Hydroxycyclobutanecarboxylic Acid Derivatives

Another potential route involves the conversion of a hydroxyl group at the 3-position to a chlorine atom. This can be achieved through a Mitsunobu reaction, which proceeds with inversion of stereochemistry. [2]For instance, a cis-3-hydroxycyclobutanecarboxylic acid ester could be converted to the trans-3-chloro derivative. This method offers excellent stereocontrol but requires the synthesis of the stereochemically pure starting alcohol.

[2+2] Cycloaddition Reactions

Photochemical or metal-catalyzed [2+2] cycloaddition reactions are powerful methods for constructing cyclobutane rings with a high degree of stereocontrol. [3]While not directly reported for this compound itself, this strategy could be employed by reacting a suitable chloro-substituted ketene with an appropriate alkene, followed by functional group manipulation. The development of asymmetric catalysts for these reactions could provide a route to enantiomerically pure products.

Comparison of Synthetic Routes

FeatureRoute 1: Free-Radical ChlorinationRoute 2: Diastereoselective Reduction (Adapted)Alternative: From 3-Hydroxy Derivative
Starting Material 1,1-Cyclobutanedicarboxylic Acid3-Chlorocyclobutanonecis- or trans-3-Hydroxycyclobutanecarboxylic acid ester
Number of Steps 1 (plus starting material synthesis)MultipleMultiple
Yield 40-49% [1]Potentially lower overall yieldVariable, depends on each step
Stereoselectivity None (produces cis/trans mixture) [1]High (cis selective) [4][5][6][7]High (with inversion of configuration) [2]
Key Reagents Sulfuryl chloride, Benzoyl peroxideSodium borohydride, Meldrum's acidDiethyl azodicarboxylate, Triphenylphosphine, a chlorine source
Advantages Simple, direct, readily available starting materials.High stereocontrol, access to a single isomer.Excellent stereocontrol.
Disadvantages No stereocontrol, moderate yield, side reactions.Multi-step, lower overall yield, requires specific starting material.Multi-step, requires stereochemically pure starting material.

Experimental Protocols

Protocol 1: Synthesis of cis- and trans-3-Chlorocyclobutanecarboxylic Acid via Free-Radical Chlorination

[1] Caution: This procedure involves benzene, a known carcinogen, and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • Apparatus Setup: A 2-L, three-necked, round-bottomed flask is equipped with a mechanical stirrer, an addition funnel, and a reflux condenser fitted with a drying tube.

  • Azeotropic Distillation: The flask is charged with 172.8 g (1.200 moles) of 1,1-cyclobutanedicarboxylic acid and 1500 mL of benzene. The mixture is heated to reflux with stirring, and approximately 200 mL of the benzene-water azeotrope is distilled off to ensure anhydrous conditions.

  • Reagent Addition: The mixture is allowed to cool slightly, and then heating and stirring are resumed. A solution of 170 g (1.26 moles) of sulfuryl chloride is added dropwise from the addition funnel over 40 minutes. Simultaneously, 4.0 g of benzoyl peroxide is added in small portions through the top of the condenser.

  • Reaction: After the addition is complete, the mixture is heated at reflux for 22 hours.

  • Decarboxylation: The benzene is removed by distillation. The residue is then heated to 190–210°C for 45 minutes to effect decarboxylation.

  • Purification: The crude product is distilled under vacuum to yield 65–79 g (40–49%) of a mixture of cis- and trans-3-chlorocyclobutanecarboxylic acid as a light-yellow liquid.

Protocol 2: Conceptual Diastereoselective Reduction for cis-3-Substituted Cyclobutane Carboxylic Acid (Based on)[2]
  • Reduction: To a solution of the cyclobutylidene Meldrum's acid derivative (1 equivalent) in anhydrous THF at -5°C is added sodium borohydride (1.2 equivalents) portion-wise.

  • Quenching: The reaction is stirred at low temperature until completion (monitored by TLC) and then quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Hydrolysis and Decarboxylation: The crude product is then subjected to acidic or basic hydrolysis followed by heating to induce decarboxylation to yield the cis-carboxylic acid.

  • Purification: The final product is purified by recrystallization or column chromatography.

Conclusion and Future Outlook

The synthesis of this compound offers a classic choice between a direct, non-selective method and a more complex, stereoselective route. The free-radical chlorination of 1,1-cyclobutanedicarboxylic acid remains a viable option for producing a mixture of isomers for initial screening or when stereochemistry is not critical. However, for the development of modern therapeutics, where single-isomer drugs are the standard, diastereoselective or enantioselective methods are indispensable.

Future research in this area will likely focus on the development of catalytic, enantioselective methods for the direct synthesis of this compound. This could involve asymmetric [2+2] cycloadditions or the catalytic asymmetric chlorination of cyclobutanecarboxylic acid derivatives. Such advancements would significantly streamline the synthesis of this important building block and accelerate the discovery of new drug candidates incorporating the cyclobutane scaffold.

References

  • Lampman, G. M.; Aumiller, J. C. This compound. Org. Synth.1971 , 51, 109. [Link]

  • Majima, K.; Yamano, M. Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold for TAK-828F, a Potent Retinoic Acid Receptor-Related Orphan Receptor (ROR)-γt Inverse Agonist. J. Org. Chem.2021 , 86 (17), 11464–11471. [Link]

  • Majima, K.; Yamano, M. Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold for TAK-828F, a Potent Retinoic Acid Receptor-Related Orphan Receptor (ROR)-γt Inverse Agonist. ACS Publications. 2021 . [Link]

  • Ye, Z., et al. Highly Stereoselective Direct Construction of Diaryl‐Substituted Cyclobutanes. ChemistrySelect2019 , 4(1), 135-138. [Link]

  • Majima, K.; Yamano, M. Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold for TAK-828F, a Potent Retinoic Acid Receptor-Related Orphan Receptor (ROR)-γt Inverse Agonist. The Journal of Organic Chemistry. 2021 . [Link]

  • Synthesis method of trans-3-hydroxycyclobutylformic acid. CN108129288B.

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A Comparative Guide to the Biological Activity of 3-Chlorocyclobutanecarboxylic Acid Analogues for CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Constrained GABA Analogues

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS), playing a crucial role in maintaining the balance between neuronal excitation and inhibition.[1] Dysregulation of the GABAergic system is implicated in a variety of neurological and psychiatric disorders, including epilepsy, anxiety, and neuropathic pain.[1] Consequently, molecules that can modulate GABAergic neurotransmission are of significant therapeutic interest.

Direct administration of GABA is largely ineffective as it does not efficiently cross the blood-brain barrier.[2] This has led to the development of GABA analogues, molecules structurally similar to GABA, designed to overcome this limitation and modulate the GABA system through various mechanisms.[1][2] Among these, conformationally restricted analogues, such as those built on a cyclobutane scaffold, offer a promising strategy to enhance potency and selectivity for specific components of the GABAergic system, including GABA transporters and enzymes.

This guide focuses on analogues of 3-chlorocyclobutanecarboxylic acid, a class of compounds that, due to their constrained four-membered ring and the presence of a key substituent at the 3-position, present a unique scaffold for probing and modulating GABAergic signaling. We will explore how stereochemistry and the nature of the substituent at the 3-position influence their biological activity.

Mechanism of Action: Modulating the GABAergic Synapse

The primary mechanism by which many cyclobutane-based GABA analogues exert their effects is through the modulation of GABA uptake and metabolism. The GABAergic synapse is a complex system involving GABA release, binding to postsynaptic receptors, and subsequent removal from the synaptic cleft by GABA transporters (GATs) located on neurons and glial cells. Once taken up, GABA is catabolized by the enzyme GABA aminotransferase (GABA-T).[2] By inhibiting GATs or GABA-T, the concentration and duration of GABA in the synaptic cleft can be increased, leading to enhanced inhibitory neurotransmission.

GABA_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_glia Glial Cell GABA_Vesicle GABA Vesicle GABA_Release GABA Release GABA_Vesicle->GABA_Release GABA GABA GABA_Release->GABA GAT1 GABA Transporter 1 (GAT1) GABA->GAT1 Reuptake GABA_Receptor GABA Receptor GABA->GABA_Receptor Binding GAT3 GABA Transporter 3 (GAT3) GABA->GAT3 Uptake Postsynaptic_Effect Neuronal Inhibition GABA_Receptor->Postsynaptic_Effect GABA_T GABA Aminotransferase (GABA-T) GAT3->GABA_T Metabolism GABA Metabolism GABA_T->Metabolism

Figure 1: Simplified diagram of a GABAergic synapse, illustrating the points of intervention for GABA analogues.

Comparative Biological Activity of 3-Substituted Cyclobutanecarboxylic Acid Analogues

The biological activity of cyclobutane-based GABA analogues is highly dependent on the stereochemistry and the nature of the substituent at the 3-position of the cyclobutane ring. A key study by Allan and colleagues provides a foundational comparison between the cis and trans isomers of 3-aminocyclobutane-1-carboxylic acid.[2]

CompoundConfigurationGABA Uptake Inhibition (Rat Brain Minislices)GABA-T Substrate ActivityDepression of Neuronal Firing (Cat Spinal Neurons)
3-Aminocyclobutane-1-carboxylic acid cisWeak to moderateModerateModerate
3-Aminocyclobutane-1-carboxylic acid transLess effective than cis isomerWeakWeak
GABA (Reference) --HighStrong

Table 1: Comparative biological activity of cis- and trans-3-aminocyclobutane-1-carboxylic acid. Data sourced from Allan et al. (1980).[2]

The data clearly indicates that the cis isomer exhibits more potent GABA-like activity across all tested parameters compared to the trans isomer.[2] This suggests that the spatial orientation of the amino and carboxylic acid groups is critical for interaction with GABA transporters and GABA-T. The authors postulate that the "pinning back" of the polar groups in the trans isomer by the cyclobutane ring may lead to unfavorable steric interactions at the active sites of these proteins.[2]

While direct comparative data for a wide range of this compound analogues is limited in publicly available literature, the principle of stereochemical influence on activity is a crucial takeaway for the design of novel analogues. The electron-withdrawing nature of the chlorine atom in this compound is expected to influence its acidity and reactivity, potentially leading to different interaction profiles with biological targets compared to the amino analogue. Further research is warranted to explore the structure-activity relationship (SAR) of a broader series of analogues, including those with varying substituents at the 3-position.

Experimental Protocols for Biological Activity Assessment

To ensure the trustworthiness and reproducibility of findings, it is essential to employ well-validated experimental protocols. Below are detailed methodologies for key assays used to characterize the biological activity of this compound analogues.

GABA Uptake Inhibition Assay in Synaptosomes

This assay measures the ability of a test compound to inhibit the uptake of radiolabeled GABA into isolated nerve terminals (synaptosomes).

GABA_Uptake_Assay_Workflow cluster_prep Synaptosome Preparation cluster_assay Uptake Assay Tissue Rat Brain Tissue Homogenize Homogenize in Sucrose Buffer Tissue->Homogenize Centrifuge Differential Centrifugation Homogenize->Centrifuge Synaptosomes Isolated Synaptosomes Centrifuge->Synaptosomes Preincubation Pre-incubate Synaptosomes with Test Compound Synaptosomes->Preincubation Incubation Add [3H]GABA and Incubate Preincubation->Incubation Termination Terminate Uptake by Rapid Filtration Incubation->Termination Measurement Measure Radioactivity by Scintillation Counting Termination->Measurement

Figure 2: Workflow for the GABA uptake inhibition assay in synaptosomes.

Step-by-Step Methodology:

  • Synaptosome Preparation:

    • Isolate cerebral cortices from rats and homogenize in ice-cold 0.32 M sucrose solution.

    • Perform differential centrifugation to pellet synaptosomes. The crude synaptosomal pellet is typically washed and resuspended in a physiological buffer.[3]

  • Pre-incubation:

    • Aliquots of the synaptosomal suspension are pre-incubated for a short period (e.g., 5-10 minutes) at 37°C with various concentrations of the test compound (e.g., this compound analogue) or vehicle control.[4]

  • Initiation of Uptake:

    • Add a known concentration of radiolabeled GABA (e.g., [³H]GABA) to initiate the uptake reaction.[4]

  • Incubation:

    • Incubate the mixture for a defined period (e.g., 5-15 minutes) at 37°C to allow for GABA uptake.[4]

  • Termination of Uptake:

    • Rapidly terminate the uptake by vacuum filtration through glass fiber filters. The filters are washed with ice-cold buffer to remove extracellular [³H]GABA.[4]

  • Quantification:

    • The radioactivity retained on the filters, representing the amount of [³H]GABA taken up by the synaptosomes, is measured using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the percentage inhibition of GABA uptake at each concentration of the test compound relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of GABA uptake).

GABA Aminotransferase (GABA-T) Enzyme Activity Assay

This assay determines whether a compound acts as a substrate or inhibitor of GABA-T. A common method involves a coupled enzyme reaction where the product of the GABA-T reaction, glutamate, is further converted in a reaction that produces a measurable colorimetric or fluorometric signal.

Step-by-Step Methodology:

  • Enzyme and Reagent Preparation:

    • Prepare a solution of purified GABA-T enzyme.

    • Prepare a reaction mixture containing α-ketoglutarate, a co-substrate for GABA-T.[5]

    • Prepare a detection system, which typically includes glutamate dehydrogenase and a chromogenic or fluorogenic substrate.[1]

  • Assay Procedure:

    • In a microplate, combine the GABA-T enzyme, α-ketoglutarate, and the test compound at various concentrations.

    • Initiate the reaction by adding GABA.[5]

  • Incubation:

    • Incubate the reaction mixture at 37°C for a specific duration.[1]

  • Detection:

    • Add the detection reagents to the wells. The glutamate produced by the GABA-T reaction will be converted by glutamate dehydrogenase, leading to the generation of a detectable signal (e.g., change in absorbance or fluorescence).[1]

  • Data Analysis:

    • Measure the signal using a plate reader. A decrease in signal compared to the control (no test compound) indicates inhibition of GABA-T, while an increase may suggest the compound is a substrate. Calculate the specific activity or IC50 value for inhibitors.

Electrophysiological Recording of Neuronal Firing Rate

This technique directly measures the effect of a compound on the electrical activity of neurons. Cell-attached or whole-cell patch-clamp recordings from neurons in brain slices are common approaches.[6][7]

Step-by-Step Methodology:

  • Brain Slice Preparation:

    • Prepare acute brain slices (e.g., from the hippocampus or cortex) from rodents.[7]

  • Recording Setup:

    • Place the brain slice in a recording chamber continuously perfused with artificial cerebrospinal fluid (aCSF).

    • Use a glass micropipette filled with an appropriate internal solution to form a high-resistance seal with the membrane of a neuron (cell-attached) or to rupture the membrane for whole-cell recording.[6]

  • Baseline Recording:

    • Record the spontaneous firing rate of the neuron for a stable baseline period.

  • Compound Application:

    • Bath-apply the test compound at a known concentration to the perfusion solution.

  • Recording During and After Application:

    • Continuously record the neuronal firing rate during the application of the compound and after washout with aCSF.

  • Data Analysis:

    • Analyze the change in firing frequency before, during, and after compound application to determine if the compound has an excitatory or inhibitory effect.

Conclusion and Future Directions

The exploration of this compound analogues as modulators of the GABAergic system represents a promising avenue for the development of novel CNS therapeutics. The foundational evidence demonstrating the stereochemical dependence of the biological activity of 3-aminocyclobutane-1-carboxylic acid underscores the importance of precise structural control in drug design.

Future research should focus on a systematic structure-activity relationship study of a diverse library of 3-substituted cyclobutanecarboxylic acids. Key areas of investigation should include:

  • Varying the 3-substituent: Exploring a range of electron-donating and electron-withdrawing groups, as well as different steric properties, to probe the binding pockets of GABA transporters and GABA-T.

  • Stereochemical analysis: Synthesizing and testing pure cis and trans isomers of each analogue to elucidate the optimal spatial arrangement for activity.

  • Pharmacokinetic profiling: Evaluating the blood-brain barrier permeability and metabolic stability of promising lead compounds.

By employing the robust experimental protocols detailed in this guide, researchers can generate high-quality, reproducible data to advance the understanding and therapeutic application of this intriguing class of molecules.

References

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The Strategic Selection of Cyclobutane Building Blocks: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the modern lexicon of medicinal chemistry, the pursuit of molecular scaffolds that confer both novelty and superior pharmaceutical properties is a perpetual endeavor. While aromatic rings have long been a mainstay, their inherent planarity and susceptibility to metabolic oxidation can present significant liabilities. Consequently, the strategic incorporation of saturated, three-dimensional motifs has become a cornerstone of contemporary drug design. Among these, the cyclobutane ring has emerged as a particularly valuable building block, offering a unique conformational profile and a versatile platform for derivatization.[1][2]

This guide provides an in-depth, comparative analysis of 3-chlorocyclobutanecarboxylic acid and other key cyclobutane building blocks, including their fluoro, oxo, and hydroxy analogs. By examining their relative reactivity, impact on physicochemical properties, and strategic applications, this document aims to equip researchers, scientists, and drug development professionals with the critical insights needed to select the optimal cyclobutane synthon for their specific therapeutic objectives.

The Ascendancy of the Cyclobutane Scaffold in Medicinal Chemistry

The growing prevalence of cyclobutane moieties in clinical candidates and approved drugs is a testament to their beneficial impact on drug-like properties.[1] The puckered conformation of the cyclobutane ring introduces a desirable three-dimensionality, which can enhance binding affinity to protein targets by enabling better complementarity with their spatial arrangements.[1] Furthermore, the replacement of planar aromatic systems with saturated cyclobutane rings increases the fraction of sp3-hybridized carbons (Fsp3), a molecular descriptor often correlated with higher clinical success rates, improved solubility, and reduced metabolic clearance.[3]

The choice of substituent on the cyclobutane ring is a critical decision that profoundly influences not only the synthetic accessibility of downstream compounds but also their ultimate biological and pharmaceutical profiles. This guide will now delve into a comparative analysis of key 3-substituted cyclobutanecarboxylic acids.

A Head-to-Head Comparison of Key Cyclobutane Building Blocks

The selection of a cyclobutane building block is a multi-faceted decision that balances synthetic tractability with the desired physicochemical and pharmacological outcomes. Here, we compare this compound with its fluoro, oxo, and hydroxy analogs.

Building BlockKey Features & Synthetic HandlesImpact on Physicochemical PropertiesStrategic Applications & Considerations
This compound Versatile intermediate; the chlorine atom serves as a good leaving group for nucleophilic substitution (SN2) reactions, enabling the introduction of a wide range of functional groups (amines, azides, thiols, etc.). The carboxylic acid is readily activated for amide bond formation.The chloro substituent moderately increases lipophilicity. The electron-withdrawing nature of chlorine can influence the acidity of the carboxylic acid.Ideal for library synthesis and exploring a diverse chemical space at the 3-position. The reactivity of the C-Cl bond allows for late-stage diversification.
3-Fluorocyclobutanecarboxylic Acid The fluorine atom is generally a poor leaving group for SN2 reactions, making this building block less suitable for direct displacement. However, the C-F bond is highly stable and can block metabolic oxidation at that position.Fluorine substitution can significantly impact pKa and lipophilicity (logP). It often lowers the basicity of nearby amines and can either increase or decrease lipophilicity depending on the overall molecular context.[4]Primarily used to enhance metabolic stability and modulate physicochemical properties. The choice between cis and trans isomers can have a notable effect on conformation and properties.[5]
3-Oxocyclobutanecarboxylic Acid The ketone functionality offers a rich platform for derivatization, including reductive amination, Grignard additions, and Wittig reactions. This allows for the introduction of diverse substituents with varying vectors.[3][6]The polar ketone group can improve solubility and provides a hydrogen bond acceptor.Excellent for creating analogs with diverse 3-substituents, including spirocyclic systems. It is a key intermediate for many kinase inhibitors and other complex drug candidates.[6]
3-Hydroxycyclobutanecarboxylic Acid The hydroxyl group can be used as a handle for etherification, esterification, or Mitsunobu reactions. It can also be oxidized to the corresponding ketone. The hydroxyl group itself can serve as a key hydrogen bond donor in protein-ligand interactions.The polar hydroxyl group generally increases aqueous solubility and can participate in hydrogen bonding.Useful for introducing functionality via ether or ester linkages and for directly incorporating a hydrogen bond donor into the pharmacophore.

Navigating Synthetic Strategies: Reactivity and Experimental Protocols

The successful incorporation of these building blocks into target molecules hinges on a thorough understanding of their reactivity and the application of robust synthetic protocols.

Amide Bond Formation: A Universal Derivatization

The carboxylic acid moiety is a common feature of these building blocks and is most frequently derivatized via amide bond formation. A variety of coupling reagents can be employed, with the choice often depending on the steric and electronic properties of the amine coupling partner.

Workflow for Amide Coupling of 3-Substituted Cyclobutanecarboxylic Acids

cluster_activation Carboxylic Acid Activation cluster_coupling Amine Coupling cluster_workup Work-up & Purification Carboxylic Acid Carboxylic Acid Activated Intermediate Activated Intermediate Carboxylic Acid->Activated Intermediate Coupling Reagent (e.g., HATU, EDC) Base (e.g., DIPEA) Amide Product Amide Product Activated Intermediate->Amide Product Nucleophilic Attack Amine Amine Amine->Amide Product Crude Product Crude Product Amide Product->Crude Product Aqueous Work-up Purified Amide Purified Amide Crude Product->Purified Amide Chromatography

Caption: General workflow for the amide coupling of 3-substituted cyclobutanecarboxylic acids.

Experimental Protocol: General Procedure for Amide Coupling using HATU

  • To a solution of the 3-substituted cyclobutanecarboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM) under an inert atmosphere, add the amine (1.1 eq).

  • Add a tertiary amine base, such as N,N-diisopropylethylamine (DIPEA) (2.0-3.0 eq).

  • Add the coupling reagent, such as HATU (1.1 eq), portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 2-16 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to afford the desired amide.

Note: The choice of solvent, base, and reaction time may need to be optimized for specific substrates, particularly for sterically hindered or electron-deficient amines.[7]

Nucleophilic Substitution on this compound Derivatives

The chloro-substituent on the cyclobutane ring provides a valuable synthetic handle for introducing a wide array of functional groups via an SN2 mechanism. This reaction is typically performed after the carboxylic acid has been converted to a less reactive functional group, such as an ester or an amide, to avoid side reactions.

Reaction Scheme for Nucleophilic Substitution

start 3-Chlorocyclobutane Amide/Ester product 3-Substituted Cyclobutane Amide/Ester start->product SN2 Reaction (e.g., Na-Nu in DMF) nucleophile Nucleophile (Nu-) nucleophile->product

Caption: General scheme for nucleophilic substitution on a 3-chlorocyclobutane derivative.

Experimental Protocol: Synthesis of a 3-Aminocyclobutane Derivative

  • To a solution of the 3-chlorocyclobutane amide/ester (1.0 eq) in a polar aprotic solvent such as DMF, add sodium azide (NaN₃) (1.5-2.0 eq).

  • Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude 3-azido derivative.

  • Dissolve the crude azide in a suitable solvent such as methanol or ethanol.

  • Add a catalyst, such as 10% Pd/C, and subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature.

  • Stir until the reaction is complete (as monitored by TLC or LC-MS).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure to afford the desired 3-amino derivative.

Case Study: Impact of 3-Substituents on Physicochemical and Pharmacokinetic Properties

To illustrate the practical implications of selecting a particular cyclobutane building block, let's consider a hypothetical case study where different 3-substituents are incorporated into a drug candidate.

DerivativeExpected Impact on LogPExpected Impact on SolubilityExpected Metabolic Hotspots
Unsubstituted Cyclobutane BaselineModeratePotential for oxidation on the cyclobutane ring.
3-Chloro Derivative IncreaseDecreaseThe C-Cl bond is generally stable to metabolic cleavage.
3-Fluoro Derivative Variable (can increase or decrease)VariableThe C-F bond is highly resistant to metabolic cleavage, effectively blocking oxidation at that position.
3-Oxo Derivative DecreaseIncreaseThe ketone may be susceptible to metabolic reduction to the corresponding alcohol.
3-Hydroxy Derivative DecreaseIncreaseThe hydroxyl group can undergo glucuronidation or sulfation, potentially leading to rapid clearance.

This table presents general trends; the actual impact will be highly dependent on the overall molecular structure.

Recent studies have provided quantitative data on the influence of fluorination on the properties of cyclobutane-containing molecules. For instance, the replacement of a hydrogen atom with fluorine can alter the pKa of a nearby amine by approximately 0.8 units, irrespective of the stereochemistry.[4] Furthermore, while fluorination often increases lipophilicity in trans-isomers, the effect can be marginal in cis-isomers.[4] In a comparative study of trifluoromethyl-substituted cyclobutane and cyclopropane as bioisosteres for a tert-butyl group, the metabolic stability of the resulting compounds was found to be context-dependent, with both increases and decreases in clearance observed.[8] This underscores the importance of empirical testing for each new molecular scaffold.

Conclusion and Future Perspectives

The strategic use of cyclobutane building blocks is a powerful approach in modern drug discovery to enhance the three-dimensionality and metabolic stability of drug candidates. This compound stands out as a particularly versatile starting material, offering a convenient entry point for the synthesis of a diverse library of analogs through nucleophilic substitution. However, for applications where metabolic stability at the 3-position is paramount, a fluoro-substituted analog may be the preferred choice. The oxo and hydroxy derivatives provide alternative and complementary synthetic handles for introducing a wide range of functionalities.

The choice of the optimal cyclobutane building block is not a one-size-fits-all decision but rather a nuanced process that requires careful consideration of the synthetic strategy, the desired physicochemical properties, and the overall goals of the drug discovery program. As our understanding of the interplay between molecular structure and pharmaceutical properties continues to grow, the rational design and application of these valuable building blocks will undoubtedly play an increasingly important role in the development of the next generation of therapeutics.

References

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Spectroscopic Showdown: A Comparative Guide to the Analysis of 3-Chlorocyclobutanecarboxylic Acid Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and chemical synthesis, the precise structural elucidation of stereoisomers is a critical step that dictates molecular properties and biological activity. The rigid, puckered four-membered ring of cyclobutane derivatives presents a unique stereochemical challenge. This guide provides an in-depth comparative analysis of the spectroscopic techniques used to distinguish between the cis and trans isomers of 3-chlorocyclobutanecarboxylic acid, a valuable building block in medicinal chemistry.

The Stereochemical Challenge: cis vs. trans Isomers

The core of this analysis lies in understanding how the relative orientation of the substituents on the cyclobutane ring influences their interaction with electromagnetic radiation and their fragmentation patterns. In the cis isomer, the chloro and carboxylic acid groups are on the same face of the ring, while in the trans isomer, they are on opposite faces. This seemingly subtle difference has profound implications for the local electronic environments and vibrational modes of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Molecular Geometry

NMR spectroscopy is arguably the most powerful tool for distinguishing between these isomers. The chemical shifts (δ) and spin-spin coupling constants (J) are exquisitely sensitive to the stereochemical relationships between nuclei.

¹H NMR Spectroscopy: Unraveling Proton Environments

The proton NMR spectra of the cis and trans isomers are expected to show significant differences in the chemical shifts of the ring protons and in the magnitudes of their coupling constants.

Key Differentiating Features in ¹H NMR:

  • Chemical Shift of H1 and H3: The protons attached to the carbons bearing the carboxylic acid (C1) and the chlorine (C3) will be the most informative. In the cis isomer, the through-space proximity of the electronegative chlorine and the carboxylic acid group can lead to deshielding or shielding effects, causing their respective methine protons (H1 and H3) to have different chemical shifts compared to the trans isomer. In the trans isomer, these groups are further apart, leading to a more "isolated" electronic environment for each proton.

  • Coupling Constants: The vicinal coupling constants (³J) between adjacent protons on the cyclobutane ring are highly dependent on the dihedral angle between them. Due to the puckered nature of the cyclobutane ring, the dihedral angles for cis and trans protons are different, leading to distinct coupling constants.

    • ³J(cis): Generally expected to be larger.

    • ³J(trans): Generally expected to be smaller.

Predicted ¹H NMR Data:

ProtonPredicted Chemical Shift (δ) - cis isomerPredicted Chemical Shift (δ) - trans isomerKey Observations
H1 (-CHCOOH)~3.2 - 3.5 ppm~3.0 - 3.3 ppmThe relative orientation of the chloro group influences the shielding of this proton.
H3 (-CHCl)~4.2 - 4.5 ppm~4.0 - 4.3 ppmThe carboxylic acid group's proximity in the cis isomer may cause a downfield shift.
H2, H4 (ring CH₂)Complex multipletsComplex multipletsThe appearance of these signals will be highly dependent on the coupling to H1 and H3.

Note: These are predicted values based on data from similar substituted cyclobutanes. Actual values may vary.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

The ¹³C NMR spectra provide complementary information, with the chemical shifts of the ring carbons being influenced by the stereochemistry of the substituents.

Key Differentiating Features in ¹³C NMR:

  • Chemical Shift of C1 and C3: The carbons directly attached to the electron-withdrawing groups will be the most affected. The "gamma-gauche" effect predicts that in the cis isomer, where the substituents are gauche to each other, the C1 and C3 carbons may be shielded (shifted upfield) compared to the trans isomer.

  • Symmetry: While both isomers have a low degree of symmetry, subtle differences in their ¹³C NMR spectra can be expected.

Predicted ¹³C NMR Data:

CarbonPredicted Chemical Shift (δ) - cis isomerPredicted Chemical Shift (δ) - trans isomerKey Observations
C1 (-CHCOOH)~40 - 45 ppm~42 - 47 ppmThe gamma-gauche effect may lead to an upfield shift in the cis isomer.
C3 (-CHCl)~55 - 60 ppm~57 - 62 ppmSimilar to C1, a shielding effect is possible for the cis isomer.
C2, C4 (ring CH₂)~30 - 35 ppm~32 - 37 ppmThe chemical shifts of these carbons will also be influenced by the stereochemistry.
C=O (Carboxyl)~175 - 180 ppm~175 - 180 ppmLess likely to show a significant difference between isomers.

Note: These are predicted values based on general trends and data from related compounds.

Infrared (IR) Spectroscopy: Vibrational Fingerprints

IR spectroscopy probes the vibrational modes of a molecule. While the major functional group absorptions (O-H and C=O of the carboxylic acid, C-Cl) will be present in both isomers, subtle differences in the fingerprint region can be used for differentiation.

Key Differentiating Features in IR Spectroscopy:

  • C-Cl Stretch: The position of the C-Cl stretching vibration (typically 600-800 cm⁻¹) can be influenced by the conformation of the cyclobutane ring, which differs between the cis and trans isomers.

  • Fingerprint Region (below 1500 cm⁻¹): This region contains complex vibrations involving the entire molecule (e.g., ring puckering, C-C stretches, bending modes). The unique symmetry and steric interactions of each isomer will result in a distinct pattern of peaks in this region, serving as a "vibrational fingerprint."

Expected IR Absorption Bands:

Functional GroupWavenumber (cm⁻¹)AppearanceNotes
O-H (Carboxylic Acid)2500 - 3300Very broadCharacteristic of hydrogen-bonded dimers.
C-H (sp³)2850 - 3000Medium to strongRing and carboxylic acid C-H stretches.
C=O (Carboxylic Acid)1700 - 1725Strong, sharpThe exact position may be subtly affected by intramolecular interactions.
C-Cl600 - 800Medium to strongThe position and intensity might differ slightly between isomers.

Mass Spectrometry (MS): Fragmentation Patterns

Mass spectrometry provides information about the molecular weight and fragmentation of a molecule. While both isomers will have the same molecular ion peak, their fragmentation patterns, particularly the relative abundances of certain fragment ions, may differ due to stereochemical influences on the stability of the resulting fragments.

Key Differentiating Features in Mass Spectrometry:

  • Molecular Ion (M⁺): Both isomers will show a molecular ion peak corresponding to the molecular weight of this compound (C₅H₇ClO₂). The characteristic isotopic pattern for one chlorine atom (M⁺ and M⁺+2 in a ~3:1 ratio) will be observed.

  • Fragmentation Pathways: The primary fragmentation pathways are likely to involve the loss of HCl, COOH, or Cl. The relative ease of these fragmentation processes can be influenced by the stereochemistry, potentially leading to different relative intensities of the fragment ions in the mass spectra of the two isomers.

Experimental Protocols

The following are generalized protocols for the synthesis and spectroscopic analysis of this compound isomers.

Synthesis of a Mixture of cis- and trans-3-Chlorocyclobutanecarboxylic Acid

A mixture of the isomers can be prepared via the free-radical chlorination of 1,1-cyclobutanedicarboxylic acid followed by decarboxylation, as described in Organic Syntheses.[1]

Step-by-step Methodology:

  • Chlorination: 1,1-Cyclobutanedicarboxylic acid is reacted with sulfuryl chloride in the presence of a radical initiator (e.g., benzoyl peroxide) in an inert solvent like benzene.

  • Decarboxylation: The resulting chlorinated dicarboxylic acid is heated to induce decarboxylation, yielding a mixture of cis- and trans-3-chlorocyclobutanecarboxylic acid.

  • Purification and Separation: The product mixture can be purified by vacuum distillation. The individual isomers can be separated by techniques such as gas chromatography, as the trans isomer typically has a shorter retention time than the cis isomer.[1]

Spectroscopic Analysis Workflow

G cluster_synthesis Synthesis & Separation cluster_analysis Spectroscopic Analysis syn Synthesis of cis/trans Mixture sep Isomer Separation (GC) syn->sep nmr NMR Spectroscopy (¹H & ¹³C) sep->nmr Sample Prep: Dissolve in CDCl₃ ir IR Spectroscopy sep->ir Sample Prep: Neat film or KBr pellet ms Mass Spectrometry sep->ms Sample Prep: Dilute in suitable solvent nmr_data Analyze Chemical Shifts & Coupling Constants nmr->nmr_data ir_data Compare Fingerprint Regions ir->ir_data ms_data Analyze Fragmentation Patterns ms->ms_data conclusion Structural Elucidation: cis vs. trans nmr_data->conclusion ir_data->conclusion ms_data->conclusion

Caption: Workflow for the synthesis, separation, and spectroscopic analysis of this compound isomers.

Conclusion

Differentiating between the cis and trans isomers of this compound requires a multi-faceted spectroscopic approach. While a definitive identification can be challenging without access to authenticated reference standards, a careful analysis of ¹H and ¹³C NMR, IR, and mass spectral data provides a wealth of information. The key to successful differentiation lies in understanding how the stereochemical relationship between the chloro and carboxylic acid groups manifests in subtle yet significant changes in chemical shifts, coupling constants, vibrational frequencies, and fragmentation patterns. This guide provides the foundational knowledge and predictive framework necessary for researchers to confidently tackle the structural elucidation of these and other substituted cyclobutane systems.

References

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A Senior Application Scientist's Guide to the Computational Exploration of 3-Chlorocyclobutanecarboxylic Acid Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, strained ring systems like cyclobutanes serve as valuable building blocks. Their inherent ring strain can be harnessed to drive unique chemical transformations, and their three-dimensional structures are sought after in drug discovery.[1] 3-Chlorocyclobutanecarboxylic acid is a particularly interesting bifunctional molecule, offering two reactive sites: the carboxylic acid and the carbon-chlorine bond. Understanding the interplay of these functional groups and predicting the molecule's reactivity is paramount for its effective utilization in synthesis.

This guide provides a comparative analysis of the potential reactivity of this compound, grounded in the principles of computational chemistry. While direct, extensive computational studies on this specific molecule are not widely published, we can extrapolate from well-established theoretical investigations of related cyclobutane systems to build a robust predictive framework.[2][3][4] This document will serve as a roadmap for researchers looking to computationally model the reactivity of this compound and to compare its synthetic utility against other cyclobutane derivatives.

The Power of Computational Chemistry in Elucidating Reactivity

Before delving into specific reaction pathways, it is crucial to understand the computational tools at our disposal. Density Functional Theory (DFT) has emerged as a powerful and widely used method for studying the mechanisms of organic reactions.[1][3] DFT calculations allow us to model the electron distribution in a molecule and thereby predict its energetic landscape for various transformations.

Key parameters that can be calculated to predict reactivity include:

  • Activation Energy (ΔG‡): The energy barrier that must be overcome for a reaction to occur. Lower activation energies indicate faster reactions.

  • Reaction Energy (ΔG): The overall change in Gibbs free energy during a reaction. A negative value indicates a thermodynamically favorable reaction.

  • Transition State (TS) Geometry: The molecular structure at the peak of the activation energy barrier. Analyzing the TS geometry provides insights into the bond-making and bond-breaking processes.

By comparing these calculated parameters for different potential reaction pathways, we can predict which reactions are most likely to occur under a given set of conditions. Furthermore, computational models can be invaluable in understanding the role of solvents and catalysts in influencing reaction outcomes.[5]

Potential Reaction Pathways of this compound: A Computational Perspective

The reactivity of this compound is primarily dictated by the interplay between the electron-withdrawing carboxylic acid group and the reactive C-Cl bond on the strained cyclobutane ring. We will explore the most plausible reaction pathways and discuss how computational studies can be designed to investigate them.

Nucleophilic Substitution and Elimination at the C-Cl Bond

The chlorine atom on the cyclobutane ring is a leaving group, making the molecule susceptible to nucleophilic substitution (S(_N)) and elimination (E) reactions. The strained nature of the cyclobutane ring can influence the rates and mechanisms of these reactions.

A key question for computational investigation is the competition between S(_N)1, S(_N)2, E1, and E2 pathways.

  • S(_N)2 Pathway: A one-step process where a nucleophile attacks the carbon bearing the chlorine, and the chlorine leaves simultaneously. A computational study would involve locating the transition state for this concerted process and calculating its activation energy.

  • S(_N)1 Pathway: A two-step process involving the formation of a cyclobutyl carbocation intermediate. DFT calculations can be used to determine the stability of this carbocation and the activation energy for its formation. The puckered nature of the cyclobutane ring can influence the stability and geometry of this intermediate.[6]

  • Elimination Pathways (E1 and E2): These pathways would lead to the formation of cyclobutene derivatives. Computational modeling can predict the activation barriers for both the concerted (E2) and stepwise (E1) mechanisms, helping to determine the likelihood of elimination versus substitution.

The following diagram illustrates a hypothetical computational workflow for studying these competing pathways.

G cluster_0 Computational Workflow for Reactivity Prediction start This compound + Nucleophile sn2 Calculate SN2 Transition State and Activation Energy start->sn2 sn1_step1 Calculate Carbocation Intermediate Formation (SN1/E1) start->sn1_step1 e2 Calculate E2 Transition State and Activation Energy start->e2 product_sub Substitution Product sn2->product_sub sn1_step2 Calculate Nucleophilic Attack on Carbocation sn1_step1->sn1_step2 e1_step2 Calculate Deprotonation of Carbocation sn1_step1->e1_step2 sn1_step2->product_sub product_elim Elimination Product e2->product_elim e1_step2->product_elim

Caption: A computational workflow for investigating competing substitution and elimination pathways.

Ring-Opening Reactions

The inherent strain in the cyclobutane ring makes it susceptible to ring-opening reactions, particularly under thermal or catalytic conditions.[2] The presence of the chloro and carboxylic acid substituents can influence the regioselectivity and stereoselectivity of these reactions.

Computational studies, particularly DFT, are well-suited to explore the mechanisms of ring-opening reactions.[1] For this compound, potential ring-opening pathways could be initiated by the departure of the chloride ion, leading to a carbocation that rearranges, or through a concerted electrocyclic ring-opening. Theoretical calculations can elucidate the transition state structures and activation energies for these processes, predicting the feasibility and outcome of such reactions.

The following diagram illustrates a potential ring-opening mechanism that could be investigated computationally.

G cluster_1 Hypothetical Ring-Opening Pathway reactant This compound ts Transition State (C-C bond cleavage) reactant->ts intermediate Ring-Opened Intermediate ts->intermediate product Rearranged Product intermediate->product

Caption: A simplified representation of a potential ring-opening reaction pathway.

Comparative Analysis with Alternative Cyclobutane Derivatives

The true utility of this compound as a synthetic building block can be understood by comparing its predicted reactivity with that of other cyclobutane derivatives.

DerivativeKey FeaturesPredicted Impact on Reactivity (Compared to this compound)
Cyclobutanecarboxylic Acid Lacks the chloro substituent.Less prone to nucleophilic substitution and elimination reactions. Ring-opening would likely require more forcing conditions.
3-Hydroxycyclobutanecarboxylic Acid Hydroxyl group is a poorer leaving group than chlorine.Less reactive towards nucleophilic substitution. The hydroxyl group could participate in intramolecular reactions.
3-Bromocyclobutanecarboxylic Acid Bromine is a better leaving group than chlorine.More reactive towards nucleophilic substitution and elimination reactions.
Unsubstituted Cyclobutane Lacks both functional groups.Significantly less reactive. Reactions would primarily involve radical processes or require harsh conditions for ring-opening.

Computational studies can quantify these qualitative predictions by calculating and comparing the activation energies for analogous reactions across this series of molecules.

Integration with Experimental Data: A Self-Validating System

While computational chemistry provides powerful predictive insights, it is most effective when used in conjunction with experimental validation.[7][8] The predictions made from DFT calculations should be tested in the laboratory.

Experimental Protocol: Nucleophilic Substitution with Sodium Azide

This protocol describes a representative experiment to test the computationally predicted susceptibility of this compound to S(_N)2 reactions.

Objective: To synthesize 3-azidocyclobutanecarboxylic acid and to evaluate the reaction rate and yield as a point of comparison for computational predictions.

Materials:

  • This compound

  • Sodium azide (NaN(_3))

  • Dimethylformamide (DMF)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in DMF.

  • Add sodium azide (1.5 equivalents) to the solution.

  • Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Acidify the aqueous solution with HCl to a pH of approximately 2-3.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography or recrystallization.

  • Characterize the final product using NMR spectroscopy and mass spectrometry to confirm the structure of 3-azidocyclobutanecarboxylic acid.

The experimental yield and reaction time can then be compared with the computationally predicted thermodynamic favorability and activation energy for the S(_N)2 pathway. Discrepancies between the experimental and computational results can lead to a refinement of the theoretical model, creating a powerful feedback loop for understanding the system's reactivity.

Conclusion and Future Outlook

This compound is a promising synthetic intermediate with a rich and complex potential reactivity profile. While experimental exploration remains the ultimate arbiter of chemical behavior, computational studies offer an invaluable tool for predicting and understanding the intricate details of its reaction mechanisms. By leveraging methods like Density Functional Theory, researchers can efficiently screen for the most promising reaction pathways, optimize reaction conditions, and design novel synthetic strategies.

The comparative framework presented in this guide, which combines theoretical predictions with a clear path toward experimental validation, provides a robust approach for unlocking the full synthetic potential of this compound and other strained-ring building blocks. Future computational work should focus on explicitly modeling solvent effects and exploring the impact of various catalysts to provide an even more accurate and comprehensive picture of this molecule's reactivity.

References

A Comparative Guide to the Synthesis of 3-Chlorocyclobutanecarboxylic Acid: An Analysis of Catalytic and Stoichiometric Approaches

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical intermediates and complex molecular scaffolds, 3-chlorocyclobutanecarboxylic acid stands as a valuable building block. Its strained four-membered ring and functional handles offer a unique conformational rigidity and a gateway to a diverse array of chemical entities. The efficient and selective synthesis of this molecule is, therefore, a topic of significant interest. This guide provides a comprehensive comparative analysis of the synthetic routes to this compound, with a focus on the catalysts and reagents employed. We will delve into the established stoichiometric methods and explore the potential for catalytic alternatives, offering insights to guide your experimental choices.

The Prevailing Paradigm: Free-Radical Chlorination and Decarboxylation

The most well-documented and established method for synthesizing this compound is a two-step process commencing from 1,1-cyclobutanedicarboxylic acid. This approach, detailed in Organic Syntheses, relies on a free-radical chlorination followed by thermal decarboxylation.[1]

Reaction Mechanism and Key Parameters

The synthesis proceeds via the following steps:

  • Free-Radical Chlorination: 1,1-Cyclobutanedicarboxylic acid is treated with sulfuryl chloride (SO₂Cl₂) in the presence of a radical initiator, typically benzoyl peroxide. The reaction is conducted in a non-polar solvent like benzene under reflux conditions. The attack of the chlorine radical is selective for the 3-position of the cyclobutane ring.[1]

  • Decarboxylation: Following the chlorination, the reaction mixture is heated to high temperatures (190–210 °C) to induce decarboxylation, yielding the desired this compound as a mixture of cis and trans isomers.[1]

Experimental Protocol: Synthesis of this compound from 1,1-Cyclobutanedicarboxylic Acid [1]

  • Materials: 1,1-cyclobutanedicarboxylic acid, benzene, sulfuryl chloride, benzoyl peroxide.

  • Apparatus: A three-necked round-bottomed flask equipped with a mechanical stirrer, reflux condenser, and an addition funnel.

  • Procedure:

    • A mixture of 1,1-cyclobutanedicarboxylic acid (1.200 moles) in benzene (1500 ml) is heated to reflux, and a portion of the benzene is distilled off to ensure anhydrous conditions.

    • Sulfuryl chloride (1.26 moles) is added dropwise over 40 minutes, while benzoyl peroxide (4.0 g) is added in portions.

    • The reaction mixture is refluxed for 22 hours.

    • Benzene is removed by distillation.

    • The residue is heated to 190–210 °C for 45 minutes to effect decarboxylation.

    • The product is isolated by vacuum distillation, yielding 65–79 g (40–49%) of a mixture of cis- and trans-3-chlorocyclobutanecarboxylic acid.

Performance and Limitations
Parameter Value Reference
Yield 40-49%[1]
Reagents Sulfuryl chloride, Benzoyl peroxide[1]
Conditions High temperature (reflux, then 190-210°C)[1]
Selectivity Produces a mixture of cis and trans isomers[1]
Scalability Demonstrated on a multi-mole scale[1]

Causality Behind Experimental Choices:

  • Sulfuryl Chloride: This reagent is a convenient source of chlorine radicals upon initiation.

  • Benzoyl Peroxide: As a radical initiator, it decomposes upon heating to generate phenyl radicals, which then abstract a chlorine atom from sulfuryl chloride to propagate the radical chain reaction.

  • High-Temperature Decarboxylation: The geminal dicarboxylic acid readily loses one carboxyl group as carbon dioxide upon strong heating.

Trustworthiness and Validation: This procedure is published in Organic Syntheses, a highly reputable source for reliable and independently verified synthetic methods.[1] The detailed experimental description and notes on potential pitfalls provide a high degree of confidence in its reproducibility.

Limitations:

  • Stoichiometric Reagents: The method relies on stoichiometric amounts of sulfuryl chloride and a radical initiator, which can be undesirable from a process chemistry and sustainability perspective.

  • Harsh Conditions: The high temperatures required for both chlorination and decarboxylation can limit the functional group tolerance on more complex substrates.

  • Lack of Stereocontrol: The free-radical nature of the chlorination leads to a mixture of stereoisomers, which may require subsequent separation.

  • Safety Concerns: The evolution of HCl and SO₂ gases necessitates the use of a well-ventilated fume hood.[1]

Exploring Catalytic Alternatives: A Frontier in Cyclobutane Synthesis

While the free-radical approach is robust, the principles of modern synthetic chemistry encourage the development of catalytic methods to improve efficiency, selectivity, and sustainability. Direct comparative experimental data for catalytic syntheses of this compound is scarce in the literature. However, we can extrapolate from related catalytic transformations to envision potential strategies.

Potential Catalytic Strategy 1: C-H Functionalization

A more direct and atom-economical approach would involve the catalytic C-H chlorination of cyclobutanecarboxylic acid. While not specifically reported for this substrate, palladium-catalyzed C-H functionalization has been applied to cyclobutane systems.[2]

Conceptual Workflow:

G cluster_0 Catalytic C-H Chlorination Cyclobutanecarboxylic_Acid Cyclobutanecarboxylic Acid Catalyst Pd(II) Catalyst + Directing Group Cyclobutanecarboxylic_Acid->Catalyst Coordination 3_Chlorocyclobutanecarboxylic_Acid This compound Catalyst->3_Chlorocyclobutanecarboxylic_Acid C-H Activation & Chlorination Chlorinating_Agent Chlorinating Agent (e.g., NCS, PhICl₂) Chlorinating_Agent->Catalyst Oxidant

Caption: Conceptual workflow for catalytic C-H chlorination.

Challenges and Considerations:

  • Directing Group: A directing group would likely be required to achieve regioselectivity for the C-3 position. The carboxylic acid itself might act as a directing group, but this often leads to cyclometalation at the C-2 position.

  • Catalyst Development: Identifying a suitable catalyst system that is active for the C(sp³)-H chlorination of a strained cyclobutane ring would be a significant research challenge.

  • Oxidant Compatibility: The choice of chlorinating agent and its compatibility with the catalyst and substrate would be crucial.

Potential Catalytic Strategy 2: Catalytic Carboxylation of a Precursor

An alternative catalytic approach would involve the carboxylation of a pre-chlorinated cyclobutane precursor. The development of catalysts for the carboxylation of organic halides with CO₂ is an active area of research.[3][4][5]

Conceptual Workflow:

G cluster_1 Catalytic Carboxylation Chlorocyclobutane 1,3-Dichlorocyclobutane or 3-Chlorocyclobutyl Halide Catalyst_System Transition Metal Catalyst (e.g., Cu, Pd, Ni) + Ligand + Reductant Chlorocyclobutane->Catalyst_System CO2 CO₂ (1 atm) CO2->Catalyst_System 3_Chlorocyclobutanecarboxylic_Acid This compound Catalyst_System->3_Chlorocyclobutanecarboxylic_Acid Carboxylation

Caption: Conceptual workflow for catalytic carboxylation.

Challenges and Considerations:

  • Substrate Availability: This approach would require an efficient synthesis of the starting chlorinated cyclobutane.

  • Catalyst Efficiency: While carboxylation of aryl and vinyl halides is well-established, the carboxylation of less reactive alkyl halides, particularly on a strained ring, is more challenging.

  • Reaction Conditions: These reactions often require specific ligands, reductants, and careful control of reaction conditions to achieve good yields.

Summary and Future Outlook

The synthesis of this compound is currently dominated by a classical, non-catalytic method involving free-radical chlorination and decarboxylation. This method is well-established and scalable but suffers from the use of stoichiometric reagents, harsh conditions, and a lack of stereocontrol.

The future of this compound synthesis lies in the development of innovative catalytic strategies. While direct, experimentally validated catalytic routes are yet to be widely reported, the exploration of C-H functionalization and catalytic carboxylation holds significant promise. Overcoming the challenges associated with regioselectivity, catalyst activity for strained rings, and substrate availability will be key to unlocking milder, more efficient, and sustainable synthetic pathways to this important chemical building block. Researchers in the field are encouraged to investigate these catalytic avenues to advance the state of the art in cyclobutane chemistry.

References

A Senior Application Scientist's Guide to the Conformational Analysis of 3-Chlorocyclobutanecarboxylic Acid: A Comparative Approach

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise understanding of a molecule's three-dimensional structure is paramount. The seemingly simple cyclobutane ring, a recurring motif in medicinally relevant compounds, presents a fascinating case study in conformational complexity.[1] Its puckered nature, a delicate balance between angle strain and torsional strain, can be significantly influenced by substituent effects.[1][2] This guide provides an in-depth, comparative analysis of the methodologies used to elucidate the structure of 3-chlorocyclobutanecarboxylic acid, a molecule where the interplay of the chloro and carboxylic acid groups dictates its preferred conformation and, consequently, its potential biological interactions.

While a definitive crystal structure for this compound is not publicly available, this guide will leverage crystallographic data from closely related analogues to illustrate the power of X-ray crystallography. We will then compare these solid-state insights with data from solution-state Nuclear Magnetic Resonance (NMR) spectroscopy and in-silico computational modeling, providing a holistic view of the molecule's structural landscape.

The Gold Standard: Unveiling Solid-State Structure with X-ray Crystallography

Single-crystal X-ray diffraction remains the unequivocal method for determining the precise atomic arrangement of a molecule in the solid state. It provides unambiguous data on bond lengths, bond angles, and the overall conformation, which serves as a crucial benchmark for other analytical techniques.

The journey from a powdered sample to a refined crystal structure is a multi-step process demanding precision and expertise. The causality behind each step is critical for obtaining high-quality, trustworthy data.

Experimental Workflow: A Self-Validating System

The experimental protocol for X-ray crystallography is inherently self-validating. The quality of the diffraction data and the final refined structure are continuously assessed through a series of statistical metrics.

X_Ray_Crystallography_Workflow cluster_crystal Crystal Growth cluster_data Data Collection cluster_structure Structure Determination & Refinement Crystal_Growth Crystal Growth (Slow Evaporation, Vapor Diffusion) Mounting Crystal Mounting Crystal_Growth->Mounting XRay_Source X-ray Source (e.g., Mo Kα) Mounting->XRay_Source Positioning Diffraction Diffraction Data Collection (Area Detector) XRay_Source->Diffraction Irradiation Data_Processing Data Processing (Integration, Scaling) Diffraction->Data_Processing Phase_Problem Solving the Phase Problem (Direct Methods, Patterson) Data_Processing->Phase_Problem Model_Building Model Building & Refinement (Least-Squares Fitting) Phase_Problem->Model_Building Validation Structure Validation (R-factor, CIF check) Model_Building->Validation Final_Structure Final_Structure Validation->Final_Structure Final Structure (CIF File)

Sources

A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 3-Chlorocyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the purity of chemical intermediates is not merely a quality metric; it is the bedrock of reproducible science and patient safety. 3-Chlorocyclobutanecarboxylic acid, a key building block in the synthesis of novel therapeutics, is no exception. Its structural integrity and freedom from impurities directly impact reaction yields, downstream purification efforts, and the biological activity of the final active pharmaceutical ingredient (API).

This guide provides an in-depth comparison of the most effective analytical techniques for verifying the purity of synthesized this compound. We will move beyond procedural lists to explore the underlying principles of each method, the rationale for their application to this specific molecule, and the interpretation of the data they generate.

Understanding the Analyte and Potential Impurities

Before selecting an analytical method, it is crucial to understand the potential impurities that may arise during the synthesis of this compound. A common synthetic route involves the free-radical chlorination of 1,1-cyclobutanedicarboxylic acid, followed by decarboxylation.[1] This process can introduce several impurities:

  • Unreacted Starting Material: 1,1-Cyclobutanedicarboxylic acid.

  • Isomers: cis- and trans-3-chlorocyclobutanecarboxylic acid are often formed as a mixture.[1][2][3]

  • Byproducts of Incomplete Reaction: Cyclobutanecarboxylic acid may be present if the initial diacid was not fully chlorinated.[2][3]

  • Over-chlorinated Products: Dichlorinated species can form if excess chlorinating agent is used.[1][2][3]

  • Residual Solvents: Solvents used in the reaction and purification, such as benzene or ethyl acetate, may remain.[2]

An effective purity assessment strategy must be capable of separating and identifying these structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is arguably the most powerful tool for the structural elucidation and purity assessment of organic compounds.[4][5] For this compound, ¹H and ¹³C NMR provide a detailed picture of the molecular structure and can readily identify impurities, often without the need for a reference standard of the impurity itself.

Causality of Method Choice: NMR is chosen for its ability to provide unambiguous structural information. The chemical shift, multiplicity, and integration of each signal in a ¹H NMR spectrum correspond to the electronic environment, neighboring protons, and the number of protons, respectively.[5] This allows for the identification of not just the target molecule but also structurally related impurities. Quantitative NMR (qNMR) can be used for highly accurate purity determination by comparing the integral of an analyte signal to that of a certified internal standard.[6][7]

Experimental Protocol: ¹H NMR
  • Sample Preparation: Accurately weigh approximately 5-10 mg of the synthesized this compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

  • Internal Standard (for qNMR): For quantitative analysis, add a precisely weighed amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone) that has a known purity and signals that do not overlap with the analyte.[6]

  • Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher). Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of any signal of interest to allow for complete magnetization recovery, which is critical for accurate integration.[6]

  • Data Processing: Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.

  • Analysis: Integrate all signals corresponding to the analyte and any visible impurities. The purity can be calculated based on the relative integrals of the analyte versus impurities or, in qNMR, by a direct comparison to the internal standard.[5][6]

Workflow for ¹H NMR Purity Assessment

Caption: Workflow for purity assessment using NMR spectroscopy.

Interpreting the Data

The ¹H NMR spectrum of this compound is expected to show complex multiplets for the cyclobutane ring protons and a broad singlet for the carboxylic acid proton. The presence of impurities would be indicated by additional signals.

Potential Impurity Expected ¹H NMR Signature
Cyclobutanecarboxylic acidAbsence of a signal for a proton on a chlorine-bearing carbon; different chemical shifts for ring protons.
Dichlorinated byproductsChanges in multiplicity and integration of ring proton signals.
Residual SolventsCharacteristic sharp singlets (e.g., benzene at ~7.34 ppm, ethyl acetate ~2.04 and 4.12 ppm).

High-Performance Liquid Chromatography (HPLC): The Separation Powerhouse

HPLC is a cornerstone of purity analysis in the pharmaceutical industry, excelling at separating components of a mixture with high resolution.[4][8] For a polar compound like this compound, a reverse-phase HPLC method is typically employed.

Causality of Method Choice: HPLC is chosen for its high separation efficiency and sensitivity. It can separate the cis and trans isomers and quantify trace-level impurities that might be difficult to resolve or detect by NMR.[9] UV detection is common for carboxylic acids, although they may lack a strong chromophore, necessitating detection at low wavelengths (e.g., 200-210 nm).[8][10]

Experimental Protocol: Reverse-Phase HPLC
  • Mobile Phase Preparation: Prepare a mobile phase, typically a mixture of an aqueous buffer (e.g., 0.1% formic or phosphoric acid in water) and an organic solvent like acetonitrile or methanol.[11] The acidic buffer suppresses the ionization of the carboxylic acid, leading to better peak shape and retention.

  • Standard Preparation: Prepare a stock solution of the synthesized material at a known concentration (e.g., 1 mg/mL) in the mobile phase. Create a series of dilutions to establish linearity.

  • Sample Preparation: Prepare the sample to be analyzed at the same concentration as the main standard.

  • Chromatographic Conditions:

    • Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV at 210 nm.

    • Elution: Isocratic or gradient elution, depending on the complexity of the impurity profile.[12]

  • Analysis: Inject the standards and the sample. Purity is determined by the area percent method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.

Workflow for HPLC Purity Assessment

Caption: Workflow for purity assessment using HPLC.

Interpreting the Data

A chromatogram for a pure sample would show a single, sharp, symmetrical peak. Impurities would appear as additional peaks at different retention times.

Parameter Indication
Main Peak Area % Represents the purity of the sample. For pharmaceutical intermediates, this is often required to be >98-99%.
Additional Peaks Indicate the presence of impurities. The retention time can help in their tentative identification if reference standards are available.
Peak Tailing May suggest interactions with the stationary phase or the presence of an unresolved impurity.

Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Components

GC-MS is a highly sensitive technique that combines the separation power of gas chromatography with the identification capabilities of mass spectrometry.[13][14] It is particularly well-suited for analyzing volatile and semi-volatile organic compounds.[15][16]

Causality of Method Choice: While this compound itself has a relatively high boiling point, GC-MS is an excellent choice for identifying volatile impurities like residual solvents.[17] Furthermore, the carboxylic acid can be derivatized (e.g., esterified) to increase its volatility, allowing for the separation of isomers and non-volatile impurities.[17] The mass spectrometer provides molecular weight and fragmentation data, which acts as a "fingerprint" for positive identification of impurities.[17]

Experimental Protocol: GC-MS
  • Sample Preparation (Direct): For volatile impurity analysis (e.g., residual solvents), dissolve the sample in a high-purity solvent (e.g., methanol) and inject directly.

  • Sample Preparation (Derivatization): To analyze the main component and non-volatile impurities, convert the carboxylic acid to a more volatile ester (e.g., methyl ester) using a reagent like diazomethane or TMS-diazomethane. Caution: These reagents are hazardous and require appropriate safety precautions.

  • GC Conditions:

    • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms).

    • Carrier Gas: Helium.[13]

    • Temperature Program: A temperature gradient (e.g., starting at 50°C and ramping to 250°C) is used to elute compounds with different boiling points.

  • MS Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

  • Analysis: The separated components are fragmented and detected by the mass spectrometer. The resulting mass spectra are compared against a spectral library (e.g., NIST) for identification.

Interpreting the Data

The total ion chromatogram (TIC) will show peaks for each separated component. The mass spectrum for each peak can be used for identification.

Expected Result Interpretation
Peak for Methyl 3-chlorocyclobutanecarboxylate The mass spectrum should show the molecular ion peak (M⁺) and characteristic fragmentation patterns.
Peaks at early retention times Likely correspond to residual solvents (e.g., benzene, toluene).
Other peaks Can be identified by matching their mass spectra with a library to pinpoint byproducts like cyclobutanecarboxylic acid (as its methyl ester).

Elemental Analysis: The Fundamental Verification

Elemental analysis (EA) provides the mass percentages of carbon, hydrogen, and other elements (like chlorine) in a compound.[18][19] This data is used to determine the empirical formula of the synthesized material.[20]

Causality of Method Choice: EA serves as a fundamental check of a compound's composition.[21] If the experimentally determined mass percentages match the theoretical values calculated from the molecular formula (C₅H₇ClO₂), it provides strong evidence of the compound's identity and purity, particularly with respect to inorganic impurities or compounds with a different elemental ratio.[22] However, it's important to note that EA cannot distinguish between isomers.[23]

Experimental Protocol: CHN Analysis
  • Sample Preparation: A precisely weighed, dry, and homogenous sample (typically 1-3 mg) is placed in a tin or silver capsule.

  • Combustion: The sample is combusted at high temperatures (around 1000°C) in the presence of oxygen. This converts carbon to CO₂, hydrogen to H₂O, and nitrogen to N₂ gas. For chlorine analysis, specific combustion conditions and traps are used.

  • Separation and Detection: The resulting gases are separated by a gas chromatography column and measured by a thermal conductivity detector.

  • Calculation: The instrument's software calculates the mass percentages of each element.

Interpreting the Data

The results are compared against the theoretical values. A good match is typically within ±0.4% of the theoretical value.

Element Theoretical % for C₅H₇ClO₂ Acceptable Experimental Range
Carbon (C)44.63%44.23% - 45.03%
Hydrogen (H)5.24%4.84% - 5.64%
Chlorine (Cl)26.34%25.94% - 26.74%

Comparative Summary

Technique Information Provided Strengths Limitations Best For
NMR Structural confirmation, isomer ratio, quantification of impurities.Unambiguous structure elucidation, qNMR for high accuracy.[6][23]Lower sensitivity than chromatographic methods, signal overlap can be an issue.Primary structural verification and quantification of major impurities.
HPLC Quantitative purity (area %), separation of isomers and non-volatile impurities.High resolution and sensitivity, well-established for pharmaceutical quality control.[8]Requires a chromophore for UV detection, can be destructive.High-precision quantitative purity assessment and separation of isomers.
GC-MS Identification of volatile and derivatizable compounds, molecular weight information."Gold standard" for identification, extremely sensitive for trace analysis.[13][14]Not suitable for non-volatile or thermally labile compounds without derivatization.Identifying residual solvents and volatile byproducts.
Elemental Analysis Empirical formula, elemental composition.Confirms fundamental composition, detects inorganic impurities.[21]Cannot distinguish isomers, insensitive to organic impurities with similar elemental composition.[23]Orthogonal verification of the elemental formula.

Conclusion: A Multi-faceted Approach to Ensuring Purity

No single technique can provide a complete picture of the purity of this compound. A robust and trustworthy assessment relies on an orthogonal approach, utilizing a combination of these methods. A typical workflow would involve:

  • ¹H NMR as the primary tool for structural confirmation and initial purity check.

  • HPLC to provide a precise quantitative purity value and resolve isomers.

  • GC-MS to screen for and identify residual solvents.

  • Elemental Analysis as a final, fundamental confirmation of the elemental composition.

By integrating the data from these complementary techniques, researchers and drug development professionals can confidently establish the purity of their synthesized this compound, ensuring the integrity of their research and the quality of their downstream products.

References

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  • HPLC Analysis of Sugars, Amino Acids and Carboxylic Acids on Amaze TH Mixed-Mode Column. HELIX Chromatography. [Link]

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    • Procedure. Organic Syntheses. [Link]

  • Quantitative NMR Spectroscopy. University of Illinois Urbana-Champaign. [Link]

  • Synthesis method of 3-oxocyclobutanecarboxylic acid.
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The Strategic Integration of 3-Chlorocyclobutanecarboxylic Acid in Modern Chemistry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Allure of a Strained Ring

In the landscape of chemical synthesis, strained ring systems offer a unique combination of conformational rigidity and latent reactivity. Among these, cyclobutane derivatives have garnered significant interest, particularly in the realm of drug discovery.[1] The puckered four-membered ring can act as a bioisostere for various functional groups, imparting favorable pharmacokinetic properties such as enhanced metabolic stability and conformational restriction, which can lead to improved binding affinity and selectivity for biological targets.[1]

3-Chlorocyclobutanecarboxylic acid, with its two distinct functional handles—a carboxylic acid and a reactive chlorine atom—serves as a particularly valuable scaffold for the construction of complex molecular architectures. This guide will delve into the multifaceted applications of this building block, providing a comparative analysis to inform its strategic deployment in research and development.

Core Applications in Medicinal Chemistry: A Scaffold for Innovation

The incorporation of the cyclobutane motif into drug candidates is a strategy employed to navigate the complexities of ADME (absorption, distribution, metabolism, and excretion) properties and to fine-tune the three-dimensional arrangement of pharmacophores.[2][3] this compound provides a direct entry point to a diverse range of substituted cyclobutane-containing molecules.

Enhancing Metabolic Stability and Conformational Rigidity

A key driver for the use of cyclobutane rings in drug design is the potential to enhance metabolic stability by blocking sites susceptible to enzymatic degradation.[4] Furthermore, the rigid nature of the cyclobutane core restricts the conformational freedom of a molecule, which can pre-organize it into a bioactive conformation, thereby reducing the entropic penalty upon binding to a biological target.[4]

Comparative Analysis: Cyclobutane vs. Other Scaffolds

The choice of a chemical scaffold is a critical decision in the drug discovery process. Below is a comparative table highlighting the properties of the cyclobutane ring, as can be introduced via this compound, against other commonly used moieties.

ScaffoldKey AdvantagesKey DisadvantagesRepresentative Application
Cyclobutane Conformational rigidity, improved metabolic stability, sp3-richness for better spatial arrangement.[2][4]Ring strain can lead to unexpected reactivity, synthetic challenges in stereocontrol.As a bioisostere for larger or more flexible groups to improve pharmacokinetic profiles.[4]
Cyclopropane Higher ring strain offering unique reactivity, can act as a bioisostere for a double bond.[4]Can be more metabolically labile than cyclobutane in certain contexts, distinct electronic properties may not always be desirable.[4]Introduction of conformational constraint.
Acyclic Alkyl Chains High flexibility, synthetically accessible.Prone to metabolic degradation (e.g., P450 oxidation), high conformational freedom can lead to lower binding affinity.Linkers and hydrophobic fillers.
Aromatic Rings Planar geometry, well-understood electronics, synthetically versatile.Can lead to planarity-associated toxicity, often a site of metabolic attack.Core structural elements in many drugs.

A notable study compared trifluoromethyl-substituted cyclobutane and cyclopropane analogs as bioisosteres for the tert-butyl group. The findings revealed that while both small rings could influence metabolic stability, the specific context of the molecule was crucial.[4][5][6] For instance, in some model compounds, both CF3-cyclopropane and CF3-cyclobutane analogs showed improved metabolic stability compared to the tert-butyl parent, while in others, they led to decreased stability.[4][5][6] This underscores the necessity of empirical validation in scaffold hopping exercises.

Synthetic Utility and Methodologies: A Practical Guide

The synthetic versatility of this compound stems from the orthogonal reactivity of its two functional groups. The carboxylic acid can be readily converted to amides, esters, and other derivatives, while the chlorine atom is amenable to nucleophilic substitution, allowing for the introduction of a wide array of functionalities.

Workflow for Derivatization

The following diagram illustrates a general workflow for the derivatization of this compound.

G A This compound B Activation of Carboxylic Acid (e.g., SOCl2, EDCI/HOBt) A->B Step 1 E Nucleophilic Substitution at C-Cl (Nu-) A->E Alternative Step 1 C Amide Formation (R2NH) B->C Step 2a D Ester Formation (ROH) B->D Step 2b C->E Step 3a F Amide Derivatives C->F D->E Step 3b G Ester Derivatives D->G E->B Alternative Step 2 H Substituted Cyclobutane Carboxylic Acids/Esters/Amides E->H

Caption: General derivatization workflow for this compound.

Experimental Protocol: Synthesis of this compound

The following protocol is based on a well-established method for the free-radical chlorination of 1,1-cyclobutanedicarboxylic acid.[7]

Materials:

  • 1,1-Cyclobutanedicarboxylic acid

  • Benzene (or a suitable alternative solvent)

  • Sulfuryl chloride (SO₂Cl₂)

  • Benzoyl peroxide

  • Standard laboratory glassware and equipment for reflux and distillation

Procedure:

  • A three-necked, round-bottomed flask is charged with 1,1-cyclobutanedicarboxylic acid (1.20 moles) and benzene (1500 ml).

  • The mixture is stirred and heated to reflux, and a small amount of benzene-water azerotrope is removed by distillation to ensure anhydrous conditions.

  • The flask is fitted with an addition funnel and a reflux condenser.

  • While maintaining reflux and stirring, sulfuryl chloride (1.26 moles) is added from the addition funnel over a 40-minute period. Simultaneously, benzoyl peroxide (4.0 g) is added in small portions through the condenser.

  • After the addition is complete, the mixture is refluxed for an additional 22 hours.

  • The benzene is removed by distillation.

  • The residue is heated to 190–210°C for 45 minutes to effect decarboxylation.

  • The product is then distilled under vacuum to yield cis- and trans-3-chlorocyclobutanecarboxylic acid.

Note: This reaction should be performed in a well-ventilated fume hood as hydrogen chloride and sulfur dioxide are evolved.[7]

Applications in Materials Science: An Emerging Frontier

While the primary application of this compound has been in medicinal chemistry, its rigid structure and bifunctionality suggest potential for use in materials science, particularly in the synthesis of novel polymers. The cyclobutane moiety can introduce unique thermal and mechanical properties to a polymer backbone.

Cyclobutane-Containing Polymers

The synthesis of cyclobutane-containing polymers can be achieved through various methods, including [2+2] photocycloaddition of diolefinic monomers.[8] Although direct polymerization of this compound is not widely reported, its derivatives could serve as monomers in condensation polymerizations. For instance, conversion to a diol or diamine derivative would allow for its incorporation into polyesters or polyamides, respectively.

The inherent strain of the cyclobutane ring could also be exploited to create stress-responsive polymers, where mechanical force could induce a ring-opening reaction, altering the material's properties.[9]

Comparative Landscape of Polymer Building Blocks
Building BlockPolymer PropertiesSynthetic Approach
Cyclobutane Derivatives Potential for high thermal stability, unique mechanical responses due to ring strain.[2+2] photocycloaddition, condensation polymerization of functionalized monomers.[8]
Aromatic Diacids/Diols High rigidity, thermal stability (e.g., in polyesters like PET).Polycondensation.
Aliphatic Diacids/Diols Flexibility, lower melting points (e.g., in nylons).Polycondensation.

Further research is warranted to fully explore the potential of this compound as a monomer for advanced polymer synthesis.

Conclusion and Future Outlook

This compound stands as a valuable and versatile building block for chemical synthesis. Its primary utility lies in medicinal chemistry, where the introduction of the cyclobutane moiety can confer advantageous physicochemical and pharmacological properties to drug candidates. The dual functionality of this molecule provides a rich platform for the creation of diverse chemical libraries.

While its application in materials science is less developed, the unique structural features of the cyclobutane ring present intriguing possibilities for the design of novel polymers with tailored properties. Future research in this area could unlock new and exciting applications for this strained yet strategic molecule. The continued development of synthetic methodologies for the stereocontrolled functionalization of the cyclobutane core will undoubtedly expand the horizons of its utility in both drug discovery and materials science.

References

  • Accessing Cyclobutane Polymers: Overcoming Synthetic Challenges via Efficient Continuous Flow [2+2] Photopolymerization - PMC - NIH. (n.d.). Retrieved January 2, 2026, from [Link]

  • Cyclobutanes in Small‐Molecule Drug Candidates - PMC. (n.d.). Retrieved January 2, 2026, from [Link]

  • This compound - Organic Syntheses Procedure. (n.d.). Retrieved January 2, 2026, from [Link]

  • Cyclobutanes in Small‐Molecule Drug Candidates - Radboud Repository. (n.d.). Retrieved January 2, 2026, from [Link]

  • CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue - NIH. (n.d.). Retrieved January 2, 2026, from [Link]

  • Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones - MDPI. (n.d.). Retrieved January 2, 2026, from [Link]

  • CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue | JACS Au. (n.d.). Retrieved January 2, 2026, from [Link]

  • Linear Cyclobutane-Containing Polymer Synthesis via [2 + 2] Photopolymerization in an Unconfined Environment under Visible Light. | Semantic Scholar. (n.d.). Retrieved January 2, 2026, from [Link]

    • Procedure - Organic Syntheses. (n.d.). Retrieved January 2, 2026, from [Link]

  • Working with Hazardous Chemicals - ResearchGate. (n.d.). Retrieved January 2, 2026, from [Link]

  • Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones - PubMed Central. (n.d.). Retrieved January 2, 2026, from [Link]

  • The Application of Cyclobutane Derivatives in Organic Synthesis | Chemical Reviews. (n.d.). Retrieved January 2, 2026, from [Link]

  • CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid - Google Patents. (n.d.).
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  • Synthesis of Bioactive compounds - SHINDO-KANO LABORATORY. (n.d.). Retrieved January 2, 2026, from [Link]

  • Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. (n.d.). Retrieved January 2, 2026, from [Link]

  • Solid Polymer Derived From Carboxylic Acid Or Derivative Derived From Ethylenically Unsaturated Reactant Patents and Patent Applications (Class 525/451) - Justia Patents. (n.d.). Retrieved January 2, 2026, from [Link]

  • CN101555205B - Preparing method of 3-oxo-1-cyclobutane-carboxylic acid - Google Patents. (n.d.).
  • CN104529833A - Substituted cyclobutane carboxylic acid compounds and application thereof - Google Patents. (n.d.).

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-Chlorocyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As laboratory professionals dedicated to innovation, our work inherently involves the responsible management of chemical reagents from acquisition to disposal. 3-Chlorocyclobutanecarboxylic acid, a key building block in various synthetic pathways, requires meticulous handling not only during its use but, critically, through its entire lifecycle. This guide provides a comprehensive, scientifically-grounded protocol for its proper disposal, ensuring the safety of personnel and the preservation of our environment. The procedures outlined here are designed to be a self-validating system, rooted in the fundamental chemical properties of the compound.

Hazard Assessment & Chemical Profile

Before any handling or disposal, a thorough understanding of the subject chemical is paramount. This compound possesses a dual chemical nature that dictates its handling and disposal protocols: it is both a carboxylic acid and a halogenated organic compound.

While specific toxicity data for this exact compound is limited, its classification as a chlorinated carboxylic acid allows us to extrapolate necessary precautions from structurally similar chemicals and established chemical safety principles. The primary hazards are associated with its acidic, corrosive nature and its identity as a halogenated organic compound, which has significant implications for waste stream management.[1][2][3]

PropertyValueSource
IUPAC Name 3-Chlorocyclobutane-1-carboxylic acidPubChem[4]
Molecular Formula C₅H₇ClO₂PubChem[4]
CAS Number 35207-71-7ChemSrc[5]
Primary Hazards Assumed to cause skin irritation/burns and serious eye damage based on analogous structures.Fisher Scientific[1], TCI Chemicals[3], Sigma-Aldrich
Primary Waste Class Halogenated Organic Waste Bucknell University[6], Cornell EHS[7]
Incompatibilities Strong oxidizing agents, Strong bases.Fisher Scientific[1], MilliporeSigma[2]

The Disposal Workflow: A Visual Guide

The decision-making process for chemical waste is critical. The following workflow illustrates the correct pathway for this compound, emphasizing the crucial segregation step that defines its journey to final disposal.

DisposalWorkflow Disposal Workflow for this compound cluster_lab Laboratory Operations cluster_disposal Waste Management Facility Start Waste Generation: This compound (Pure, solutions, or contaminated materials) PPE Step 1: Don Appropriate PPE (Nitrile Gloves, Safety Goggles, Lab Coat) Start->PPE Segregation Step 2: Segregate Waste Is the compound halogenated? PPE->Segregation Halogenated YES: Halogenated Organic Waste (Contains F, Cl, Br, I) Segregation->Halogenated Yes NonHalogenated NO: Non-Halogenated Organic Waste Segregation->NonHalogenated No Container Step 3: Collect in a Designated, Compatible, & Labeled Container Halogenated->Container Storage Step 4: Store in Satellite Accumulation Area (SAA) Keep container closed. Container->Storage Pickup Step 5: Request EHS Pickup Storage->Pickup Incineration Final Disposal: High-Temperature Incineration Pickup->Incineration

Sources

Comprehensive Safety Guide: Personal Protective Equipment for Handling 3-Chlorocyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential procedural guidance for the safe handling and disposal of 3-Chlorocyclobutanecarboxylic acid. As no specific, comprehensive Safety Data Sheet (SDS) for this compound is readily available in public databases, the recommendations herein are synthesized from the hazard profiles of structurally analogous compounds, including cyclobutanecarboxylic acid and other chlorinated organic acids, as well as established best practices for laboratory safety. The core principle of this guide is to empower researchers with the knowledge to conduct a thorough, situation-specific risk assessment, which is mandatory before any handling of this chemical.

Hazard Assessment: A Synthesis of Anticipated Risks

The primary hazards associated with this compound are inferred from its parent compound, cyclobutanecarboxylic acid, and related structures. The presence of both a carboxylic acid and a halogenated alkyl chain suggests a high potential for corrosivity and irritation.

Based on the Safety Data Sheet for cyclobutanecarboxylic acid, which is classified as causing severe skin burns and eye damage, it is prudent to assume this compound poses similar, if not identical, risks.[1][2] The material is expected to be extremely destructive to the tissues of the mucous membranes, upper respiratory tract, eyes, and skin.

Anticipated Hazard Profile Summary:

Hazard CategoryGHS Classification (Anticipated)Hazard StatementRationale
Skin Corrosion/Irritation Category 1BH314: Causes severe skin burns and eye damage.Based on the classification of the parent compound, cyclobutanecarboxylic acid.[1][2]
Serious Eye Damage/Irritation Category 1H318: Causes serious eye damage.Direct consequence of the H314 classification; risk of permanent eye injury or blindness.[1][3]
Respiratory Irritation Category 3 (Potential)H335: May cause respiratory irritation.Inhalation of vapors or aerosols may irritate the respiratory tract, a common property of corrosive acids.[2][3]

Core Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE, beginning with engineering controls, is essential for mitigating the risks associated with this compound.

Engineering Controls: The First Line of Defense

The causality behind mandating specific engineering controls lies in containing the chemical at its source.

  • Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and use in reactions, must be conducted within a properly functioning and certified chemical fume hood. The synthesis of this compound is known to evolve hazardous gases like hydrogen chloride and sulfur dioxide, underscoring the necessity of robust ventilation.[4] A fume hood is the primary defense against respiratory exposure to vapors and potential aerosols.[3][5]

  • Safety Equipment: An operational safety shower and eyewash station must be immediately accessible in the laboratory where the chemical is handled.[1]

Eye and Face Protection: Preventing Irreversible Damage

Given the high risk of severe eye damage, eye protection is non-negotiable.

  • Chemical Splash Goggles: Standard safety glasses with side shields are insufficient. Chemical splash goggles that conform to ANSI Z87.1 standards are required to provide a seal around the eyes, protecting against splashes and vapors.[5]

  • Face Shield: A full-face shield must be worn in addition to chemical splash goggles whenever there is a heightened risk of splashing.[5][6] This includes handling quantities greater than a few milliliters, heating the substance, or performing transfers under pressure or vacuum.

Skin and Body Protection: A Barrier Against Corrosion

Direct contact with this compound can cause severe chemical burns.[1] A comprehensive barrier is required.

  • Gloves: The choice of glove material is critical for chemical resistance.

    • Primary Use: Heavy-duty nitrile or butyl rubber gloves are recommended for handling this compound.[6]

    • Double Gloving: For added protection during transfers or when handling larger volumes, wearing two pairs of nitrile gloves is a prudent practice.

    • Integrity and Disposal: Always inspect gloves for tears or pinholes before use. If contact with the chemical occurs, remove gloves immediately using the proper technique to avoid contaminating your skin, and dispose of them as hazardous waste. Wash hands thoroughly after removing gloves.[5]

  • Protective Clothing:

    • Lab Coat: A chemical-resistant or rubberized apron should be worn over a flame-resistant lab coat. The lab coat must be fully buttoned to provide maximum coverage.[5]

    • Footwear: Fully enclosed, chemical-resistant shoes are mandatory.[5] Open-toed shoes, sandals, or woven-material shoes are strictly prohibited in the laboratory.

Respiratory Protection

When all work is conducted within a certified chemical fume hood, additional respiratory protection is typically not required. However, in the event of an emergency, such as a large spill outside of containment or a failure of the primary ventilation system, respiratory protection is critical.

  • Respirator Type: A full-face respirator equipped with an acid gas/organic vapor (AG/OV) cartridge is the appropriate choice.[6]

  • Fit Testing: All personnel who may need to use a respirator must be properly fit-tested and trained in its use, maintenance, and limitations, in accordance with institutional and regulatory standards.

Procedural Workflow for Safe Handling

A systematic approach ensures that safety is integrated into every step of the experimental process.

Step 1: Pre-Handling Preparation

  • Designate a specific area within a chemical fume hood for the procedure.

  • Verify the fume hood's certification is current and its airflow is adequate.

  • Assemble all necessary apparatus, reagents, and waste containers within the hood before introducing the this compound.

  • Confirm the location of the nearest eyewash station, safety shower, and appropriate spill kit.

Step 2: Donning PPE

  • Put on the lab coat and any additional protective clothing (e.g., apron).

  • Don chemical splash goggles.

  • Don the face shield if the procedure warrants it.

  • Wash and dry hands, then don the appropriate inner and outer gloves.

Step 3: Chemical Manipulation

  • Use secondary containment (e.g., a beaker or tray) when transporting the chemical, even for short distances within the lab.

  • Perform all transfers and manipulations slowly and deliberately to minimize the risk of splashes or aerosol generation.

  • Keep the container closed whenever not in use.

Step 4: Doffing PPE

  • Remove outer gloves first.

  • Remove the face shield and/or apron.

  • Remove the lab coat.

  • Remove inner gloves, ensuring you do not touch the outer surface with your bare hands.

  • Wash hands thoroughly with soap and water.

Step 5: Decontamination

  • Wipe down the work surface in the fume hood with an appropriate decontaminating solution.

  • Properly label and seal all waste containers.

Visualization: PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the task's inherent risk.

PPE_Workflow cluster_0 cluster_1 Risk Assessment cluster_2 PPE Ensemble start Start: Handling This compound task_scale Scale of Operation? start->task_scale splash_risk Significant Splash or Aerosol Risk? task_scale->splash_risk < 10 mL task_scale->splash_risk > 10 mL or Heating ppe_standard Standard PPE: - Chemical Fume Hood - Chemical Splash Goggles - Lab Coat - Double Nitrile Gloves splash_risk->ppe_standard No ppe_enhanced Enhanced PPE: - Standard PPE + Full Face Shield + Chemical Resistant Apron splash_risk->ppe_enhanced Yes

Caption: PPE selection workflow based on operational scale and splash risk.

Emergency and Disposal Plans

Immediate Actions for Exposure
Exposure RouteFirst Aid Procedure
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing. Seek immediate medical attention.[1]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]
Inhalation Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]
Spill and Disposal Protocol
  • Spill Cleanup: For small spills within a fume hood, neutralize with a suitable agent like sodium bicarbonate, absorb with an inert material (e.g., vermiculite), and place in a sealed, labeled container for hazardous waste disposal. For large spills, evacuate the area and contact your institution's environmental health and safety department immediately.

  • Waste Disposal:

    • Chemical Waste: Unused or waste this compound must be disposed of as hazardous chemical waste. It may be dissolved in a combustible solvent and burned in a licensed chemical incinerator.[7]

    • Contaminated Materials: All disposable items that have come into contact with the chemical (e.g., gloves, pipette tips, paper towels) must be collected in a dedicated, clearly labeled hazardous waste container for proper disposal.[5]

    • Prohibition: Under no circumstances should this chemical or its containers be disposed of down the drain.[7]

References

  • Personal protective equipment for handling 5-Hydroxybenzothiazole-2-carboxylic acid. BenchChem.
  • Personal protective equipment for handling 6-Nitroindoline-2-carboxylic acid. BenchChem.
  • What PPE Should You Wear When Handling Acid 2025?. LeelineWork.
  • Safety Data Sheet for Cyclobutanecarboxylic Acid. TCI Chemicals.
  • Material Safety Data Sheet for 3-Chloroperoxybenzoic acid. Spectrum Chemical.
  • Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric. University of Nebraska-Lincoln Environmental Health and Safety.
  • Safety Data Sheet for 3-chloroperbenzoic acid. Sigma-Aldrich.
  • This compound procedure. Organic Syntheses.
  • Safety Data Sheet for Cyclobutane-1,1-dicarboxylic acid. Sigma-Aldrich.
  • Safety Data Sheet for Cyclobutanecarboxylic acid. Fisher Scientific.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.